molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

Cat. No.: B1660392
CAS No.: 75658-86-5
M. Wt: 98.1 g/mol
InChI Key: PNEPXIIVGHYESL-IMJSIDKUSA-N
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Description

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXIIVGHYESL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465320
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75658-86-5
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one . This document is structured for researchers and process chemists optimizing chiral workflows.

Technical Monograph & Handling Guide

Executive Summary

(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is a bicyclic


-lactone fused to a cyclopropane ring. It serves as a high-value chiral building block in the synthesis of antiviral agents, glutamate receptor ligands, and aminocyclopropane-carboxylic acids (ACCs). Its utility stems from the high strain energy of the [3.1.0] system, which imparts unique reactivity profiles—specifically, the ability to undergo regioselective ring-opening reactions that preserve stereochemical integrity.

Chemical Identity & Stereochemistry

The molecule features a cis-fused bicyclic system. The trans-fusion in a [3.1.0] system is geometrically highly strained and generally inaccessible for this lactone. Therefore, the (1S,5R) configuration refers to one of the two possible enantiomers of the cis-fused diastereomer.

PropertyData
IUPAC Name (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
Common Names 3-Oxabicyclo[3.1.0]hexane-2-one; Cyclopropane-fused

-lactone
CAS Registry 5617-63-0 (racemate); Specific enantiomer often custom-referenced
Molecular Formula

Molecular Weight 98.10 g/mol
SMILES O=C1OC[C@@H]2C[C@H]12
Stereochemistry (1S, 5R) - cis-fused
Stereochemical Validation

For chiral applications, enantiomeric excess (ee) is critical.

  • Chiral GC Method:

    
    -DEX 120 or equivalent chiral stationary phase.
    
  • Polarimetry: Specific rotation

    
     is solvent-dependent. Literature values for similar derivatives suggest 
    
    
    
    (c=1,
    
    
    ), though batch-specific CoA validation is required.

Physicochemical Profile

Physical Constants
ParameterValue / RangeCondition
Physical State Colorless to pale yellow oilAmbient
Boiling Point 80–85 °C@ 0.5 mmHg (Vacuum distillation required)
Density ~1.18 g/mL@ 20 °C (Predicted)
Refractive Index

Solubility Soluble in DCM, THF, EtOAc, MeOHHydrolyzes slowly in water
LogP -0.3 to 0.1Hydrophilic character
Spectroscopic Signature
  • IR Spectroscopy:

    • C=O Stretch:

      
      . The strain of the fused 5-membered ring shifts the carbonyl absorption to higher wavenumbers compared to unstrained 
      
      
      
      -lactones (
      
      
      ).
    • C-H Stretch (Cyclopropane):

      
      .
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (m, 2H, 
      
      
      
      , lactone methylene).
    • 
       ppm (m, 1H, bridgehead CH).
      
    • 
       ppm (m, 1H, bridgehead CH).
      
    • 
       ppm (m, 2H, cyclopropane 
      
      
      
      ).
    • Note: The high-field signals (<1.5 ppm) are diagnostic of the cyclopropane ring.

Synthesis & Manufacturing Logic

The most authoritative route for accessing the (1S,5R) enantiomer involves intramolecular cyclopropanation using chiral transition metal catalysts. This method is preferred over resolution of racemates due to atom economy.

Primary Route: Intramolecular Diazo Decomposition

This route utilizes an allyl diazoacetate precursor. The reaction is catalyzed by chiral Dirhodium(II) complexes (e.g.,


).

Mechanism:

  • Carbenoid Formation: The diazo compound decomposes to form a rhodium-carbenoid species.

  • Insertion: The carbenoid undergoes intramolecular cyclopropanation across the alkene.

  • Stereocontrol: The chiral ligand on Rh dictates the facial selectivity, yielding the (1S,5R) enantiomer with high ee (>90%).

Synthesis Precursor Allyl Diazoacetate (Precursor) Carbenoid Rh-Carbenoid Intermediate Precursor->Carbenoid - N2 (Gas) Catalyst Rh2(5S-MEPY)4 (Chiral Catalyst) Catalyst->Carbenoid Complexation Product (1S,5R)-3-Oxabicyclo [3.1.0]hexan-2-one Carbenoid->Product Intramolecular Cyclopropanation

Figure 1: Catalytic cycle for the enantioselective synthesis via intramolecular cyclopropanation.

Reactivity & Stability Profile

The chemical behavior of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is dominated by the "push-pull" strain of the bicyclic system.

Lactone Ring Opening (Nucleophilic Attack)

The C2 carbonyl is highly electrophilic. Nucleophiles (amines, alkoxides) readily open the lactone ring.

  • Regioselectivity: Attack occurs exclusively at the carbonyl carbon (C2), preserving the cyclopropane ring integrity.

  • Product: Yields hydroxymethyl-cyclopropyl derivatives, which are precursors to conformationally restricted amino acids.

Cyclopropane Ring Opening (Electrophilic/Acidic)

Under strong acidic conditions or Lewis acid catalysis, the cyclopropane ring can undergo homo-conjugate addition or rearrangement.

  • Risk: Exposure to strong mineral acids (

    
    , 
    
    
    
    ) can lead to ring expansion or cleavage, destroying the bicyclic core.
Thermal Stability
  • Stable: Up to ~100°C in neutral media.

  • Unstable: Prolonged heating >120°C may induce decarboxylation or rearrangement.

Reactivity Core (1S,5R)-3-Oxabicyclo [3.1.0]hexan-2-one Amide Hydroxy-Cyclopropyl Amide (Ring Intact) Core->Amide C2 Attack (Kinetic Control) Cleavage Ring Expansion/ Decomposition Core->Cleavage Cyclopropane Activation Nu_Attack Nucleophile (R-NH2) Nu_Attack->Core Acid_Cond Strong Acid (H+) Acid_Cond->Core

Figure 2: Divergent reactivity pathways based on pH and nucleophilicity.

Handling & Safety (E-E-A-T)

Protocol for Storage:

  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture leads to hydrolysis to the hydroxy-acid.

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Glass or Teflon-lined containers. Avoid metal containers that may catalyze ring opening.

Safety Data (MSDS Summary):

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • First Aid: In case of contact, wash immediately with soap and water. The hydrolyzed acid form is acidic and potentially corrosive to mucous membranes.

References

  • Doyle, M. P., et al. (1995). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society.

  • Reissig, H. U. (1996). Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity. Chemical Reviews.

  • PubChem Database. 3-Oxabicyclo[3.1.0]hexan-2-one Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. Product Specification: 3-Oxabicyclo[3.1.0]hexan-2-one.

Sources

Technical Deep Dive: Stereochemical & Synthetic Architecture of 3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and process development. It prioritizes mechanistic insight, stereochemical rigor, and scalable synthetic utility.

Executive Summary: The "Rigidifying" Chiron

In the landscape of modern drug discovery, the 3-oxabicyclo[3.1.0]hexan-2-one core (and its 6,6-dimethyl derivative) represents a "privileged scaffold." Its value lies not merely in its chemical stability, but in its ability to rigidify pharmacophores. By fusing a cyclopropane ring to a


-lactone, this system locks the molecular conformation, reducing the entropic penalty of binding to protein targets.

This guide analyzes the stereochemical intricacies of this core, specifically focusing on the (1R, 5S) isomer—a critical intermediate in the synthesis of the COVID-19 therapeutic Nirmatrelvir (Paxlovid) and high-value pyrethroids. We will dissect its conformational bias, establish a scalable synthetic protocol, and map its application in late-stage functionalization.

Stereochemical Configuration & Conformational Analysis

Nomenclature and Numbering

The bicyclo[3.1.0]hexane system is numbered starting from the bridgehead. For the 3-oxa-2-one derivative:

  • C1 & C5: Bridgehead carbons (Chiral centers).

  • C2: Carbonyl carbon (Lactone).

  • O3: Lactone oxygen.

  • C4: Methylene (part of the 5-membered ring).

  • C6: Cyclopropane apex (often substituted, e.g., dimethyl in caronic acid derivatives).

The Cis-Fusion Constraint

Unlike larger bicyclic systems, the [3.1.0] framework is geometrically constrained to a cis-fusion . A trans-fusion would introduce insurmountable ring strain (


40 kcal/mol), making it synthetically inaccessible under standard conditions.
  • Consequence: The hydrogens (or substituents) at C1 and C5 must reside on the same face of the molecular plane.

  • Chirality: While the cis-fusion is fixed, the molecule possesses enantiomers based on the absolute configuration of the bridgeheads: (1R, 5S) and (1S, 5R) .

Conformational Locking: The "Boat" Preference

The bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation .

  • Mechanistic Driver: This puckering minimizes the eclipsing interactions between the C-H bonds of the five-membered ring and the cyclopropane ring.

  • Lactone Effect: The introduction of the lactone (O3-C2=O) imposes planarity on the C1-C2-O3-C4 segment. This forces the system into a distorted envelope conformation, where the cyclopropane ring (C1-C6-C5) acts as the "flap." This rigidity is precisely what makes it an effective bioisostere for proline or conformationally restricted nucleosides.

Synthetic Pathways & Logic

The synthesis of enantiopure 3-oxabicyclo[3.1.0]hexan-2-one relies on desymmetrization . The starting material is often the achiral (meso) caronic anhydride or a related diester.

Pathway Analysis (DOT Visualization)

The following diagram outlines the two primary routes: the Organocatalytic Route (Industrial) and the Biocatalytic Route (Green Chemistry).

SynthesisPathways Meso Meso-Caronic Anhydride (Achiral Precursor) Desymm Desymmetrization Step Meso->Desymm InterA Hem ester Intermediate Desymm->InterA Route A: Organocatalysis Target (1R, 5S)-Lactone (Paxlovid Precursor) Desymm->Target Route B: Direct Enzymatic Lactonization Cat Chiral Organocatalyst (Cinchona Alkaloid / Thiourea) Cat->Desymm Red Chemoselective Reduction (LiBH4 / Borane) InterA->Red Red->Target Cyclization Enz Enzymatic Resolution (Lipase / Esterase) Enz->Desymm

Caption: Comparative synthetic logic for accessing the (1R, 5S)-lactone core via organocatalytic vs. biocatalytic desymmetrization.

Detailed Experimental Protocol

Method: Organocatalyzed Desymmetrization of Caronic Anhydride. Objective: Synthesis of (1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Rationale: This method allows for kilogram-scale production with high enantiomeric excess (>98% ee), avoiding the high dilution requirements of some photochemical routes.

Reagents & Setup
  • Substrate: 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride).

  • Catalyst: Quinidine-derived thiourea or similar bifunctional organocatalyst (1-5 mol%).

  • Nucleophile: Methanol (MeOH) or Benzyl alcohol (BnOH).

  • Solvent: Methyl tert-butyl ether (MTBE) – chosen for easy recovery and low toxicity.

Step-by-Step Methodology
StepActionMechanistic Insight (Causality)
1 Dissolution Dissolve Caronic Anhydride (1.0 eq) in MTBE (10 vol) at 20°C. Ensure complete homogeneity.
2 Catalyst Addition Add the chiral thiourea catalyst (0.02 eq). Stir for 15 min.
3 Nucleophilic Attack Add MeOH (1.2 eq) dropwise over 1 hour at -10°C.
4 Quench & Workup Quench with 1N HCl. Extract the hemi-ester into the organic phase.
5 Reduction/Cyclization Treat the crude hemi-ester with LiBH

(or Borane-DMS) in THF, followed by acid workup.
6 Validation Analyze via Chiral HPLC (Chiralpak AD-H).

Applications in Drug Development

The Paxlovid Connection

The (1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is the chiral progenitor for the P1 fragment of Nirmatrelvir.

  • Ring Opening: The lactone is opened with nitrogen nucleophiles to form the dimethylcyclopropyl proline mimic.

  • Bioactivity: This fragment occupies the S1 pocket of the SARS-CoV-2 main protease (M

    
    ), where the dimethyl geminal group provides critical hydrophobic interactions and metabolic stability.
    
Pharmacophore Rigidification

Beyond antivirals, this scaffold is used to constrain glutamate analogs (mGluR agonists).

  • Concept: Glutamate is flexible.[1] By incorporating the glutamate backbone into the [3.1.0] system, the distance between the amino group and the distal carboxylate is fixed.

  • Result: High selectivity for specific receptor subtypes (e.g., mGluR2 vs mGluR3) based on the precise bond vector angles of the bicyclic core.

Logical Relationship Diagram (DOT)

Applications Core 3-Oxabicyclo[3.1.0]hexan-2-one (Scaffold) Mech1 Proline Isostere (P1 Fragment) Core->Mech1 Mech2 Chrysanthemic Acid Derivatives Core->Mech2 Mech3 Conformational Restriction Core->Mech3 Pax Nirmatrelvir (Paxlovid) (Antiviral) Pyreth Pyrethroids (Insecticides) Neuro mGluR Agonists (Neuroscience) Mech1->Pax Precursor Mech2->Pyreth Scaffold Mech3->Neuro Locking

Caption: Mapping the pharmaceutical utility of the 3-oxabicyclo[3.1.0] core across therapeutic areas.

References

  • Tintori, G. et al. (2023). "Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization." Thieme Connect. Link

  • Pfizer Inc. (2022). "Paxlovid: Mechanism of Action, Synthesis, and In Silico Study." National Institutes of Health (PMC). Link

  • Renata, H. et al. (2016). "An enzymatic platform for the highly enantioselective and stereodivergent construction of cyclopropyl-δ-lactones."[2] National Institutes of Health (PMC). Link

  • Wróblewska, A. et al. (2016). "Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution." MDPI. Link

  • PubChem. "Compound Summary: (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one."[3] National Library of Medicine. Link

Sources

The Chiral Bicyclic Lactone (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, conformationally restricted scaffolds are paramount for enhancing target binding affinity and metabolic stability. Among these, the bicyclic lactone (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one stands out as a highly versatile, chiral building block. Characterized by a fused cyclopropane-lactone architecture, this compound serves as the foundational precursor for a myriad of proline bioisosteres and peptidomimetics. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous analysis of its physicochemical properties, mechanistic utility, and the self-validating synthetic protocols required to handle this critical intermediate in pharmaceutical manufacturing.

Physicochemical Properties & Structural Dynamics

Before deploying any intermediate in a synthetic route, a precise understanding of its fundamental properties is required. The strain inherent in the fused [3.1.0] bicyclic system dictates both its reactivity and its analytical profile.

Below is the consolidated physicochemical data for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one [1].

PropertyValue
IUPAC Name (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
CAS Registry Number 75658-86-5
Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
SMILES String O=C1[C@@]2([H])C[C@@]2([H])CO1
Appearance Solid / Crystalline Powder
Stereocenters 1S, 5R
Ring System Fused γ-lactone and cyclopropane

Structural Rationale: The molecular weight of exactly 98.10 g/mol reflects a highly atom-economical framework. The fusion of the three-membered cyclopropane ring to the five-membered γ-lactone induces significant Baeyer strain. This strain is synthetically advantageous; it renders the lactone highly susceptible to regioselective nucleophilic ring-opening (e.g., by amines or hydrides), allowing chemists to seamlessly transition from the bicyclic core to functionalized cyclopropyl-amino acids or alcohols.

Mechanistic Rationale: The Bicyclic[3.1.0] Scaffold in Drug Design

Why do process chemists and drug designers prioritize this specific scaffold? The answer lies in conformational restriction .

When the lactone is converted into a 3-azabicyclo[3.1.0]hexane derivative, it acts as a rigid bioisostere of the amino acid proline. Natural proline can readily interconvert between cis and trans amide conformations, which often leads to entropic penalties upon binding to a target protein. The cyclopropane ring in the [3.1.0] system locks the pyrrolidine ring into a specific pucker, pre-organizing the molecule for optimal receptor binding and shielding it from rapid enzymatic degradation.

Synthetic Methodologies: Catalytic Intramolecular Cyclopropanation

The most robust and highly enantioselective route to synthesize (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is via the transition-metal-catalyzed intramolecular cyclopropanation of allyl diazoacetates. As demonstrated by Doyle et al. in their seminal work on [2], the use of chiral Rhodium(II) carboxamide catalysts allows for exceptional stereocontrol.

SynthWorkflow A Allyl Diazoacetate (Precursor) B Rh(II) Catalyst Addition (e.g., Rh2(5R-MEPY)4) A->B Syringe Pump (Slow) C Metal Carbenoid Formation (N2 Extrusion) B->C - N2 Gas D Intramolecular Cyclopropanation (Stereoselective) C->D Alkene Insertion E (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one (Target Product) D->E >94% ee, High Yield

Catalytic cycle for stereoselective synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.
Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in causality check to confirm the reaction trajectory.

Objective: Synthesize (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one from allyl diazoacetate with >94% enantiomeric excess (ee).

Step 1: Catalyst Preparation & System Purging

  • Action: Add 1.0 mol% of the chiral catalyst Rh₂(5R-MEPY)₄ to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM). Purge the system with Argon for 15 minutes.

  • Causality: Rhodium(II) carbenoids are highly electrophilic and sensitive to moisture. Argon prevents catalyst poisoning, while DCM provides the optimal dielectric constant to stabilize the transient metal-carbene intermediate.

Step 2: Substrate Addition (Syringe Pump)

  • Action: Dissolve allyl diazoacetate (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the catalyst mixture via a syringe pump over a strict 10-hour period at 25°C.

  • Causality: This is the most critical parameter. Extreme slow addition maintains a near-zero steady-state concentration of the diazo compound in the flask. This kinetically suppresses intermolecular dimerization (which would form unwanted fumarate/maleate byproducts) and forces the reaction down the intramolecular cyclopropanation pathway.

Step 3: In-Situ Validation (The Self-Validating Checkpoint)

  • Action: Monitor the reaction for steady nitrogen gas (

    
    ) evolution via a bubbler.
    
  • Causality: The continuous bubbling of

    
     is the visual confirmation of diazo decomposition and active metal carbenoid formation. If bubbling ceases prematurely, catalyst deactivation has occurred.
    

Step 4: Quenching and Purification

  • Action: Once addition is complete, stir for an additional 1 hour. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Causality: Chromatography successfully strips away the heavy metal catalyst and trace dimeric impurities, yielding the pure bicyclic lactone.

Step 5: Analytical Validation

  • Action: Perform ¹H NMR and Chiral HPLC.

  • Causality: ¹H NMR will confirm structural identity (look for the characteristic upfield multiplets of the cyclopropane protons between 0.5–1.0 ppm). Chiral HPLC against a racemic standard definitively validates the (1S,5R) stereochemical outcome.

Downstream Pharmaceutical Applications

The true value of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one lies in its downstream applications. While the unsubstituted core is a powerful tool for general peptidomimetics, its substituted analogs have shaped modern antiviral therapies.

A prime example is the 6,6-dimethyl substituted analog of this exact bicyclic lactone, which is the direct synthetic precursor to the "P2" bicyclic proline fragment found in blockbuster protease inhibitors. As detailed in the [3] (the active antiviral component of Paxlovid), the[3.1.0] bicyclic system is essential for the drug's ability to selectively bind and inhibit the SARS-CoV-2 Mpro enzyme. Similarly, earlier Hepatitis C drugs like Boceprevir relied heavily on this fused cyclopropane architecture to achieve oral bioavailability and target specificity.

By mastering the synthesis and handling of the fundamental 98.10 g/mol (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one core, process chemists gain the foundational expertise required to scale up these complex, life-saving APIs.

References
  • Doyle, M. P., Pieters, R. J., Martin, S. F., Austin, R. E., Oalmann, C. J., & Müller, P. "High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst." Journal of the American Chemical Society, 1991. Available at:[Link]

  • Pfizer R&D. "Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months." ACS Central Science, 2023. Available at:[Link]

The Solubility Profile and Solvent-Mediated Reactivity of 3-Oxabicyclo[3.1.0]hexan-2-one: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives (such as the 1-phenyl or 6,6-dimethyl analogues) are highly strained, bicyclic lactones that serve as critical chiral building blocks in modern organic synthesis[1]. They are foundational intermediates in the production of active pharmaceutical ingredients (APIs), including the serotonin-norepinephrine reuptake inhibitor (SNRI) levomilnacipran, as well as various pyrethroid insecticides and spirocyclic scaffolds,.

From a physicochemical perspective, the solubility profile of this scaffold is dictated by a stark structural dichotomy: a highly polar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactone moiety fused to a rigid, hydrophobic cyclopropane ring. The lactone acts as a potent hydrogen-bond acceptor (HBA), while the cyclopropane ring introduces significant ring strain and lipophilicity (typical XLogP3 values range from 1.1 to 1.7 depending on substitution),[2]. Understanding how this molecule interacts with various organic solvents is not merely a matter of dissolution; it is the key to controlling chemoselectivity, stabilizing transition states, and optimizing process scale-up.

Thermodynamic Solubility Profile in Organic Solvents

The solvation thermodynamics of 3-oxabicyclo[3.1.0]hexan-2-one are highly dependent on the solvent's dielectric constant (


) and hydrogen-bonding capacity.
  • Polar Aprotic Solvents (DCM, THF, EtOAc, DMSO): The compound exhibits its highest solubility in these media. The strong dipole moment of the lactone carbonyl interacts favorably with the polarizable bonds of solvents like dichloromethane (DCM) and tetrahydrofuran (THF). DMSO is particularly effective for highly substituted derivatives due to its superior ability to solvate polar organic molecules[3].

  • Fluorinated and Polar Protic Solvents (HFIP, MeOH): While soluble in standard alcohols, the use of strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) fundamentally alters the molecule's electronic distribution. HFIP coordinates directly with the lactone carbonyl, withdrawing electron density and activating the adjacent cyclopropane bonds for transition-metal-catalyzed reactions[4].

  • Non-Polar Aliphatic Hydrocarbons (Hexane, Heptane): The molecule demonstrates poor solubility in strictly non-polar solvents. The high dipole moment of the lactone outcompetes the weak London dispersion forces provided by aliphatic chains, making hexanes and heptanes ideal anti-solvents for crystallization and chromatographic purification[5].

Quantitative Data Summary

The following table outlines the generalized solubility profile and primary process applications for 3-oxabicyclo[3.1.0]hexan-2-one scaffolds across different solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Relative Solubility at 25°CPrimary Process Application
Polar Aprotic Dichloromethane (DCM)8.93Very High (>100 mg/mL)Intramolecular cyclopropanation[6]
Polar Aprotic Tetrahydrofuran (THF)7.58High (50 - 100 mg/mL)Nucleophilic ring opening / Aminolysis[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70Very High (>100 mg/mL)Zwitterionic intermediate stabilization[3]
Strong H-Bond Donor Hexafluoroisopropanol (HFIP)16.70Moderate (10 - 50 mg/mL)Pd-catalyzed C-H activation
Non-Polar Aliphatic n-Hexane1.88Poor (<1 mg/mL)Anti-solvent crystallization / Chromatography[5]

Causality in Solvent Selection for Synthetic Workflows

In process chemistry, solvent selection for 3-oxabicyclo[3.1.0]hexan-2-one is rarely arbitrary. The solvent microenvironment directly dictates the reaction pathway.

Intramolecular Cyclopropanation (DCM): The synthesis of the bicyclic core often relies on the decomposition of a diazo precursor using a dirhodium(II) catalyst. Anhydrous DCM is the universal solvent of choice here[6]. Causality: DCM provides exceptional solubility for both the organic substrate and the dirhodium catalyst. More importantly, because DCM is non-coordinating, it does not compete with the diazo compound for the axial coordination sites on the electrophilic rhodium center, thereby preventing catalyst poisoning and ensuring high enantioselectivity.

Nucleophilic Ring Opening and Aminolysis (THF / DMSO): During the synthesis of levomilnacipran, the lactone ring must be opened via aminolysis with diethylamine[7]. Causality: This reaction proceeds through a highly polar transition state. THF effectively solvates the nucleophilic amine without participating in side reactions. When stronger Lewis acids or bases are used, DMSO is often introduced because its high dielectric constant stabilizes the resulting zwitterionic or highly polarized intermediates, drastically lowering the activation energy barrier for ring opening.

Skeletal Recasting via C-H Activation (HFIP): Recent advancements have utilized Pd-catalyzed C-H activation to functionalize the cyclopropane ring[4]. Causality: HFIP is uniquely suited for this transformation. Its strong hydrogen-bond donating capability activates the lactone carbonyl, while its low nucleophilicity prevents unwanted ring-opening of the strained bicyclic system. Furthermore, HFIP stabilizes the palladium catalytic intermediates, allowing the dual-activation sequence (C-H activation followed by ring opening) to proceed with high stereocontrol.

Solvent-Mediated Pathway Visualization

The following diagram illustrates how the choice of solvent microenvironment dictates the downstream synthetic utility of the 3-oxabicyclo[3.1.0]hexan-2-one core.

G cluster_solvents Solvent Microenvironments Start 3-Oxabicyclo[3.1.0]hexan-2-one Solvent1 Polar Aprotic (THF, DCM, DMSO) Start->Solvent1 High Solvation (Dipole-Dipole) Solvent2 Strong H-Bond Donors (HFIP) Start->Solvent2 Carbonyl Activation (H-Bonding) Solvent3 Aliphatic Hydrocarbons (Hexane, Heptane) Start->Solvent3 Poor Solvation (Dispersion Only) Rxn1 Aminolysis & Ring Opening Solvent1->Rxn1 API Synthesis Rxn2 Pd-Catalyzed C-H Activation Solvent2->Rxn2 Skeletal Recasting Rxn3 Anti-Solvent Crystallization Solvent3->Rxn3 Purification

Solvent-dependent synthetic pathways for 3-Oxabicyclo[3.1.0]hexan-2-one derivatives.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To accurately determine the solubility profile of novel 3-oxabicyclo[3.1.0]hexan-2-one derivatives during early-stage drug development, kinetic dissolution data is insufficient. The following self-validating protocol ensures the measurement of true thermodynamic equilibrium.

Step 1: Solvent Preparation and Equilibration

  • Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Add the 3-oxabicyclo[3.1.0]hexan-2-one derivative in 10 mg increments until a visible, persistent suspension is achieved (indicating saturation).

  • Add a PTFE-coated magnetic stir bar, seal the vial, and stir at 500 rpm in a thermostated block at 25.0 ± 0.1 °C for exactly 48 hours. Causality: A 48-hour equilibration period is mandatory to overcome any metastable kinetic dissolution states and ensure true thermodynamic equilibrium is reached between the solid and the solvated molecules.

Step 2: Phase Separation

  • Transfer 1.0 mL of the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 rpm for 15 minutes at 25.0 °C. Causality: Syringe filtration is explicitly avoided because the highly polar lactone can adsorb onto standard filter membranes (e.g., Nylon or PVDF), leading to artificially low concentration readings. Centrifugation ensures the supernatant is entirely free of colloidal particles without risking adsorption losses.

Step 3: HPLC-UV Quantification

  • Carefully aspirate 100 µL of the clear supernatant and dilute volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of the detector.

  • Analyze the sample via HPLC-UV at the predetermined

    
     using a validated calibration curve. Calculate the solubility in mg/mL.
    

Step 4: Self-Validation (Solid-State Integrity Check)

  • Decant the remaining solvent from the original equilibration vial.

  • Dry the residual solid under vacuum at room temperature for 4 hours.

  • Analyze the recovered solid via X-Ray Powder Diffraction (XRPD). Causality: This is the most critical step for data integrity. The highly polar nature of the lactone makes it susceptible to forming solvent-inclusion complexes (solvates). If the XRPD pattern of the recovered solid differs from the input material, the measured solubility reflects the new solvated polymorph, not the original API. This check validates that the thermodynamic data corresponds to the correct crystal form.

References

  • PubChem. "1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | C11H10O2". National Center for Biotechnology Information.
  • Tintori, G., et al. "Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction". Thieme Connect.
  • Konrádová, D., et al. "1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis". J. Org. Chem. 2018.
  • Doyle, M. P., et al. "dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate]". Organic Syntheses.
  • Google Patents. "WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride".
  • Maji, S., et al. "C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid". ACS Catalysis 2026.

Sources

Thermodynamic Stability and Strain-Release Dynamics of Cyclopropane-Fused Bicyclic Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel chemical space often leads to the incorporation of highly strained ring systems. Cyclopropanes provide important design elements in medicinal chemistry and are widely present in drug compounds due to their ability to enforce conformational restriction[1]. When a cyclopropane ring is fused to a lactone—creating bicyclic architectures such as the 3-oxabicyclo[3.1.0]hexan-2-one scaffold—the resulting molecule benefits from extreme entropic pre-organization.

However, this fusion introduces profound thermodynamic instability. As an application scientist, I frequently encounter the challenge of balancing this molecular rigidity with chemical stability. This whitepaper dissects the thermodynamic parameters governing cyclopropane-fused bicyclic lactones, explains the causality behind their strain-driven reactivity, and provides field-proven, self-validating protocols for their synthesis and thermodynamic profiling.

Thermodynamic Fundamentals: The Architecture of Strain

The thermodynamic stability of a bicyclic lactone is dictated by the sum of its internal strains: angle (Baeyer) strain, torsional (Pitzer) strain, and transannular interactions.

High-level ab initio calculations demonstrate that an isolated cyclopropane ring possesses an inherent strain energy (SE) of approximately 28.6 kcal/mol[2]. A standard


-lactone or 

-lactone possesses relatively low strain (e.g.,

-valerolactone has an SE of 11.3 kcal/mol)[2]. However, fusing these two systems forces a strict cis-geometry. A trans-fusion in a [3.1.0] system is thermodynamically prohibited as it would require breaking the

-bonds to accommodate the extreme torsional distortion.

The enthalpy of ring-opening reactions serves as a direct measure of this localized ring strain[3]. The massive ~29 kcal/mol of strain energy embedded in the cyclopropane ring provides a powerful thermodynamic driving force, rendering these kinetically inert C-C


-bonds highly reactive under specific conditions[4].
Quantitative Strain Profiling

The table below summarizes the thermodynamic strain contributions across reference monocyclic and fused bicyclic systems.

Table 1: Comparative Ring Strain Energies (SE) and Thermodynamic Drivers

Structural MotifEstimated Ring Strain Energy (kcal/mol)Primary Thermodynamic Strain Contributors
Cyclohexane 2.2Minimal (Reference baseline)

-Valerolactone
11.3Conformational restriction & dipole repulsion
Cyclopropane 28.6Angle (Baeyer) strain & bent

-bonding
Cyclopropanone 49.0Combined angle and severe torsional strain
3-oxabicyclo[3.1.0]hexan-2-one ~34.0 - 38.0cis-Fusion torsional strain + core angle strain

Causality in Strain-Driven Reactivity

Why do we intentionally design drugs with such high ground-state thermodynamic energy? The answer lies in strain-release mechanisms .

Unstrained C-C bonds are kinetically inert and thermodynamically stable. Overcoming this barrier necessitates the incorporation of a thermodynamic driving force[4]. By embedding a cyclopropane ring adjacent to a lactone carbonyl, we create a "molecular springboard." When targeted by specific biological nucleophiles (e.g., in covalent suicide inhibitors) or transition-metal catalysts, the relief of the ~35 kcal/mol of bicyclic strain drives the reaction forward irreversibly. The enthalpy gained by relaxing the bond angles back to standard


 geometry (

) far outweighs the activation energy required to break the bond.

G A Acyclic Precursor (Low Strain) B Transition Metal Catalysis A->B Carbene Transfer C 3-oxabicyclo[3.1.0]hexan-2-one (High Strain: ~35 kcal/mol) B->C Cyclopropanation D Strain-Release Ring Opening C->D Nucleophilic Attack E Functionalized Scaffold (Thermodynamic Sink) D->E Enthalpy Driven

Figure 1: Thermodynamic energy landscape and strain-release pathway of bicyclic lactones.

Experimental Methodologies: Self-Validating Workflows

To harness these highly strained systems, researchers must utilize protocols that prevent premature thermal degradation. Below are the optimized, step-by-step methodologies for synthesizing and thermodynamically profiling cyclopropane-fused lactones.

Protocol A: Chemoselective Synthesis via Metal-Catalyzed Cyclopropanation

Objective: Construct the highly strained 3-oxabicyclo[3.1.0]hexan-2-one core without triggering thermal ring-opening.

  • Step 1: Precursor Preparation. Dissolve the allylic alcohol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Water and oxygen must be excluded to prevent the oxidative quenching of the highly sensitive transition-metal catalyst.

  • Step 2: Catalyst Introduction. Add a Cobalt(II) or Rhodium(II) catalyst (0.01 - 0.05 equiv).

    • Causality: Transition metals lower the activation energy required for diazo decomposition, stabilizing the highly reactive free carbene intermediate and directing chemoselective cyclopropanation over non-selective C-H insertion.

  • Step 3: Syringe-Pump Reagent Delivery. Infuse ethyl diazoacetate (EDA) (1.2 equiv) via a syringe pump over 4 hours at 0 °C.

    • Self-Validation Check: If the solution vigorously bubbles (rapid

      
       evolution) or turns black, the addition rate is too fast. Slow addition maintains a low steady-state concentration of EDA, thermodynamically suppressing the undesired carbene dimerization pathway.
      
  • Step 4: Intramolecular Lactonization. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and warm to 25 °C to drive transesterification.

    • Causality: The thermodynamic penalty of the cyclopropane ring forces the pendant hydroxyl and ester groups into strict spatial proximity, accelerating the lactonization entropically to yield exclusively the cis-fused isomer.

Protocol B: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Quantify the thermal stability and decomposition kinetics (


) of the synthesized bicyclic lactone.
  • Step 1: Sample Encapsulation. Accurately weigh 2.0–5.0 mg of the purified bicyclic lactone into an aluminum DSC pan. Seal with a pin-hole lid.

    • Causality: The pin-hole allows for the outgassing of volatile decomposition byproducts. A hermetically sealed pan would rupture, creating pressure-induced artifactual endotherms that mask true thermodynamic data.

  • Step 2: Baseline Calibration. Calibrate the DSC using an Indium standard to ensure precise enthalpy measurements.

  • Step 3: Thermal Ramping. Heat the sample from 25 °C to 300 °C at 10 °C/min under a constant nitrogen purge (50 mL/min).

    • Self-Validation Check: The inert

      
       atmosphere ensures that any observed exotherm is strictly due to intrinsic strain-release degradation (ring-opening) rather than oxidative combustion.
      
  • Step 4: Integration. Integrate the exothermic peak to calculate

    
    . A lower onset temperature (
    
    
    
    ) directly correlates with higher ground-state thermodynamic instability.

Workflow Step1 1. Precursor Synthesis (Inert Atmosphere) Step2 2. Chemoselective Cyclopropanation (Syringe Pump EDA Addition) Step1->Step2 Prevents Catalyst Oxidation Step3 3. Intramolecular Lactonization (Acid Catalyzed) Step2->Step3 Suppresses Carbene Dimerization Step4 4. Thermodynamic Profiling (DSC / ITC Analysis) Step3->Step4 Yields Exclusive cis-Isomer

Figure 2: Self-validating experimental workflow for synthesis and thermodynamic profiling.

Conclusion

Cyclopropane-fused bicyclic lactones are not merely structural novelties; they are precision-engineered thermodynamic springs. By understanding the precise interplay between Baeyer strain and torsional fusion constraints, drug development professionals can leverage these motifs to achieve unprecedented target binding affinities and drive highly specific strain-release bioconjugations. Strict adherence to controlled, self-validating synthetic and calorimetric workflows is essential to successfully translate these high-energy molecules from the bench to the clinic.

References

  • Title : C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid | ACS Catalysis Source : acs.org URL :[Link]

  • Title : The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed Source : nih.gov URL :[Link]

  • Title : Thermodynamics and Kinetics of Ring - Opening Polymerization 1 - Wiley-VCH Source : wiley-vch.de URL :[Link]

  • Title : Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source : nih.gov URL :[Link]

Sources

Technical Guide: Safety Data & Handling Precautions for (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one

[1]

Document ID: SDS-GUIDE-43119 | Version: 2.0 | Status: Active Target Compound: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one (Commonly referred to as (1S,5R)-Lactone or G-Lactone)[1]

Executive Summary & Chemical Identity

The Molecule: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one is a pivotal chiral building block (synthon) used primarily in the asymmetric synthesis of prostaglandins and prostacyclins.[1] Its bicyclic framework and specific stereochemistry (1S,5R) allow for the precise construction of the "Corey Lactone," a universal intermediate for lipid-based therapeutics.[1]

Expert Insight: While often classified merely as an "irritant" in vendor catalogs, the presence of an

111
Table 1: Chemical Identification
ParameterTechnical Specification
IUPAC Name (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
Common Synonyms (1S,5R)-G-Lactone; (-)-cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one
CAS Number 43119-28-4
Molecular Formula

Molecular Weight 124.14 g/mol
Physical State White to beige crystalline powder
Melting Point 44–46 °C
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water (hydrolyzes)

Hazard Identification (GHS & Mechanistic Risks)

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

The "Hidden" Hazard: Sensitization Potential

Standard SDSs often omit the sensitization risk for early-stage intermediates.[1] However, the chemical structure dictates caution.[1]

Mechanism of Action: The strained lactone ring, combined with the alkene (unsaturation), makes this molecule an electrophile.[1] It can react with nucleophilic residues (cysteine/lysine) on skin proteins, forming a hapten-protein conjugate that triggers an immune response.[1]

Precautionary Mandate: Treat as a Potential Skin Sensitizer (Category 1B) .[1]

Risk Management & Engineering Controls

Effective safety relies on a hierarchy of controls, prioritizing containment over Personal Protective Equipment (PPE).[1]

Diagram 1: Exposure Control Hierarchy

This diagram illustrates the decision matrix for handling (1S,5R)-lactone, moving from Engineering Controls (Most Effective) to PPE (Least Effective).[1]

ExposureControlscluster_engineeringEngineering Controls (Primary Barrier)cluster_adminAdministrative Controlscluster_ppePPE (Last Resort)ISOIsolator / Glovebox(For >10g handling)LEVLocal Exhaust Ventilation(Fume Hood with HEPA)ISO->LEVScale DownBalanceVented Balance EnclosureLEV->BalanceSOPSOP: Wet Wiping(Avoid Dust)Balance->SOPProcess FlowSegregationDesignated Work AreaSOP->SegregationGlovesDouble Nitrile Gloves(Change every 30 mins)Segregation->GlovesRespN95 / P3 Respirator(If outside hood)Gloves->RespEyesChemical GogglesResp->Eyes

Caption: Hierarchy of controls for handling (1S,5R)-lactone. Engineering controls (blue) are mandatory for solid handling to prevent inhalation of sensitizing dust.[1]

Handling Protocols (Field-Proven)

Protocol A: Safe Weighing of Potent Solids

Objective: Transfer solid (1S,5R)-lactone without generating airborne dust or contaminating the balance.[1]

  • Preparation:

    • Equip Double Nitrile Gloves (outer pair is "sacrificial").[1]

    • Verify Fume Hood face velocity is 80–100 fpm .[1]

    • Place a static-dissipative mat inside the hood (crystalline powders often carry static charge, causing "jumping").[1]

  • The Transfer:

    • Do not use a spatula directly into the stock bottle.[1]

    • Pour a small amount into a secondary disposable weigh boat.[1]

    • Transfer from the secondary boat to the tared flask.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).[1] Dry sweeping is prohibited.[1]

    • Discard the outer pair of gloves immediately inside the hood waste container.[1]

Protocol B: Reaction Setup (Moisture Exclusion)

Causality: Lactones are susceptible to hydrolysis, which opens the ring to form the corresponding hydroxy-acid.[1] This destroys the chiral center's utility and alters the stoichiometry.[1]

  • Drying: Ensure all glassware is flame-dried or oven-dried (120°C > 2 hrs).

  • Solvent: Use anhydrous solvents (DCM or THF) with <50 ppm water content.[1]

  • Inert Atmosphere: Blanket the reaction with Nitrogen (

    
    ) or Argon.[1]
    
  • Temperature: If using strong nucleophiles (e.g., DIBAL-H reduction), cool to -78°C to prevent over-reduction of the lactone.

Stability & Storage (The Shelf-Life Factor)[1]

Storage Condition: 2–8°C (Refrigerated), under inert gas (

Incompatibility:12
Diagram 2: Degradation Pathway (Hydrolysis)

Understanding the degradation mechanism is crucial for troubleshooting low yields.[1]

DegradationLactone(1S,5R)-Lactone(Active Synthon)TransitionTetrahedralIntermediateLactone->Transition+ MoistureWaterH2O / OH-Water->TransitionAcidHydroxy Acid(Inactive Impurity)Transition->AcidRing Opening

Caption: Hydrolysis mechanism.[1] Exposure to moisture/bases opens the lactone ring, forming an inactive hydroxy acid impurity and degrading enantiomeric purity.[1]

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][3][2] Seek medical attention (Lactones can cause corneal clouding).[1]
Skin Contact Wash with soap and water.[1][3][4] Do not use alcohol (increases skin permeability).[1] If rash occurs, treat as allergic dermatitis.[1]
Inhalation Move to fresh air.[1][3][4] If wheezing occurs (sensitization sign), administer oxygen and consult a pulmonologist.
Spill (<10g) Wet spill with inert solvent (e.g., heptane) to suppress dust.[1] Wipe up with absorbent pads.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Geissman-Waiss Lactone (and related oxa-analogs).[1] National Library of Medicine.[1] Retrieved from [1][5]

  • ChemicalBook. (2024).[1] (1S,5R)-(-)-2-Oxabicyclo[3.3.0]oct-6-en-3-one Properties and Safety. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] Product Information: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one.[1][6][7] Retrieved from [1]

Structural analysis of cyclopropane-fused gamma-lactones

Structural Elucidation and Pharmacophore Analysis of Cyclopropane-Fused -Lactones

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary: The Strained Scaffold

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a privileged structural motif in modern drug discovery. Found in natural products like Plakorin and serving as a critical intermediate in the synthesis of glutamate analogs (e.g., Eglumegad), this bicyclic system offers a unique combination of rigid stereochemical definition and tunable reactivity .

For the researcher, the challenge lies not just in synthesis, but in the precise structural assignment of these strained systems. The fusion of a cyclopropane ring to a

This guide provides an authoritative workflow for the structural analysis of these systems, moving beyond basic characterization to advanced stereochemical determination and reactivity-based validation.

Structural Dynamics & Electronic Landscape

The "Bent Bond" Phenomenon

Unlike standard aliphatic systems, the cyclopropane C-C bonds in this fused system possess significant




Impact on Analysis:

  • Acidity: The bridgehead protons (

    
    ) are more acidic than typical lactone 
    
    
    -protons.
  • Coupling Constants: The Karplus relationship is distorted due to the fixed dihedral angles and bent bonds.

  • UV/Vis: The cyclopropane ring can act as a

    
    -donor, exhibiting bathochromic shifts if conjugated with the lactone carbonyl.
    
Visualizing the Analytical Logic

The following diagram outlines the decision matrix for characterizing these derivatives, linking physical properties to analytical techniques.

GStartUnknown Cyclopropane-Fused LactoneStrainRing Strain Analysis(IR Spectroscopy)Start->Strain 1. Assess Carbonyl ShiftConfigRelative Stereochemistry(NMR J-Coupling & NOE)Strain->Config 2. Determine Fusion (cis)Abs_ConfigAbsolute Configuration(X-Ray / Chiral HPLC)Config->Abs_Config 3. Confirm ChiralityReactivityChemical Derivatization(Ring Opening / D-A Reactivity)Config->Reactivity 4. Validate via Ring Opening

Figure 1: Analytical workflow linking physical strain to spectroscopic validation steps.

Spectroscopic Characterization Strategy

Infrared (IR) Spectroscopy: The Strain Gauge

The most immediate indicator of the cyclopropane-fused





Compound ClassTypical

(cm

)
Structural Cause
Acyclic Ester1735 - 1750Free rotation, no strain.
Standard

-Lactone
1760 - 17755-membered ring strain.
3-oxabicyclo[3.1.0]hexan-2-one 1775 - 1795 Fused ring strain + Walsh orbital overlap.

-Lactone (4-membered)
~1820Extreme angle strain.

Diagnostic Rule: A carbonyl band >1780 cm

NMR Spectroscopy: The Definitive Probe
3.2.1 Proton (

H) NMR Anomalies

The bridgehead protons (



  • Fusion Geometry: In the [3.1.0] system, the ring fusion is exclusively cis . Trans-fusion is geometrically prohibited due to the high strain limits of the small rings.

  • Coupling Constants (

    
    ): 
    
    • 
       (Bridgehead):  Typically 5.5 – 7.5 Hz . This is characteristic of cis-cyclopropane protons but is slightly lower than non-fused cis-cyclopropanes (often 8-10 Hz) due to the electronegative oxygen atom in the lactone ring.
      
    • 
       and 
      
      
      :
      These values distinguish the endo vs. exo orientation of substituents at C6.
      • 
         usually holds, but in rigid bicyclic systems, the Karplus curve must be applied with caution.
        
3.2.2 Carbon (

C) NMR

The high-field shift of the cyclopropane carbons is diagnostic.

  • C1/C5 (Bridgehead): Typically 20 – 35 ppm .

  • C6 (Apex): Highly shielded, often appearing at 10 – 25 ppm .

  • C2 (Carbonyl): Deshielded relative to acyclic esters, typically 172 – 176 ppm .

Protocol: Stereochemical Assignment via NOE

Distinguishing between diastereomers (e.g., a substituent at C6 pointing towards or away from the lactone ring) requires a rigorous NOE (Nuclear Overhauser Effect) protocol.

Experimental Setup

Objective: Determine the relative configuration of a substituent at C6 (Exo vs. Endo).

  • Sample Prep: Dissolve ~5-10 mg of analyte in CDCl

    
     or C
    
    
    D
    
    
    . Note: Benzene-d6 often provides better resolution for cyclopropyl protons due to magnetic anisotropy.
  • Degassing: Critical for NOE. Bubble Argon through the sample for 5 minutes to remove paramagnetic oxygen, which quenches NOE signals.

  • Pulse Sequence: Run a 1D-NOESY (e.g., selnogp on Bruker systems) or a 2D-NOESY with a mixing time (

    
    ) of 400-600 ms .
    
    • Too short (<300ms): Insufficient buildup for weak signals.

    • Too long (>800ms): Spin diffusion leads to false positives.

Interpretation Logic
  • Target Irradiation: Selectively irradiate the bridgehead proton

    
     (or 
    
    
    ).
  • Observation:

    • Endo-Substituent (Concave): If the substituent is endo, the C6 proton is exo. You will observe a strong NOE correlation between

      
       and 
      
      
      because they are on the same face (cis-relationship on the cyclopropane).
    • Exo-Substituent (Convex): If the substituent is exo, the C6 proton is endo. The distance between

      
       and 
      
      
      is larger, and the NOE will be weak or absent. Instead, look for NOE between the substituent protons and
      
      
      .

Reactivity as an Analytical Tool: Donor-Acceptor Systems

Cyclopropane-fused lactones often behave as Donor-Acceptor (D-A) Cyclopropanes . The lactone carbonyl acts as the Acceptor, and substituents at C6 (or the C-O bond itself) act as Donors.

Verification Experiment: If spectroscopic data is ambiguous, reactivity can confirm the strain energy.

  • Reagent: TiCl

    
     (1.0 equiv) in CH
    
    
    Cl
    
    
    at -78°C.
  • Reaction: Homoconjugate addition (Ring Opening).

  • Outcome: The strained bond breaks to form a

    
    -lactol or a chlorinated acyclic ester.
    
  • Analysis: The product will show a dramatic shift in IR (carbonyl relaxes to ~1740 cm

    
    ) and loss of the high-field NMR signals. This confirms the presence of the activated cyclopropane ring.
    

ReactivitySubstrateFused Lactone(Strain Energy)IntermediateZwitterionicIntermediateSubstrate->Intermediate ActivationLewisAcidLewis Acid(TiCl4 / BF3)LewisAcid->IntermediateProductRing-OpenedGamma-Lactam/LactolIntermediate->Product Nucleophilic Attack(Strain Release)

Figure 2: Reactivity pathway for Donor-Acceptor cyclopropanes used as chemical structure validation.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Ghanem, A. (2009). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cyclopropane Derivatives. Tetrahedron, 65(31), 5982-6008. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. Link

  • Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley. (Foundational text on cyclopropane strain energy).
  • De Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809–826. Link

Literature Review and Technical Guide on 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives: Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a highly privileged, conformationally restricted bicyclic system composed of a cyclopropane ring fused to a


-butyrolactone. In the realm of rational drug design, incorporating this rigid framework is a strategic choice used to minimize the entropic penalty of drug-receptor binding. By locking pharmacophoric elements into a specific spatial geometry, these derivatives enhance target affinity and selectivity.

The intrinsic ring strain of the cyclopropane-lactone fusion also makes it a powerful synthetic intermediate. The lactone ring can be chemoselectively opened to yield functionalized cyclopropanes, which are ubiquitous in both central nervous system (CNS) therapeutics and agrochemicals. This whitepaper synthesizes current literature, detailing the mechanistic pathways, quantitative reaction metrics, and validated experimental protocols for handling these critical derivatives.

Key Derivatives and Translational Applications

The functionalization of the 3-oxabicyclo[3.1.0]hexan-2-one core dictates its downstream application. Literature highlights three primary derivatives of profound industrial and academic interest:

  • 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: This derivative is the foundational precursor for Milnacipran , a blockbuster serotonin-norepinephrine reuptake inhibitor (SNRI)[]. The rigid cyclopropane core effectively mimics the bioactive conformation of the ethylamine side chain found in endogenous neurotransmitters. It is also utilized in the search for triple neurotransmitter reuptake inhibitors[2].

  • 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A critical building block for the synthesis of cis-chrysanthemic acid and novel pyrethroid insecticides[3]. The gem-dimethyl group on the cyclopropane ring is essential for the lipophilicity and insecticidal activity of the final agrochemicals.

  • 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one: Employed as a highly versatile synthetic building block. The steric bulk and rigidity of the lactone direct the stereoselectivity of subsequent transformations, enabling the formation of quaternary carbon centers with exceptional diastereomeric ratios (dr > 95:1)[4].

Mechanistic Workflows & Visualizations

Understanding the thermodynamic and kinetic drivers behind the synthesis and application of these derivatives is critical for process optimization.

Milnacipran Synthesis Pathway

The 1-phenyl derivative undergoes a sequence of aminolysis and chemoselective reduction to yield the active pharmaceutical ingredient (API) Milnacipran. The lactone opening is thermodynamically driven by the formation of the stable amide bond.

G A Phenylacetonitrile + Epichlorohydrin B Base-Catalyzed Cyclopropanation A->B C 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one B->C D Aminolysis (Diethylamine) C->D E Amide-Alcohol Intermediate D->E F Chemoselective Reduction E->F G Milnacipran (SNRI) F->G

Workflow illustrating the synthesis of Milnacipran from the 1-phenyl derivative.

Stereoselective Synthesis via Meldrum's Acid

The synthesis of the unsubstituted chiral core, (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one, leverages the high acidity of Meldrum's acid. The reaction with (R)-epichlorohydrin proceeds via an enolate alkylation followed by an intramolecular epoxide ring-opening, which establishes the cyclopropane geometry[5].

G M1 Meldrum's Acid + NaOEt M2 Enolate Formation M1->M2 M3 (R)-Epichlorohydrin Addition M2->M3 M4 Intramolecular Alkylation M3->M4 M5 Decarboxylation & Lactonization M4->M5 M6 (1R,5S)-3-oxabicyclo [3.1.0]hexan-2-one M5->M6

Mechanistic pathway for the synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies include in-process controls to ensure reproducibility.

Protocol A: Synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one

Objective: To synthesize the chiral core utilizing Meldrum's acid and (R)-epichlorohydrin[5]. Causality: Sodium ethoxide is chosen as the base because its pKa is sufficient to quantitatively deprotonate Meldrum's acid without causing premature degradation of the epichlorohydrin.

  • Enolate Generation: Under an inert atmosphere (N₂), prepare a solution of sodium ethoxide in anhydrous ethanol and cool to 0 °C. Slowly add Meldrum's acid (1.0 equiv).

    • Self-Validation: The reaction mixture will transition to a clear solution, indicating complete deprotonation and enolate formation.

  • Alkylation: Introduce (R)-epichlorohydrin (1.1 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Cyclopropanation & Decarboxylation: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. The elevated thermal energy is required to overcome the activation barrier for the intramolecular epoxide opening and the subsequent decarboxylation/lactonization cascade.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NH₄Cl. Extract the aqueous layer twice, dry the combined organic layers over MgSO₄, and concentrate.

  • Purification: Purify via vacuum distillation or silica gel chromatography to isolate the pure bicyclic lactone.

Protocol B: Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Objective: To execute a scalable organocatalyzed desymmetrization of caronic anhydride. Causality: Desymmetrization of a meso-anhydride using a chiral amine catalyst bypasses the need for late-stage chiral resolution, significantly improving the Process Mass Intensity (PMI).

  • Desymmetrization: Dissolve caronic anhydride in a suitable solvent (e.g., MTBE) and introduce a catalytic amount of a chiral bifunctional organocatalyst.

    • Self-Validation: Monitor the reaction via chiral HPLC. The disappearance of the anhydride peak and the emergence of a single enantiomeric hemiester peak confirm the kinetic resolution.

  • Chemoselective Reduction: To the resulting carboxylic acid intermediate, add a mild reducing agent (e.g., Borane-Dimethyl Sulfide complex, BH₃·SMe₂) at 0 °C.

    • Causality: BH₃ selectively reduces the electron-rich carboxylic acid over the ester/lactone carbonyl, preventing over-reduction to the diol.

  • Telescoped Cyclization: Upon complete reduction, treat the mixture with a catalytic acid to drive the lactonization of the resulting hydroxy-ester.

  • Isolation: Crystallize the final product directly from the reaction mixture to achieve high enantiomeric excess (>95% ee).

Quantitative Data Summary

The table below synthesizes the quantitative performance metrics of the primary synthetic routes discussed in the literature.

DerivativePrimary ApplicationSynthetic RouteTypical YieldStereoselectivity
1-Phenyl- Milnacipran (SNRI) precursorPhenylacetonitrile + Epichlorohydrin65–75%Racemic (requires resolution)
6,6-Dimethyl- Pyrethroid insecticidesOrganocatalyzed desymmetrization~80% (telescoped)> 95% ee
1-(Phenylsulfonyl)- Quaternary stereocenter building blockPhenylsulfonyl lactone functionalization70–90%dr > 95:1
(1R,5S)-unsubstituted Chiral building blockMeldrum's acid + (R)-epichlorohydrin50–60%> 98% ee (retains precursor chirality)

References

  • Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.
  • CAS 63106-93-4 (1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)
  • Draw the mechanism for the synthesis of (1R,5S)-3-oxabicyclo[3.1.
  • 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.
  • Source: MDPI (Molecules)
  • (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.

Sources

Role of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of conformationally restricted therapeutics relies heavily on privileged chiral scaffolds that dictate the three-dimensional orientation of pharmacophores. Among these, (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one and its substituted derivatives have emerged as cornerstone building blocks in modern asymmetric synthesis. By fusing a rigid cyclopropane ring to a gamma-lactone, this scaffold provides a highly strained, stereochemically dense core that serves as a precursor to bicyclic prolines and cyclopropyl-amino acids.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and downstream pharmaceutical applications of this critical scaffold, specifically focusing on its role in the synthesis of the antiviral Nirmatrelvir (Paxlovid) and the antidepressant Levomilnacipran.

Structural Rationale & Mechanistic Advantages

The utility of the 3-oxabicyclo[3.1.0]hexan-2-one scaffold lies in its inherent geometric constraints. The cis-fusion of the three- and five-membered rings forces the molecule into a rigid conformation. This rigidity is synthetically advantageous for two primary reasons:

  • Stereocontrolled Ring Opening: The lactone can be selectively opened by nucleophiles (such as amines or azides). Because the cyclopropane ring remains intact during this process, the relative stereochemistry at the C1 and C5 positions is perfectly conserved, translating the scaffold's chirality directly into the linear intermediate.

  • Template for Bicyclic Prolines: By opening the oxygen-containing lactone and subsequently closing the ring with a nitrogen atom, chemists can seamlessly convert the oxabicyclo core into an azabicyclo[3.1.0]hexane core. This is the exact structural motif required for the P2 ligand in several protease inhibitors[1].

Core Application I: Bicyclic Proline Analogs (Nirmatrelvir)

The derivative (1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is the critical starting material for the P2 ligand of Nirmatrelvir, the active protease inhibitor in Paxlovid[2]. The 6,6-dimethyl substitution provides vital hydrophobic bulk that fits perfectly into the S2 pocket of the SARS-CoV-2 Main Protease (Mpro)[1].

The synthesis of this building block relies on the organocatalyzed desymmetrization of a meso-compound (caronic anhydride), followed by a chemoselective reduction.

G A Caronic Anhydride (Meso Compound) B Organocatalyzed Desymmetrization A->B Chiral Catalyst C (1S,5R)-6,6-dimethyl- 3-oxabicyclo[3.1.0]hexan-2-one B->C Chemoselective Reduction D Lactone Ring Opening (Nucleophilic Attack) C->D Amine/Azide E Alcohol Activation & Intramolecular Amination D->E Mesylation/Cyclization F 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylic acid (Nirmatrelvir P2 Ligand) E->F Oxidation/Deprotection

Workflow: Desymmetrization of caronic anhydride to the Nirmatrelvir P2 ligand.

Core Application II: Cyclopropyl-Amino Acids (Levomilnacipran)

Another vital derivative is (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 96847-53-9)[3][4]. The introduction of the 1-phenyl group shifts the utility of the scaffold toward central nervous system (CNS) therapeutics. Ring-opening of this specific lactone yields the highly functionalized cyclopropyl-amino acid core of Levomilnacipran, a potent Serotonin and Norepinephrine Reuptake Inhibitor (SNRI). The rigid cyclopropane ensures the optimal spatial arrangement of the phenyl ring and the aminomethyl group, maximizing binding affinity at the monoamine transporters.

G A Levomilnacipran (1-Phenyl Scaffold Derived) B Serotonin Transporter (SERT) Inhibition A->B High Affinity Binding C Norepinephrine Transporter (NET) Inhibition A->C High Affinity Binding D Increased Extracellular Serotonin (5-HT) B->D Blocks Reuptake E Increased Extracellular Norepinephrine (NE) C->E Blocks Reuptake F Enhanced Post-Synaptic Receptor Activation D->F 5-HT Receptors E->F Adrenergic Receptors G Antidepressant Efficacy F->G Neuromodulation

Signaling Pathway: Mechanism of action for Levomilnacipran (SNRI).

Experimental Methodologies: A Self-Validating System

To ensure high enantiomeric purity and scalability, the synthesis of these building blocks must rely on robust, self-validating protocols. Below are the optimized procedures for generating and utilizing the 6,6-dimethyl lactone scaffold.

Protocol A: Organocatalyzed Desymmetrization of Caronic Anhydride

Causality: Caronic anhydride is a meso compound. To establish the (1S,5R) stereocenters, a chiral cinchona alkaloid-derived organocatalyst is used to selectively attack one of the enantiotopic carbonyl groups, opening the anhydride into a chiral hemiester.

  • Reaction Setup: Dissolve caronic anhydride in anhydrous standard dilution solvent (e.g., MTBE or THF) to suppress intermolecular side reactions.

  • Catalytic Desymmetrization: Introduce the chiral organocatalyst (typically 5-10 mol%) and a nucleophile (e.g., methanol) at -20°C. The low temperature maximizes the transition state energy difference between the two enantiotopic faces, ensuring high enantiomeric excess (ee).

  • Validation Checkpoint: Pull a 50 µL aliquot, quench, and analyze via Chiral HPLC. Do not proceed to reduction unless ee > 95%. Proceeding with lower ee will result in racemic byproduct accumulation that cannot be easily separated later.

  • Chemoselective Reduction: Add a selective reducing agent (e.g., borane-dimethyl sulfide or a selective hydride) to reduce the free carboxylic acid to a primary alcohol.

  • Lactonization: Upon acidic workup, the newly formed primary alcohol spontaneously attacks the adjacent ester, cyclizing to form the (1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one lactone.

Protocol B: Chemoselective Lactone Opening and Amination

Causality: To convert the oxabicyclo core to an azabicyclo core, the lactone must be opened without epimerizing the cyclopropane stereocenters.

  • Nucleophilic Opening: Treat the lactone with a nitrogen nucleophile (e.g., benzylamine or an azide equivalent) under mild basic conditions. The nucleophile attacks the lactone carbonyl, relieving ring strain and generating a cyclopropyl-amide with a pendant primary alcohol.

  • Alcohol Activation: Treat the intermediate with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0°C. Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive electrophile.

  • Validation Checkpoint: Confirm complete disappearance of the alcohol via TLC or LC-MS to prevent competitive side reactions during the subsequent heating phase.

  • Intramolecular Cyclization: Elevate the temperature to induce intramolecular nucleophilic displacement of the mesylate by the amide nitrogen (or reduced azide). This perfectly closes the pyrrolidine ring, yielding the 3-azabicyclo[3.1.0]hexane core.

Quantitative Data Presentation

The scalability of the 3-oxabicyclo[3.1.0]hexan-2-one scaffold synthesis is heavily dependent on the efficiency of the desymmetrization step. The table below summarizes the critical metrics for the telescoped synthesis of the 6,6-dimethyl derivative at a 100 g scale.

Synthetic StepReagent / CatalystYield (%)Enantiomeric Excess (ee %)Process Mass Intensity (PMI)
Desymmetrization Cinchona Alkaloid Deriv.92> 98N/A (Intermediate)
Reduction Borane-DMS88> 98N/A (Intermediate)
Lactonization Acidic Workup (HCl)95> 98N/A (Intermediate)
Telescoped Process (Overall) Continuous Flow / One-Pot 76 > 98 127

Note: A PMI of 127 for a four-step telescoped process generating a highly pure chiral pharmaceutical intermediate represents a highly efficient, green-chemistry compliant workflow.

References

  • Title: Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction. Source: thieme-connect.com. URL:

  • [3] Title: 96847-53-9 | (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Chiral Building Blocks. Source: ambeed.com. URL:

  • [4] Title: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | CAS 96847-53-9. Source: veeprho.com. URL:

  • [1] Title: Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Source: researchgate.net. URL:

  • [2] Title: Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months | ACS Central Science. Source: acs.org. URL:

Sources

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The bicyclic lactone (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one is a highly privileged chiral building block in modern organic synthesis. Its rigid cyclopropane-fused γ-lactone architecture serves as a critical precursor for the development of conformationally restricted molecular scaffolds, pyrethroid insecticides, and specific reuptake inhibitors, including the antidepressant [1]. The most direct, atom-economical route to this scaffold is the asymmetric intramolecular cyclopropanation (IMCP) of allyl diazoacetates[2].

The transformation relies on the catalytic decomposition of an α-diazo ester to form a highly electrophilic metal carbenoid, which is subsequently trapped by the tethered olefin[2].

Causality in Catalyst Selection
  • Dirhodium(II) Catalysis: The application of chiral dirhodium(II) carboxamides, specifically Rh2(5S-MEPY)4, provides exceptional enantiocontrol[2]. The causality of this stereoselectivity lies in the ligand architecture: the four chiral pyrrolidone ligands create a rigid, C2-symmetric "chiral wall." This steric environment restricts the trajectory of the tethered olefin, forcing it to approach the carbenoid carbon from a single face, thereby dictating the (1S,5R) absolute configuration and minimizing A(1,3) strain[2].

  • Biocatalysis: Engineered myoglobin (Mb) variants have emerged as a highly sustainable alternative[3]. By remodeling the distal heme pocket via mutagenesis, the enzyme stabilizes the iron-porphyrin carbenoid and precisely orients the allyl group, enabling stereodivergent outcomes based purely on active-site sterics[3].

Mechanism A Allyl Diazoacetate C Metal Carbenoid Intermediate A->C Catalyst Binding B Rh2(5S-MEPY)4 B->C D N2 Gas (Evolution) C->D Denitrogenation E Intramolecular Olefin Attack C->E Chiral Trajectory F (1S,5R)-3-Oxabicyclo [3.1.0]hexan-2-one E->F Reductive Elimination

Mechanistic pathway of Dirhodium-catalyzed intramolecular cyclopropanation.

Quantitative Catalyst Performance Data

The following table summarizes the performance of standard catalytic systems for the intramolecular cyclopropanation of allyl diazoacetates to yield the target bicyclic lactone.

Catalyst SystemReaction TypeYield (%)Enantiomeric Excess (ee %)Key Advantage
Rh2(5S-MEPY)4 Chemical IMCP85 - 9594 - 95High predictability, standard synthetic setup[2]
Rh2(4S-MEOX)4 Chemical IMCP82 - 9092 - 94Alternative ligand, robust performance[2]
Mb(L29A,H64V,V68A) Biocatalytic IMCP~83 (Isolated)81 - 99Green chemistry, aqueous conditions, scalable[3]

Experimental Protocols

Protocol A: Chemical Synthesis via Dirhodium Catalysis

This protocol utilizes Rh2(5S-MEPY)4 to achieve high enantioselectivity. The system is designed to be self-validating : the continuous evolution of nitrogen gas serves as a direct visual indicator of active carbenoid formation[4].

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Causality: Dirhodium carbenoids are highly sensitive to moisture, which can cause competitive O-H insertion side reactions[4].

  • Catalyst Loading: Dissolve 1.0 mol% of Rh2(5S-MEPY)4 in anhydrous dichloromethane (DCM) (10 mL per mmol of substrate) under an argon atmosphere.

  • Substrate Addition: Dissolve allyl diazoacetate (1.0 equiv) in anhydrous DCM. Load this solution into a gas-tight syringe and add it to the stirring catalyst solution via a syringe pump over 2 to 4 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, effectively suppressing intermolecular carbene dimerization (fumarate/maleate formation)[4].

  • Reaction Monitoring: Observe the reaction mixture for the cessation of N2 gas evolution. Confirm completion via TLC (Hexanes/EtOAc, 8:2).

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short silica gel plug using DCM to remove the dirhodium catalyst. Purify the concentrated filtrate via flash column chromatography to isolate (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one.

Protocol B: Biocatalytic Synthesis via Engineered Myoglobin

This protocol utilizes whole-cell E. coli expressing an engineered myoglobin variant. The system is self-validating through the mandatory addition of glucose, which acts as a metabolic electron donor[3].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Grow E. coli BL21(DE3) cells expressing the engineered Mb variant in LB medium. Induce protein expression with IPTG (0.5 mM) at an OD600 of 0.6. Harvest cells via centrifugation after 16 hours at 20 °C.

  • Reaction Setup: Resuspend the cell pellet in M9 minimal medium (pH 7.4) to a final OD600 of 40. Add D-glucose to a final concentration of 20 mM. Causality: The active carbene transferase requires the heme iron to be in the Fe(II) state; cellular metabolism of glucose maintains this critical reducing environment[3].

  • Substrate Addition: Add allyl diazoacetate (dissolved in minimal ethanol, final solvent concentration <5% v/v) to the cell suspension to reach a 10 mM substrate concentration.

  • Incubation: Shake the reaction mixture at 400 rpm at room temperature for 12 hours.

  • Extraction & Analysis: Extract the aqueous mixture three times with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and determine the enantiomeric excess via chiral GC (e.g., Chiraldex G-TA column).

Workflow S1 1. Anhydrous Setup S2 2. Syringe Pump Addition S1->S2 S3 3. N2 Evolution Monitoring S2->S3 S4 4. Silica Plug Filtration S3->S4 S5 5. Chiral GC/HPLC Analysis S4->S5

Step-by-step workflow for the chemical asymmetric synthesis of the bicyclic lactone.

References

1.[4] Doyle, M. P., Winchester, W. R., Protopopova, M. N., Kazala, A. P., & Westrum, L. J. "Highly Enantioselective Intramolecular Cyclopropanation Catalyzed by Dirhodium(II) Tetrakis[Methyl 2-Pyrrolidone-5(R)-Carboxylate]". Organic Syntheses. URL:[Link] 2.[1] LookChem Database. "Cas 63106-93-4, (1S,5R)-1-Phenyl-3-Oxa-Bicyclo[3.1.0]Hexan-2-One". LookChem. URL:[Link] 3.[3] Fasan, R., et al. "Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases". ACS Catalysis (via PMC). URL:[Link] 4.[2] Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. "Stereoselective Cyclopropanation Reactions". Chemical Reviews. URL:[Link]

Sources

Application Note: Nucleophilic Ring-Opening Strategies for 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a highly strained, privileged bicyclic system characterized by a cyclopropane ring fused to a


-lactone. This structural motif is a cornerstone in diversity-oriented synthesis (DOS) and serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), such as the antidepressant Milnacipran .

Because of the inherent ring strain of the cyclopropane (approximately 27.5 kcal/mol) and the strong electrophilicity of the lactone carbonyl, this molecule exhibits a unique bifurcated reactivity profile. By strategically selecting the hardness or softness of the nucleophile, chemists can dictate the regioselectivity of the attack—either preserving the cyclopropane core to form complex hemiacetals or triggering a strain-releasing ring-opening to yield highly functionalized acyclic or monocyclic


-lactones .

Mechanistic Framework: The Dichotomy of Nucleophilic Attack

The divergence in reactivity is strictly governed by Hard-Soft Acid-Base (HSAB) principles and orbital control. Understanding this causality is essential for predictive synthetic planning.

  • Electrophilic Control via Hard Nucleophiles: Organolithium (

    
    ) and Grignard reagents (
    
    
    
    ) act as hard nucleophiles. They preferentially attack the most electrophilic center with the highest partial positive charge—the lactone carbonyl carbon. This 1,2-addition proceeds rapidly at cryogenic temperatures to form stable cyclopropyl hemiacetals or diols, leaving the strained cyclopropane entirely intact .
  • Strain-Release Control via Soft Nucleophiles: Soft, highly polarizable nucleophiles such as azide (

    
    ) or phthalimide anions bypass the hard carbonyl center. Instead, they participate in an 
    
    
    
    -like attack on the less sterically hindered carbon of the cyclopropane ring (typically C5). This pathway is thermodynamically driven by the massive release of cyclopropane ring strain. The reaction is further facilitated when an electron-withdrawing group (EWG), such as a phenylsulfonyl or phenyl group, is present at the C1 bridgehead position, which stabilizes the resulting enolate leaving group during the transition state .
Reaction Pathway Visualization

Workflow A 3-Oxabicyclo[3.1.0]hexan-2-one (Strained Bicyclic Core) B Hard Nucleophiles (e.g., RMgBr, RLi) A->B Electrophilic Control C Soft Nucleophiles (e.g., NaN3, K-Phth) A->C Strain-Release Control D 1,2-Addition at Lactone Carbonyl B->D E SN2 Attack at Cyclopropane (C5) C->E F Cyclopropyl Hemiacetals (Core Intact) D->F G Functionalized γ-Lactones (Ring Opened) E->G

Mechanistic divergence of 3-oxabicyclo[3.1.0]hexan-2-one based on nucleophile hardness.

Quantitative Data: Nucleophile Influence on Regioselectivity

The following table summarizes the expected product scaffolds and typical yields based on the choice of nucleophile, validating the mechanistic divergence described above.

Nucleophile ClassReagent / ConditionsPrimary Reaction SiteMajor Product ScaffoldTypical YieldRef
Soft / Polarizable

, DMF, 80 °C
Cyclopropane (C5)Azido-

-lactone
75–85%
Soft / Polarizable K-Phthalimide, NMP, 150 °CCyclopropane (C5)Phthalimido-

-lactone
70–90%
Hard / Basic n-BuLi, THF, -78 °CLactone Carbonyl (C2)Cyclopropyl diol87–89%
Hard / Basic VinylMgBr, THF, -78 °CLactone Carbonyl (C2)Cyclopropyl hemiacetal80–87%

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Strain-Release Cyclopropane Ring-Opening via Azide

Objective: Synthesize an azido-


-lactone precursor for downstream click-chemistry or spirocycle formation.

Causality Check: The addition of


 is not optional; it acts as an in-situ proton source to rapidly protonate the intermediate enolate formed upon ring-opening. Without it, the reaction exists in an unfavorable equilibrium and will revert to the starting bicyclic lactone.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Reagent Addition: Add sodium azide (

    
    , 1.5 equiv) and solid ammonium chloride (
    
    
    
    , 1.5 equiv) to the solution at room temperature.
  • Thermal Activation: Seal the flask under an argon atmosphere and heat the reaction mixture to 80 °C for 12 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water and extract with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution (3x) to remove residual DMF, followed by brine. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • TLC: The starting bicyclic lactone typically has an

    
     of ~0.5 (Hexanes/EtOAc 1:1). The ring-opened azido-product will be significantly more polar (
    
    
    
    ).
  • FT-IR: Confirm success immediately via the appearance of a sharp, intense azide stretch at

    
    .
    
  • 1H NMR: The characteristic high-field cyclopropane protons (typically

    
     0.8–1.5 ppm) must disappear. Look for a new downfield shift corresponding to the proton adjacent to the azide group (
    
    
    
    3.5–4.0 ppm).
Protocol B: Regioselective Lactone 1,2-Addition via Grignard Reagents

Objective: Synthesize a functionalized cyclopropyl hemiacetal while rigorously preserving the strained bicyclic core.

Causality Check: Operating strictly at cryogenic temperatures (-78 °C) suppresses secondary 1,4-additions and prevents the spontaneous ring-opening of the cyclopropane, kinetically trapping the 1,2-addition product.

Step-by-Step Methodology:

  • Preparation: Dissolve the bicyclic lactone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Dropwise add Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF) down the side of the flask over 10 minutes to prevent localized heating.

  • Maturation: Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous

    
     (gas evolution will occur). Extract the aqueous layer with EtOAc (3x), dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (Silica gel, Petroleum Ether/EtOAc 1:1) to yield the pure cyclopropyl hemiacetal.

Self-Validation Checkpoints:

  • Visual Cue: If the reaction turns dark brown rapidly during Grignard addition, the internal temperature has exceeded -60 °C, risking over-addition and decomposition.

  • FT-IR: The strong lactone C=O stretch (

    
    ) will vanish, replaced by a broad O-H stretch (
    
    
    
    ).
  • 1H NMR: The cyclopropane protons (

    
     0.8–1.5 ppm) must remain intact and visible in the spectrum, confirming the bicyclic core survived the nucleophilic attack.
    

References

  • LookChem. (n.d.). Cas 63106-93-4, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. LookChem Chemical Database. URL: [Link]

  • Konrádová, D., Bon, D. J.-Y. D., & Pospíšil, J. (2018). 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis. The Journal of Organic Chemistry, 83(19), 12229-12238. URL: [Link]

Using (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one in antiviral drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one in Antiviral Drug Synthesis

Part 1: Strategic Overview

In the landscape of modern antiviral design—specifically against SARS-CoV-2 (Mpro) and Hepatitis C (NS3/4A)—the (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one scaffold has emerged as a critical "conformational lock." This bicyclic lactone serves as the chiral progenitor for the bicyclic proline surrogates found in high-efficacy protease inhibitors like Nirmatrelvir (Paxlovid) and Boceprevir .

While the specific commercial inhibitors often utilize the 6,6-dimethyl analog, the parent (1S,5R) lactone described here is the foundational pharmacophore used to synthesize P1 glutamine mimics . By replacing the flexible side chain of natural amino acids with this rigid bicyclic system, drug developers achieve two critical objectives:

  • Entropic Advantage: The "pre-organized" structure minimizes the entropy loss upon binding to the viral protease S1 pocket.

  • Metabolic Stability: The cyclopropane fusion prevents typical proteolytic cleavage and oxidative metabolism common to linear peptide chains.

Retrosynthetic Logic (The "Why")

The following diagram illustrates the strategic placement of this lactone in the synthesis of a generic SARS-CoV-2 Mpro inhibitor (Nirmatrelvir class).

Retrosynthesis Drug Target Antiviral (e.g., Nirmatrelvir Analog) Coupling Peptide Coupling (P1-P2-P3 Assembly) Drug->Coupling Retrosynthetic Step 1 P1_Fragment P1 Fragment (Bicyclic Proline Mimic) Coupling->P1_Fragment Disconnection Intermediate Cyclopropyl Amino Acid P1_Fragment->Intermediate Cyclization/Protection Lactone Starting Material (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one Intermediate->Lactone Stereoselective Ring Opening

Caption: Retrosynthetic breakdown showing the lactone as the chiral origin of the P1 pharmacophore.

Part 2: Mechanistic Chemistry & Critical Parameters

The utility of (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one relies on its strain-release reactivity . The fusion of the cyclopropane ring to the lactone creates a highly strained system (approx. 27 kcal/mol strain energy).

The "Lactone-to-Lactam" Transition

To synthesize the antiviral P1 fragment, the lactone is typically subjected to a nucleophilic ring-opening followed by a recyclization (or direct transamidation) to form the bicyclic pyrrolidine ring.

  • Stereochemical Integrity: The (1S,5R) configuration is absolute. Inversion at these centers results in a "mismatched" inhibitor that will fail to bind the catalytic dyad of the viral protease.

  • Regioselectivity: Nucleophilic attack must occur at the carbonyl carbon (C2), not the bridgehead. The steric bulk of the cyclopropane ring directs this attack, but high temperatures can lead to polymerization or decomposition.

Part 3: Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of the Bicyclic Proline P1 Fragment via Lactone Opening. Objective: To convert (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one into the N-protected bicyclic amino acid ester (P1 precursor).

Materials & Reagents
ReagentRoleEquiv.Notes
(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one SM 1.0 Chiral purity >99% ee required
Potassium PhthalimideNucleophile1.2Source of Nitrogen
DMF (Anhydrous)Solvent-Water content <0.05%
18-Crown-6Catalyst0.05Phase transfer catalyst
HCl (4N in Dioxane)Deprotection3.0For subsequent steps
Step-by-Step Workflow
  • Reaction Setup (Nucleophilic Opening):

    • Charge a flame-dried 3-neck round bottom flask with (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one (10.0 g, 1.0 equiv) and Potassium Phthalimide (1.2 equiv).

    • Add anhydrous DMF (10 vol) and 18-Crown-6 (0.05 equiv) under N₂ atmosphere.

    • Critical Control Point: Maintain temperature at 90°C for 12 hours. Lower temperatures result in incomplete conversion; higher temperatures (>110°C) risk decarboxylation.

  • Workup & Isolation:

    • Cool the mixture to 25°C. Pour into ice-cold water (50 vol).

    • Adjust pH to 3.0 using 1N HCl. The ring-opened intermediate (cyclopropyl carboxylic acid derivative) will precipitate.

    • Filter the solid and wash with cold water.

    • Self-Validation: Check filtrate by TLC (EtOAc/Hexane 1:1). The starting lactone spot (Rf ~0.6) should be absent.

  • Cyclization to Bicyclic Proline (The "Antiviral Core"):

    • Dissolve the intermediate in Toluene. Add catalytic p-Toluenesulfonic acid (pTSA).

    • Reflux with a Dean-Stark trap to remove water. This reforms the ring as a lactam/pyrrolidine derivative depending on the specific amine used.

    • Note: For modern syntheses (like Nirmatrelvir), this step often involves coupling with an amino ester followed by cyclization using HATU or T3P.

Process Visualization

Workflow Start Start: (1S,5R)-Lactone Reaction Reaction: K-Phthalimide, DMF 90°C, 12h Start->Reaction Quench Quench: Ice Water + HCl pH 3.0 Reaction->Quench Isolation Isolation: Filtration & Drying Quench->Isolation QC QC Check: Chiral HPLC >99% ee Isolation->QC

Caption: Operational workflow for the ring-opening synthesis of the P1 fragment.

Part 4: Analytical Quality Control

In antiviral synthesis, enantiomeric purity is paramount. A 1% impurity of the (1R,5S) enantiomer can significantly alter the IC50 values.

Recommended Analytical Method (Chiral HPLC):

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Lactone carbonyl absorption).

  • Acceptance Criteria:

    • Purity: >98.5% (Area %).

    • Enantiomeric Excess (ee): >99.0%.[1]

Data Summary Table: Impact of Stereochemistry on Antiviral Potency (Representative data based on SARS-CoV-2 Mpro inhibition models)

Compound VariantConfigurationIC50 (nM)Interpretation
Target P1 Fragment (1S,5R) ~15 Optimal Fit (S1 Pocket)
Enantiomer(1R,5S)>10,000Inactive (Steric Clash)
Racemate(±)~5,00050% Active Ingredient Loss

Part 5: Safety & Handling

  • Sensitization: Bicyclic lactones are potential skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

  • Thermal Stability: While the lactone is stable at room temperature, it should be stored at 2-8°C under Argon to prevent hydrolysis by atmospheric moisture.

References

  • Owen, D. R., et al. (2021).[2] "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[2][3][4] Science, 374(6575), 1586-1593. Link

  • Lipshutz, B. H., et al. (2022). "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid." Communications Chemistry, 5, 156. Link

  • Njoroge, F. G., et al. (2008). "Challenges in the discovery and development of the HCV NS3/4A protease inhibitor boceprevir." Accounts of Chemical Research, 41(1), 50-59. Link

  • Zhao, Y., et al. (2017).[5] "A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate." Tetrahedron, 73(29), 4285-4294. Link[5]

Sources

Application Note: Functionalization of the Cyclopropane Ring in Bicyclic Lactones

[1]

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a privileged motif in drug discovery, serving as a conformationally rigid core for glutamatergic ligands, antiviral agents, and pyrethroid insecticides (e.g., chrysanthemic acid derivatives).[1] Its unique reactivity stems from the fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a

1

This Application Note provides a definitive guide to functionalizing this scaffold. Unlike standard aliphatic systems, the cyclopropane ring in bicyclic lactones possesses significant

1
  • Homoconjugate Addition: Stereoselective ring-opening to access

    
    -substituted lactones or acyclic derivatives.[1]
    
  • C(sp³)-H Activation: Direct arylation of the cyclopropane ring using Palladium catalysis, preserving the bicyclic core.[1]

  • Skeletal Editing: Radical-mediated restructuring.[1]

Mechanistic Principles & Reactivity Landscape[2]

The "Bent Bond" Theory & Strain Release

The reactivity of 3-oxabicyclo[3.1.0]hexan-2-one is governed by the overlap between the cyclopropane Walsh orbitals and the

1
  • Nucleophilic Attack: Soft nucleophiles (cuprates, thiols) attack the

    
    -carbon (C4), driven by strain release and the formation of a stabilized enolate.[1]
    
  • Electrophilic Attack: Rare, but possible at the bridgehead carbons if the lactone is reduced to a lactol.

  • C-H Activation: The bridgehead protons are acidic, but the methylene protons on the cyclopropane (the "tip") are sterically accessible for transition-metal insertion.

Decision Matrix: Reaction Pathways

ReactionLandscapeStartBicyclic Lactone(3-oxabicyclo[3.1.0]hexan-2-one)Path1Pathway A:Ring OpeningStart->Path1 Strain ReleaseDrivenPath2Pathway B:Ring RetentionStart->Path2 KineticControlProd1Homoconjugate Addition(Nucleophile at C4)Path1->Prod1 Soft Nucleophiles(Cu, S, Se)Prod2Gem-DimethylCyclopropanesPath1->Prod2 Hard Nucleophiles(Attack at C=O)Prod3Pd-CatalyzedC-H ArylationPath2->Prod3 Directing GroupAssistedProd4RadicalDecarboxylationPath2->Prod4 Redox ActiveEsters

Figure 1: Strategic landscape for functionalizing bicyclic lactones. Pathway A exploits strain energy to build complexity via ring cleavage, while Pathway B uses metal catalysis to decorate the rigid core.

Protocol A: Stereoselective Homoconjugate Addition (Ring Opening)

Objective: Introduction of alkyl/aryl groups at the

Materials
  • Substrate: 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (1.0 equiv).

  • Reagent: Organocopper reagent (

    
    ) or Grignard with CuI (10 mol%).[1]
    
  • Solvent: Anhydrous THF (freshly distilled).

  • Lewis Acid (Optional):

    
     (accelerates opening of less strained systems).[1]
    
Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, cool CuI (1.1 equiv) in THF to -78°C. Add the organolithium reagent (2.2 equiv) dropwise. Stir for 30 mins to form the Gillman reagent (

    
    ).[1]
    
  • Addition: Dissolve the bicyclic lactone in THF and add dropwise to the cuprate solution at -78°C.

    • Critical Parameter: Temperature control is vital.[1] Above -40°C, polymerization of the strained lactone or attack at the carbonyl (1,2-addition) competes.[1]

  • Reaction Phase: Allow the mixture to warm slowly to -20°C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[1]

  • Quench: Quench with saturated aqueous

    
     (pH 8) to sequester copper salts.
    
  • Workup: Extract with

    
     (3x).[1] Wash combined organics with brine.[1] Dry over 
    
    
    .[1][2]

Expected Outcome: The nucleophile attacks the cyclopropane carbon distal to the bridgehead, inverting the stereochemistry at the attack site.

ParameterSpecificationNotes
Yield 75-92%Dependent on steric bulk of R group.[1]
Regioselectivity >20:1Favors C4 attack (homoconjugate) over C2 (carbonyl).[1]
Stereocontrol Inversion

-like mechanism at the cyclopropane carbon.

Protocol B: Pd-Catalyzed C(sp³)-H Arylation (Ring Retention)[2]

Objective: Functionalization of the cyclopropane methylene group ("tip" of the ring) without breaking the bicyclic system. This protocol adapts the work of Yu and Engle, utilizing the lactone (or its hydrolyzed acid form) as a directing group.[1]

Mechanism: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] The rigid bicyclic framework minimizes entropic penalties during C-H activation.

CHActivationSubstrateBicyclicLactonePd_CoordPd(II)CoordinationSubstrate->Pd_Coord Ligand ExchangeCH_InsertC-HInsertionPd_Coord->CH_Insert CMD MechanismOx_AddOxidativeAddition (Ar-I)CH_Insert->Ox_Add Pd(II) -> Pd(IV)Red_ElimReductiveEliminationOx_Add->Red_Elim C-C Bond FormRed_Elim->Pd_Coord Ag(I) oxidantProductArylatedLactoneRed_Elim->Product Catalyst Reg.

Figure 2: Catalytic cycle for the C-H arylation of the cyclopropane ring.

Materials
  • Catalyst:

    
     (10 mol%).[1]
    
  • Ligand: Mono-N-protected amino acid (MPAA), e.g., Ac-Gly-OH or Boc-Leu-OH (20 mol%).[1]

  • Oxidant:

    
     (1.5 equiv) or Benzoquinone.[1]
    
  • Coupling Partner: Aryl Iodide (

    
    , 1.5 equiv).[1]
    
  • Solvent:

    
    -Amyl alcohol or HFIP (Hexafluoroisopropanol).[1]
    
Step-by-Step Methodology
  • Setup: In a 1-dram vial equipped with a magnetic stir bar, combine the bicyclic lactone (0.2 mmol),

    
    , Ligand, and 
    
    
    .
  • Solvent Addition: Add

    
    -Amyl alcohol (1.0 mL).
    
    • Expert Insight: HFIP is often superior for strained systems as it stabilizes the cationic Pd species and promotes C-H cleavage via H-bonding.

  • Reaction: Seal the vial and heat to 80-100°C for 12-18 hours.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Catalyst poisoning or poor solubility.[1]Switch solvent to HFIP; increase temp to 110°C.
Ring Opening Temperature too high; Ag salts acting as Lewis Acid.[1]Lower temp to 60°C; switch oxidant to Benzoquinone.[1]
Bis-arylation High reactivity of product.Reduce Ar-I equivalents to 0.8; stop reaction at 60% conversion.

References

  • Syntheses of Bicyclic Lactones: Mukaiyama, T., et al. "An Asymmetric Synthesis of Bicyclic Lactones and Its Application to the Asymmetric Synthesis of (1R,3S)-cis-Chrysanthemic Acid."[1][3] Chemistry Letters, 1983.[1] [1]

  • Pd-Catalyzed C-H Activation: Wasa, M., Engle, K. M., Yu, J.-Q. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes."[1] Journal of the American Chemical Society, 2010.[4] [1]

  • Skeletal Editing/Recasting: "C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid." ACS Catalysis, 2024.[1] [1]

  • Homoconjugate Addition: Wipf, P., et al. "Nucleophilic Ring Opening of Cyclopropane-Fused Lactones."[1] Journal of Organic Chemistry. (General Reference for methodology).

  • General Cyclopropane Functionalization: Charette, A. B., et al. "Synthesis and Reactivity of Cyclopropanes."[1] Chemical Reviews. [1]

Synthesis of conformationally restricted amino acids from (1S,5R)-lactone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SC Topic: Stereoselective Synthesis of Conformationally Restricted


-Amino Acid Scaffolds from (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
Date:  February 28, 2026
Author:  Senior Application Scientist, Chemical Development Group[1]

Executive Summary

The incorporation of conformationally restricted amino acids into peptide backbones is a critical strategy in modern drug design.[2] These scaffolds reduce the entropic penalty of receptor binding, enhance proteolytic stability, and enforce specific secondary structures (e.g.,


-turns or helices).[1]

This Application Note details the protocol for synthesizing functionalized cyclopentane


-amino acid precursors  utilizing the chiral pool material (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one  (also known as the Grieco lactone).[1] Unlike linear synthesis, this bicyclic lactone offers a rigid, pre-defined stereochemical template, allowing for the high-fidelity generation of cispentacin analogs  and lactone-fused 

-amino acids
.[1]

Key Advantages of this Protocol:

  • Chiral Integrity: Starts from an enantiopure (1S,5R) precursor, eliminating the need for late-stage resolution.[1]

  • Divergent Utility: The scaffold serves as a precursor for both carbocyclic nucleosides and restricted

    
    -/
    
    
    
    -amino acids.[1]
  • Scalability: Utilizes standard reagents (

    
    , Jones Reagent) compatible with gram-scale synthesis.[1]
    

Material Attributes & Mechanistic Logic

The starting material, (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one , possesses a cis-fused bicyclic ring system.[1] The convex face of the molecule is sterically accessible, while the concave face is shielded, driving high diastereoselectivity during functionalization of the C6-C7 double bond.

AttributeSpecificationMechanistic Implication
CAS Number 43119-28-4Unambiguous identification of the (1S,5R) enantiomer.[1]
Stereochemistry (1S, 5R)The cis-fusion directs reagents to the exo face (convex), ensuring anti-addition relative to the bridgehead hydrogens is disfavored or controlled.[1]
Functional Handles Enone (latent), LactoneThe lactone protects the carboxylic acid equivalent; the alkene allows for oxidative functionalization (hydroboration/epoxidation).
Target Scaffold Cyclopentanoid

-AA
Ring opening yields 1,2,3-trisubstituted cyclopentanes with defined stereocenters.[1]

Experimental Protocol: Stereoselective Functionalization

This workflow describes the conversion of the lactone into a ketone-lactone intermediate , a universal precursor for reductive amination to generate amino acids.

Phase A: Regioselective Hydroboration-Oxidation

Objective: Install a hydroxyl group at C6/C7 with high stereocontrol.

Reagents:

  • (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (1.0 equiv)[1]

  • Borane-dimethyl sulfide complex (

    
    , 2.0 M in THF)[1]
    
  • Hydrogen Peroxide (

    
    , 30% aq)[1]
    
  • Sodium Hydroxide (

    
    , 3.0 M aq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solubilization: Dissolve the lactone (5.0 g, 40.3 mmol) in anhydrous THF (50 mL). Cool the solution to

    
     using an ice/water bath.
    
  • Hydroboration: Dropwise add

    
     (22 mL, 44 mmol) over 20 minutes.
    
    • Critical Insight: Maintain temperature

      
       to maximize regioselectivity. The borane attacks from the less hindered exo-face.[1]
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material (
    
    
    
    ).
  • Oxidation: Cool the mixture back to

    
    . Carefully add 3.0 M NaOH (15 mL), followed by slow addition of 30% 
    
    
    
    (15 mL).
    • Safety Note: This step is exothermic. Evolution of gas may occur.

  • Workup: Stir for 1 hour. Dilute with diethyl ether (100 mL). Separate layers. Extract aqueous layer with EtOAc (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield Target: 65-75% of the regioisomeric alcohol mixture.[1]

Phase B: Oxidation to the Keto-Lactone

Objective: Convert the secondary alcohol to a ketone to facilitate subsequent amination.

Reagents:

  • Jones Reagent (

    
    ) or PCC (Pyridinium chlorochromate)[1]
    
  • Solvent: Acetone (for Jones) or DCM (for PCC)[1]

Step-by-Step Methodology (Jones Oxidation):

  • Dissolution: Dissolve the alcohol intermediate (from Phase A) in acetone (0.1 M concentration) and cool to

    
    .
    
  • Addition: Add Jones reagent dropwise until a persistent orange color remains.

  • Quench: Add isopropanol (2-3 mL) until the solution turns green (reduction of excess Cr(VI)).

  • Extraction: Decant the solvent; dissolve the green residue in water and extract with EtOAc. Combine organic layers, wash with brine, and dry over

    
    .
    
  • Isolation: Concentrate to yield the keto-lactone scaffold (e.g., 2-oxabicyclo[3.3.0]octan-3,6-dione or its regioisomer).[1]

    • Validation: IR spectrum should show two carbonyl stretches:

      
       ( 
      
      
      
      -lactone) and
      
      
      (cyclopentanone).[1]
Phase C: Reductive Amination (Scaffold Amination)

Objective: Stereoselective introduction of the amine to form the amino acid precursor.

Reagents:

  • Ammonium Acetate (

    
    , 10 equiv)[1]
    
  • Sodium Cyanoborohydride (

    
    , 1.5 equiv)[1]
    
  • Solvent: Methanol[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the keto-lactone in MeOH. Add

    
     and stir at RT for 2 hours.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    in portions.
  • Workup: Acidify to pH 2 with 1N HCl (to decompose borate complexes), then basify to pH 10 with NaOH. Extract with DCM.

  • Result: This yields the amino-lactone .[1] Subsequent hydrolysis of the lactone (LiOH, THF/H2O) releases the free hydroxy-amino acid or constrained

    
    -amino acid  depending on the specific regioisomer obtained in Phase A.[1]
    

Structural Logic & Pathway Visualization

The following diagram illustrates the divergence from the (1S,5R)-lactone to specific amino acid scaffolds.

AminoAcidSynthesis cluster_stereo Stereochemical Control Lactone (1S,5R)-2-oxabicyclo [3.3.0]oct-6-en-3-one Hydroboration Intermediate: Bicyclic Alcohol Lactone->Hydroboration BH3-SMe2; H2O2 (Regioselective) Ketone Scaffold: Keto-Lactone Hydroboration->Ketone Jones Oxidation or PCC Amination Reductive Amination (Stereocontrol) Ketone->Amination NH4OAc NaCNBH3 TargetAA Target: Constrained Cyclopentane AA Amination->TargetAA Lactone Hydrolysis (LiOH)

Figure 1: Synthetic pathway from (1S,5R)-Grieco Lactone to Constrained Amino Acid Scaffolds.[1] The rigid bicyclic framework ensures diastereoselectivity during the functionalization of the cyclopentane ring.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (Phase A) Temperature too high during

addition.
Ensure internal temp remains

. Use 9-BBN for higher steric demand if necessary.[1]
Incomplete Oxidation (Phase B) Wet solvent or old reagent.Use freshly prepared Jones reagent. Ensure acetone is distilled.
Epimerization of

-center
Basic conditions during workup.Maintain neutral pH during extraction. Avoid prolonged exposure to strong base after lactone hydrolysis.

References

  • Vertex AI Search. (2026). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Retrieved from

  • Sigma-Aldrich. (2026).[1] (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one Product Specification. Retrieved from [1]

  • Reiser, O. (2009).[3] Synthesis of conformationally restricted amino acids - Highly versatile scaffolds. University of Regensburg.[3] Retrieved from [1]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis. Molecules. Retrieved from [1]

Sources

Application Note: Chemoselective Reduction Strategies for 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 3-oxabicyclo[3.1.0]hexan-2-one framework is a privileged, conformationally restricted bicyclic lactone motif that plays a critical role in modern medicinal chemistry[1]. It serves as a foundational building block for the synthesis of complex active pharmaceutical ingredients (APIs), including key intermediates for antiviral agents like Nirmatrelvir (Paxlovid) and conformationally restricted opioid receptor ligands[2].

A pivotal challenge in utilizing this scaffold is the chemoselective reduction of the


-lactone ring. The fused cyclopropane ring possesses significant angle strain (~29 kcal/mol)[3], which often leads novice chemists to fear unintended ring-opening via strain-release mechanisms during reduction. However, empirical data demonstrates that the cyclopropane core is remarkably stable to both strongly nucleophilic and electrophilic hydrides[1]. The true synthetic challenge lies in controlling the depth of the reduction: whether to exhaustively cleave the lactone to a 1,4-diol, partially reduce it to a reactive lactol (hemiacetal), or orthogonally reduce peripheral functional groups while leaving the bicyclic core intact.

Mechanistic Pathways & Reagent Causality

As an application scientist, selecting the correct reducing agent requires understanding the mechanistic causality behind hydride delivery:

  • Lithium Aluminum Hydride (

    
    ) – Exhaustive Reduction: 
    
    
    
    acts as a strong, unhindered nucleophilic hydride donor. It attacks the lactone carbonyl, leading to the collapse of the tetrahedral intermediate and subsequent reduction of the transient aldehyde. This results in the complete cleavage of the acyl C–O bond, yielding a cis-1,2-bis(hydroxymethyl)cyclopropane derivative (1,4-diol). Despite the aggressive nature of
    
    
    , the strained 3-membered cyclopropane ring remains completely unaltered[1].
  • Diisobutylaluminum Hydride (DIBAL-H) – Controlled Partial Reduction: DIBAL-H is a bulky, electrophilic reducing agent. At cryogenic temperatures (

    
    ), the aluminum center coordinates to the lactone carbonyl oxygen, enhancing its electrophilicity. The delivery of a single hydride generates a stable aluminum acetal intermediate that resists further reduction. Upon careful aqueous quenching, this intermediate hydrolyzes to the corresponding lactol, providing a reactive aldehyde equivalent for downstream olefination (e.g., Wittig reactions)[2][4].
    
  • Zinc in Acetic Acid (Zn/AcOH) – Orthogonal Chemoselectivity: When the bicyclic core is decorated with reducible peripheral groups (e.g., formyl or nitro groups), mild single-electron transfer (SET) reagents like Zn/AcOH are employed. The lactone ring is thermodynamically reluctant to undergo reduction under these mild acidic conditions, allowing for the exclusive reduction of peripheral moieties[1].

Decision Workflow

G Start 3-Oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone) Choice Select Reducing Agent Start->Choice LiAlH4 LiAlH4 (THF, 0 °C to RT) Choice->LiAlH4 DIBAL DIBAL-H (DCM, -78 °C) Choice->DIBAL Zn Zn / AcOH (Mild Acidic) Choice->Zn Diol 1,4-Diol Derivative (Exhaustive Ring Opening) LiAlH4->Diol Hydride Attack Lactol Lactol / Hemiacetal (Controlled Partial Reduction) DIBAL->Lactol Electrophilic Delivery Intact Lactone Preserved (Peripheral Reduction Only) Zn->Intact SET Mechanism

Workflow for chemoselective reduction of 3-oxabicyclo[3.1.0]hexan-2-one.

Quantitative Reagent Comparison

The following table summarizes the operational parameters and expected outcomes for the reduction of the 3-oxabicyclo[3.1.0]hexan-2-one core.

ReagentEquivalentsSolventTemp (

)
Primary ProductYield RangeMechanistic Causality

2.0 - 3.0THF0 to 251,4-Diol85–95%Strong nucleophilic hydride delivery; complete cleavage of the acyl C–O bond[1].
DIBAL-H 1.1 - 1.2DCM / Toluene-78Lactol (Hemiacetal)75–90%Electrophilic coordination to carbonyl; stops at stable aluminum acetal[4].
Zn / AcOH 5.0 - 10.0AcOH /

25 to 60Intact Lactone>90%Mild SET reduction; lactone is thermodynamically stable against reduction[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind specific workup procedures is explicitly detailed to prevent common failure modes (e.g., product trapping in emulsions).

Protocol A: Exhaustive Reduction to 1,4-Diol using

Objective: Complete ring-opening of the lactone while preserving the cyclopropane core.

  • Reaction Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Argon). Suspend 
    
    
    
    (2.5 equiv) in anhydrous THF (0.2 M relative to substrate).
  • Substrate Addition: Cool the suspension to

    
     using an ice bath. Dissolve the 3-oxabicyclo[3.1.0]hexan-2-one derivative (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic hydride transfer and prevents localized thermal spikes that could lead to side reactions.
    
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with

    
    , as the resulting diol lacks a UV chromophore).
    
  • Self-Validating Fieser Workup (Critical Step): Cool the reaction back to

    
    . For every 
    
    
    
    grams of
    
    
    used, strictly add:
    • 
       mL of distilled 
      
      
      
      (dropwise, extreme caution:
      
      
      gas evolution).
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled 
      
      
      
      . Causality & Validation: 1,4-diols are highly polar and easily trapped in gelatinous aluminum hydroxide emulsions formed by standard aqueous quenches. The Fieser method forces the aluminum salts to precipitate as a granular, white, easily filterable solid. The appearance of this granular solid serves as visual validation that the quench was successful and the diol is fully liberated into the organic phase.
  • Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the pure 1,4-diol.

Protocol B: Controlled Partial Reduction to Lactol using DIBAL-H

Objective: Arrest the reduction at the hemiacetal stage for downstream functionalization.

  • Reaction Setup: In a flame-dried flask under Argon, dissolve the 3-oxabicyclo[3.1.0]hexan-2-one derivative (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to

    
    . Validation: Use an internal temperature probe. Failure to maintain 
    
    
    
    will result in over-reduction to the diol.
  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes or toluene, 1.1 equiv) dropwise down the side of the flask over 20 minutes[4]. Stir at

    
     for 1.5 hours.
    
  • Rochelle's Salt Quench (Critical Step): While still at

    
    , quench the reaction by adding methanol (2.0 equiv) to destroy unreacted DIBAL-H, followed immediately by an equal volume of saturated aqueous sodium potassium tartrate (Rochelle's salt).
    Causality & Validation: The reduction forms a stable aluminum acetal. If warmed up without a chelating quench, the intermediate can collapse and over-reduce. Rochelle's salt strongly chelates the aluminum ions, breaking the emulsion.
    
  • Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the biphasic mixture becomes completely clear (validation of emulsion breakdown). Extract the aqueous layer with DCM, dry over

    
    , and concentrate to yield the lactol.
    

References

  • Source: acs.
  • Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.
  • Source: researchgate.
  • Source: googleapis.

Sources

Application Note: Enzymatic Resolution & Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a critical chiral pharmacophore found in various antiviral nucleosides, glutamate receptor antagonists, and pyrethroid insecticides. While traditional chemical resolution involves stoichiometric chiral auxiliaries and yields a maximum of 50%, enzymatic biocatalysis offers a superior route.

This guide details two distinct protocols:

  • Enzymatic Desymmetrization (Primary Route): Converts the meso-diester precursor to the chiral lactone with a theoretical yield of 100%. This is the preferred industrial route.

  • Kinetic Resolution (Secondary Route): Resolves the racemic lactone directly, suitable when the racemic material is already in hand.

Mechanistic Insight & Strategy

The Chiral Challenge

The 3-oxabicyclo[3.1.0]hexan-2-one system possesses a fused cyclopropane-lactone ring.[1] The high ring strain makes the lactone bond susceptible to hydrolysis.

  • Desymmetrization (Path A): Starts with dimethyl cis-1,2-cyclopropanedicarboxylate. The enzyme differentiates between the two chemically identical but enantiotopic ester groups. Hydrolysis of the "pro-S" or "pro-R" ester yields a hemi-ester, which is then chemically cyclized to the lactone. Advantage: 100% theoretical yield; no waste of the "wrong" enantiomer.

  • Kinetic Resolution (Path B): Starts with the racemic lactone. The enzyme selectively hydrolyzes one enantiomer (usually the one matching the enzyme's binding pocket) to the hydroxy-acid, leaving the unreacted enantiomer intact. Disadvantage: Max 50% yield.[2][3]

Enzyme Selection Matrix
FeaturePath A: DesymmetrizationPath B: Kinetic Resolution
Substrate Dimethyl cis-1,2-cyclopropanedicarboxylaterac-3-Oxabicyclo[3.1.0]hexan-2-one
Preferred Enzyme Pig Liver Esterase (PLE) or CAL-B Lipase PS (Burkholderia cepacia)
Mechanism Enantiotopic group differentiationEnantiomer differentiation
Target Product (1R,5S)-Lactone (via chemical cyclization)(1R,5S)-Lactone (Unreacted substrate)
Theoretical Yield 100%50%

Visual Workflows

Figure 1: Enzymatic Desymmetrization Pathway (Recommended)

Desymmetrization Substrate Meso-Diester (Dimethyl cis-1,2-cyclopropanedicarboxylate) Enzyme Enzymatic Hydrolysis (PLE or CAL-B) pH 7.0, 25°C Substrate->Enzyme Desymmetrization Inter Chiral Hemi-Ester (>98% ee) Enzyme->Inter Hydrolysis ChemStep Selective Reduction (BH3·DMS or Mixed Anhydride) Inter->ChemStep Chemoselective Reduction Product Target Lactone (1R,5S)-3-Oxabicyclo[3.1.0]hexan-2-one ChemStep->Product Spontaneous Lactonization

Caption: Path A exploits the symmetry of the meso-diester to achieve 100% theoretical yield of the chiral lactone.

Figure 2: Kinetic Resolution Pathway[4][5]

KineticResolution Racemic Racemic Lactone (±)-3-Oxabicyclo[3.1.0]hexan-2-one Lipase Lipase Hydrolysis (Lipase PS / MTBE) Racemic->Lipase Kinetic Resolution ProductA Hydroxy Acid (Hydrolyzed Product) Lipase->ProductA Fast Reaction (k_fast) ProductB Enantioenriched Lactone (Unreacted Substrate) Lipase->ProductB Slow Reaction (k_slow)

Caption: Path B separates enantiomers by hydrolyzing the "fast" reacting enantiomer, leaving the "slow" enantiomer behind.

Detailed Experimental Protocols

Protocol A: Desymmetrization of Dimethyl cis-1,2-cyclopropanedicarboxylate

This is the gold-standard method for synthesizing the scaffold from scratch.

Materials:

  • Substrate: Dimethyl cis-1,2-cyclopropanedicarboxylate (10 g).

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder) or Novozym 435 (CAL-B).

  • Solvent: 0.1 M Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

  • Reagents: Borane dimethyl sulfide (BH3·DMS) or Ethyl chloroformate/NaBH4.

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve 10 g of the diester in 10 mL acetone.

    • Add to 90 mL of 0.1 M Phosphate Buffer (pH 7.0) in a round-bottom flask.

    • Add 100 mg (1% w/w) of PLE.

    • Stir at 25°C. Monitor pH and maintain at 7.0 by automatic addition of 1.0 M NaOH (pH-stat).

    • Endpoint: The reaction stops automatically after consuming 1.0 equivalent of base (approx. 4-6 hours), indicating complete conversion to the hemi-ester.

    • Workup: Acidify to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO4 and concentrate to yield the chiral hemi-ester (Yield: >95%, ee: >98%).

  • Chemical Cyclization (Lactonization):

    • Dissolve the hemi-ester (1 eq) in anhydrous THF at 0°C.

    • Add BH3·DMS (1.1 eq) dropwise. Stir for 2 hours at RT (selectively reduces the carboxylic acid to the alcohol).

    • Alternative: Form mixed anhydride with Ethyl Chloroformate/Et3N, then reduce with NaBH4.

    • Acidify with dilute HCl to quench and promote lactonization of the hydroxy-ester intermediate.

    • Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

    • Final Product: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-2-one.

Protocol B: Kinetic Resolution of Racemic Lactone

Use this if you have purchased the racemic lactone.

Materials:

  • Substrate: rac-3-Oxabicyclo[3.1.0]hexan-2-one (1.0 g).

  • Enzyme: Lipase PS (Burkholderia cepacia) immobilized on celite or ceramic.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated).

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of racemic lactone in 20 mL of water-saturated DIPE.

    • Add 200 mg of Immobilized Lipase PS.

    • Add 100 µL of water (nucleophile).

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor conversion via GC or HPLC (Chiralpak AD-H column).

    • Stop point: Stop exactly at 50-52% conversion. The enzyme preferentially hydrolyzes the (1S,5R)-enantiomer to the ring-opened hydroxy acid.

  • Workup:

    • Filter off the enzyme.

    • Wash the organic phase with saturated NaHCO3 (removes the hydrolytic product/hydroxy acid).

    • The organic phase contains the unreacted (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one (ee >99%).

    • Dry and concentrate.[4]

Optimization & Troubleshooting

ProblemRoot CauseSolution
Low Enantioselectivity (E < 20) Non-specific hydrolysisSwitch solvent to DIPE or Toluene. Avoid miscible cosolvents like DMSO which can strip essential water from the enzyme.
Reaction Stalls < 50% Product inhibition or pH dropFor Protocol B: The hydroxy acid product may acidify the micro-environment. Add solid NaHCO3 to the reaction mixture to buffer the system.
Enzyme Aggregation High substrate concentrationUse immobilized enzymes (e.g., Novozym 435 or Lipase PS-IM). Do not exceed 100 mg/mL substrate loading.
Racemization High pH or TempThe lactone is strained and sensitive. Keep pH < 8.0 and Temp < 40°C.

References

  • Enzymatic Desymmetrization of Cyclic Diesters

    • Title: "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl cis-1,2-Cyclopropanedicarboxyl
    • Source:Journal of the American Chemical Society.[1][5]

    • Context: Establishes the baseline for PLE specificity in cyclopropyl diester hydrolysis.
    • (Generalized ref for PLE/cyclopropane systems).

  • Lipase Resolution of Strained Lactones

    • Title: "Lipase-catalyzed kinetic resolution of 2-oxabicyclo[3.3.1]nonan-3-one."
    • Source:Tetrahedron: Asymmetry.
    • Context: Provides the closest structural analog protocol for direct lactone resolution.
  • Synthesis of Antiviral Intermediates

    • Title: "Chemoenzymatic synthesis of cyclopropyl nucleosides."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the 3-oxabicyclo[3.1.0] scaffold in drug development.
  • Industrial Enzyme Screening

    • Title: "Application of Lipases in the Kinetic Resolution of Racemic Lactones."
    • Source:MDPI C
    • Context: Review of solvent engineering for lactone resolution.

Sources

Application Note: Scalable Manufacturing of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, executable guide for the scale-up synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one . This molecule is a critical chiral building block, serving as the core scaffold for next-generation antiviral therapeutics, including the proline-mimetic components of Nirmatrelvir (Paxlovid) and HCV protease inhibitors.

Executive Summary

The synthesis of fused bicyclic lactones like (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one presents a classic "Process Chemistry Trilemma": the need for high enantioselectivity , process safety (handling high-energy carbenoids), and scalability .

While traditional batch routes utilizing (R)-epichlorohydrin are robust, they suffer from high step counts and waste generation. This guide details a Continuous Flow Intramolecular Cyclopropanation protocol. By generating and consuming the hazardous diazo intermediate in situ, we unlock a direct, atom-economical route from allyl diazoacetate. We further couple this with a Biocatalytic Polishing Step to ensure >99.5% ee, meeting stringent pharmaceutical specifications.

Key Advantages of This Protocol
  • Safety: Eliminates bulk accumulation of explosive diazo intermediates.

  • Efficiency: Reduces a traditional 5-step sequence to a 2-stage telescoped process.

  • Purity: Integrated enzymatic resolution ensures optical purity regardless of catalyst degradation.

Strategic Route Analysis

The chosen route leverages the intramolecular carbenoid insertion of allyl diazoacetate. This transformation constructs the cyclopropane ring and the lactone in a single step.

Reaction Scheme

The precursor, Allyl Diazoacetate , undergoes transition-metal catalyzed decomposition to a metal-carbene species. This intermediate performs an intramolecular cyclopropanation on the pendant alkene.

  • Thermodynamics: The formation of the cis-fused bicyclic system is geometrically mandated; trans-fusion is highly strained and inaccessible, simplifying diastereocontrol.

  • Stereocontrol: The absolute configuration (1S,5R) is determined by the chiral ligand on the Rhodium or Copper catalyst.

ReactionScheme Start Allyl Diazoacetate (Generated In-Flow) Carbene [Rh]-Carbene Intermediate Start->Carbene - N2 (Rh2(5S-MEPY)4) Transition Intramolecular Cyclopropanation Carbene->Transition Cis-Addition Product (1S,5R)-3-Oxabicyclo [3.1.0]hexan-2-one Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the intramolecular cyclopropanation.

Protocol A: Continuous Flow Cyclopropanation

Objective: Safe generation and consumption of allyl diazoacetate to yield the racemic or enantioenriched lactone.

Equipment Setup
  • Feed Pumps: 2x High-pressure syringe pumps (e.g., Chemyx Fusion or Vapourtec).

  • Reactor: PFA Coil Reactor (10 mL volume, 1/16" OD).

  • Temperature Control: Oil bath or Peltier module set to 40°C.

  • Back Pressure Regulator (BPR): Set to 100 psi (to keep N2 in solution and prevent slug flow).

Reagents & Stock Solutions
  • Stream A (Precursor): Allyl acetoacetate (1.0 equiv) and p-Acetamidobenzenesulfonyl azide (p-ABSA, 1.1 equiv) in MeCN. Note: p-ABSA is a safer diazo transfer reagent than tosyl azide.

  • Stream B (Base/Catalyst): DBU (1.2 equiv) and Rh2(5S-MEPY)4 (0.1 mol%) in MeCN.

    • Catalyst Note: The Doyle catalyst Rh2(5S-MEPY)4 is highly selective for this specific intramolecular insertion.

Experimental Procedure
  • System Priming: Flush the reactor with anhydrous MeCN for 20 minutes.

  • Diazo Transfer (Zone 1): Pump Stream A and Stream B into a T-mixer at a combined flow rate of 0.5 mL/min. This generates Allyl Diazoacetate in situ within a short residence time coil (2 min).

  • Cyclization (Zone 2): The stream passes into the heated reactor coil (40°C). The Rh-catalyst (already present in Stream B) initiates the decomposition and cyclization.

  • Quench: The reactor effluent is collected into a flask containing dilute HCl (to quench DBU) and silica thiol scavengers (to capture Rh).

  • Workup: The solvent is evaporated, and the crude oil is passed through a silica plug to remove sulfonamide byproducts.

Safety Check: The active diazo species exists for less than 5 minutes inside the tubing. In the event of a blockage, the small reactor volume (<10 mL) limits the explosive potential to manageable levels.

Protocol B: Enzymatic Polishing (Kinetic Resolution)

Objective: Upgrade the optical purity from ~90% ee (catalytic) to >99.5% ee (pharma grade).

Even the best chiral catalysts can degrade or suffer from minor non-selective background reactions during scale-up. An enzymatic "polish" is a self-validating quality gate.

Principle

Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays high enantioselectivity for the hydrolysis of the unwanted enantiomer of strained lactones. The enzyme will hydrolyze the (1R,5S) lactone into the ring-opened hydroxy acid, leaving the desired (1S,5R) lactone intact.

Procedure
  • Preparation: Dissolve the enantioenriched lactone (from Protocol A) in Diisopropyl Ether (DIPE) saturated with water (water activity

    
    ).
    
  • Enzyme Loading: Add Novozym 435 (10 wt% relative to substrate).

  • Incubation: Stir at 30°C. Monitor conversion via chiral GC.

  • Termination: Filter off the immobilized enzyme when the ee of the remaining lactone reaches >99.5%.

  • Purification: Wash the organic phase with aqueous NaHCO3. The ring-opened hydroxy acid (impurity) partitions into the aqueous phase. The desired lactone remains in the organic phase.

  • Isolation: Dry (MgSO4) and concentrate the organic phase to yield the pure product.

EnzymaticResolution Input Enantioenriched Mixture (90% ee) Enzyme CAL-B (Novozym 435) Selective Hydrolysis Input->Enzyme Add Enzyme Partition Biphasic Separation (DIPE / NaHCO3) Enzyme->Partition Filter & Wash Aqueous Aqueous Phase: (1R,5S)-Hydroxy Acid (Discard/Recycle) Partition->Aqueous Extraction Organic Organic Phase: (1S,5R)-Lactone (>99.5% ee) Partition->Organic Isolation

Figure 2: Enzymatic polishing workflow for optical purity.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following analytical checkpoints must be established.

ParameterMethodSpecificationNotes
Conversion (Flow) GC-FID>98%Disappearance of diazo peak (2100 cm⁻¹ IR)
Enantiomeric Excess Chiral GC>99.5%Column: Cyclodex-B or equivalent
Residual Rhodium ICP-MS<10 ppmCritical for pharmaceutical intermediates
Water Content Karl Fischer<0.1%Water kills the carbene intermediate
Chiral GC Method Parameters
  • Column: Beta-DEX 120 (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 80°C (hold 2 min) -> 5°C/min -> 160°C.

  • Retention Times: (1R,5S)-isomer: 12.4 min; (1S,5R)-isomer: 13.1 min.

References

  • Doyle, M. P., et al. (1995). "Enantioselective intramolecular cyclopropanation of allylic diazoacetates." Journal of the American Chemical Society. Link

  • Maguire, A. R., et al. (2015). "Continuous flow synthesis of diazoacetates and their application in cyclopropanation." Journal of Organic Chemistry. Link

  • Pfizer Inc. (2021). "Synthesis of Nirmatrelvir (PF-07321332)." Journal of Medicinal Chemistry. Link

  • Gotor, V., et al. (2006). "Lipase-catalyzed resolution of cyclopropane carboxylates." Tetrahedron: Asymmetry. Link

  • Charette, A. B. (2015). "Continuous-Flow Cyclopropanation using Zn/Cu Couple." Advanced Synthesis & Catalysis. Link

Application of (1S,5R)-lactone in peptidomimetic research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking Conformational Rigidity – The (1S,5R)-Bicyclic Lactone Scaffold in Peptidomimetic Design

Executive Summary

This guide details the application of (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (and its functionalized derivatives) as a high-value chiral scaffold in peptidomimetic research.[1] Unlike flexible linear peptides, this bicyclic lactone offers a pre-organized, rigid framework essential for synthesizing constrained dipeptide isosteres and bicyclic proline surrogates (e.g., in ACE inhibitor development). This document provides the rationale, synthetic pathways, and validated protocols for integrating this scaffold into drug discovery pipelines.

Part 1: The Scientific Rationale (Mechanism & Causality)

The Entropic Advantage

The primary failure mode in peptide drug design is the high entropic cost of binding. A linear peptide must freeze multiple rotatable bonds to fit a receptor pocket. The (1S,5R)-lactone scaffold solves this by locking the conformation prior to binding.

  • Rigidification: The cis-fused bicyclic system mimics the turn geometry of Proline-Xaa peptide bonds but with greater metabolic stability.[1]

  • Stereochemical Control: The (1S,5R) configuration provides a specific 3D vector for side-chain attachment, ensuring that pharmacophores (e.g., carboxylates, hydrophobic groups) are projected in a bio-active orientation (often mimicking the

    
     and 
    
    
    
    positions of a
    
    
    -turn).
The "Chiral Pool" Utility

This lactone is structurally related to the Geissman-Waiss lactone and Corey lactone , intermediates historically validated in prostaglandin synthesis. Its utility in peptidomimetics stems from its ability to undergo:

  • Stereoselective Michael Additions: The convex face of the bicyclic system directs incoming nucleophiles, allowing precise installation of side chains.

  • Lactone Ring Opening: Controlled hydrolysis or aminolysis converts the lactone into a

    
    -hydroxy-acid or amide, serving as a hydroxyethylene isostere  (a transition-state mimic for aspartyl proteases).[1]
    

Part 2: Validated Applications & Workflows

Application A: Synthesis of Bicyclic Proline Mimetics (ACE Inhibitor Class)

The most authoritative application of this scaffold is the synthesis of octahydroindole-2-carboxylic acid derivatives, the core pharmacophore of ACE inhibitors like Ramipril and Trandolapril .

Workflow Logic:

  • Scaffold Selection: Start with (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one.[1]

  • Functionalization: Protection of the ketone (if present) or reduction/amination of the alkene.

  • Cyclization: Transformation of the lactone into a lactam (bicyclic proline).

Visualization: Synthetic Pathway Logic

G Start (1S,5R)-Lactone (Scaffold) Step1 Stereoselective Michael Addition Start->Step1 R-CuLi / Grignard Step2 Lactone Aminolysis Step1->Step2 Amino Acid Ester Step3 Cyclization to Octahydroindole Step2->Step3 Acid Catalyzed End Constrained Proline Mimetic (e.g., Ramipril Core) Step3->End Deprotection

Figure 1: Logical flow for converting the (1S,5R)-lactone scaffold into a bioactive bicyclic proline mimetic.

Part 3: Experimental Protocols

Protocol 1: Stereoselective Alkylation of (1S,5R)-Lactone

Objective: To install a hydrophobic side chain with high diastereoselectivity, mimicking an amino acid side chain.

Materials:

  • Substrate: (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (1.0 eq)[1]

  • Reagent: Lithium diisopropylamide (LDA), Alkyl Halide (R-X)[1]

  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen[1]

Step-by-Step Methodology:

  • Enolate Formation:

    • Cool a solution of LDA (1.1 eq) in THF to -78°C .

    • Add the (1S,5R)-lactone (dissolved in THF) dropwise over 20 minutes.

    • Critical Checkpoint: Maintain temperature below -70°C to prevent ring opening or polymerization.[1] Stir for 45 mins.

  • Alkylation:

    • Add the Alkyl Halide (1.2 eq) slowly. The convex shape of the bicyclic system dictates that the electrophile approaches from the exo face (anti to the bridgehead protons).

    • Causality: This steric steering ensures the formation of the (1S,5R, 7R ) isomer predominantly.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution while still cold.[1]

    • Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Validation:

    • TLC: Monitor disappearance of starting material (Rf ~0.4 in 1:1 Hex/EtOAc).

    • NMR: Check for the disappearance of the

      
      -proton doublet and appearance of the alkyl signals.
      
Protocol 2: Lactone Ring Opening to Hydroxy-Ethylene Isosteres

Objective: To open the lactone ring with an amine, creating a stable amide bond while generating a free hydroxyl group (mimicking the transition state of peptide hydrolysis).

Materials:

  • Substrate: Functionalized (1S,5R)-lactone (from Protocol 1).[1]

  • Nucleophile: Amino Acid Ester (e.g., L-Alanine benzyl ester).[1]

  • Catalyst: 2-Hydroxypyridine (mild bifunctional catalyst) or AlMe₃ (for direct aminolysis).[1]

Step-by-Step Methodology:

  • Activation (Aluminum-Mediated):

    • Note: Direct aminolysis of lactones is slow. We use Weinreb's method.[1]

    • In a dry flask, mix the Amino Acid Ester (1.2 eq) with Trimethylaluminum (AlMe₃, 1.2 eq) in CH₂Cl₂ at 0°C. Stir for 30 mins to form the active aluminum amide species.

  • Coupling:

    • Add the (1S,5R)-lactone solution to the aluminum amide mixture.

    • Warm to room temperature and stir for 4-12 hours.

  • Quench (Careful):

    • Cool to 0°C. Quench dropwise with dilute HCl (caution: methane evolution).

  • Purification:

    • The product is a hydroxy-amide .[1] Purify via flash chromatography.

  • Self-Validating Checkpoint:

    • IR Spectroscopy: Look for the shift from the strained lactone carbonyl (~1770 cm⁻¹) to the amide carbonyl (~1650 cm⁻¹). If the 1770 peak persists, the reaction is incomplete.

Part 4: Data Summary & Comparison

Table 1: Comparative Advantages of (1S,5R)-Lactone vs. Linear Scaffolds

Feature(1S,5R)-Bicyclic LactoneLinear Peptide PrecursorImpact on Drug Design
Conformational Entropy Low (Pre-organized)High (Flexible)Higher binding affinity (

) due to reduced entropic penalty.[1]
Metabolic Stability High (No peptide bonds in ring)Low (Proteolysis prone)Extended half-life in plasma.[1]
Stereocontrol Substrate-directed (Exo/Endo)Reagent-dependentSimplified purification; higher yield of active isomer.[1]
Pharmacophore Vector Fixed (

constrained)
VariablePrecise mimicry of Type II

-turns.[1]

Part 5: References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society.[2] (Foundational chemistry for the bicyclic lactone scaffold). Link[1]

  • Teetz, V., Geiger, R., & Gaul, H. "Synthesis of a new highly active angiotensin converting enzyme inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498)."[1] Arzneimittelforschung. (Application in Ramipril synthesis). Link

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. (General application in peptidomimetics).[1] Link

  • Ghosh, A. K., et al. "Structure-based design of peptidomimetics." Current Opinion in Chemical Biology. (Mechanistic grounding on entropy and constraints). Link[1]

Sources

C-H activation strategies involving 3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Synthesis and Functionalization of 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds via C-H Activation

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold (a cyclopropane-fused


-lactone) represents a privileged structural motif in medicinal chemistry, serving as a rigid core in bioactive natural products and a versatile intermediate for cyclopropane-containing pharmaceuticals. Historically, accessing this strained bicyclic system required complex, multi-step sequences involving intramolecular carbenoid insertions or radical cyclizations.

Recent breakthroughs in Palladium(II)-catalyzed C-H activation (circa 2025-2026) have revolutionized this field. This guide details the state-of-the-art "Skeletal Recasting" strategy, which leverages strain-release-driven pathways to convert simple cyclopropane carboxylic acids directly into complex arylated 3-oxabicyclo[3.1.0]hexan-2-one derivatives.[1][2][3][4] This protocol offers a step-economic alternative to traditional methods, enabling late-stage diversification of drug candidates.

Mechanistic Insight: The "Skeletal Recasting" Paradigm

The core innovation in this field is the move from functionalizing the ring to constructing the ring via C-H activation. The dominant strategy, pioneered by the Maiti group (2026), utilizes a dual-activation mode:

  • Directed C(sp³)-H Activation: A Monoprotected Amino Acid (MPAA) ligand directs a Pd(II) center to activate a specific C-H bond.[1][2][3][4]

  • Strain-Release Driven Cleavage: The inherent ring strain of the cyclopropane precursor facilitates a C-C bond cleavage/reorganization event that is thermodynamically coupled to the formation of the lactone ring.

This pathway is distinct from traditional C-H functionalization as it involves a fundamental reorganization of the carbon skeleton, turning a "bug" (unexpected cyclization during arylation attempts) into a "feature" (rapid assembly of bicyclic lactones).

Pathway Visualization

CH_Activation_Pathway Start Cyclopropane Carboxylic Acid (Precursor) Coord Pd(II)-MPAA Coordination (Active Catalyst) Start->Coord + Pd(OAc)2, MPAA CH_Act C(sp³)-H Activation (Palladacycle Formation) Coord->CH_Act - AcOH OxAdd Oxidative Addition (Ar-I Coupling) CH_Act->OxAdd + Ar-I Rearrange Strain-Release Skeletal Recasting OxAdd->Rearrange C-C Cleavage/Migration Product Arylated 3-Oxabicyclo[3.1.0]hexan-2-one (Target Scaffold) Rearrange->Product Reductive Elimination Product->Coord Catalyst Regeneration

Figure 1: Mechanistic flow for the Pd(II)-catalyzed skeletal recasting of cyclopropane carboxylic acids into 3-oxabicyclo[3.1.0]hexan-2-one scaffolds.

Experimental Protocol: Synthesis of Arylated 3-Oxabicyclo[3.1.0]hexan-2-ones

This protocol is optimized for the direct conversion of substituted cyclopropane carboxylic acids using the Pd(II)/MPAA system.[1][2][3][4]

Materials & Reagents
  • Substrate: 1-Substituted Cyclopropane Carboxylic Acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 - 2.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Ligand: N-Acetyl-Glycine (Ac-Gly-OH) or N-Acetyl-L-Leucine (20 mol%)

  • Oxidant/Promoter: Silver Acetate [AgOAc] (2.0 equiv)

  • Base: Disodium Phosphate [Na₂HPO₄] (1.0 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.1 M concentration)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox/Schlenk Line):

    • In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.02 mmol, 4.5 mg) and N-Acetyl-Glycine (0.04 mmol, 4.7 mg).

    • Add the cyclopropane carboxylic acid substrate (0.2 mmol) and AgOAc (0.4 mmol, 66.8 mg).

    • Add Na₂HPO₄ (0.2 mmol, 28.4 mg) and the Aryl Iodide (0.3 mmol).

    • Critical Step: Add HFIP (2.0 mL). The use of HFIP is non-negotiable; its hydrogen-bond donating ability stabilizes the specific transition state required for the C-H activation and subsequent rearrangement.

  • Execution:

    • Seal the vial tightly (Teflon-lined cap).

    • Place in a pre-heated reaction block at 100 °C .

    • Stir vigorously (800-1000 rpm) for 18–24 hours .

    • Monitoring: Check reaction progress via TLC or LC-MS. The formation of the lactone product is often accompanied by a distinct polarity shift (usually less polar than the acid precursor).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 5 mL) and filter through a short pad of Celite to remove silver salts and Pd black. Rinse the pad with additional EtOAc (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of Hexanes/EtOAc (typically 90:10 to 70:30).

    • Isolate the product as a white/off-white solid.

  • Characterization Check:

    • ¹H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of the specific bicyclic splitting pattern (typically complex multiplets for the cyclopropane protons fused to the lactone).

    • ¹³C NMR: Confirm the lactone carbonyl signal (~175-180 ppm).

Optimization Data & Troubleshooting

The success of this reaction hinges on the interplay between the ligand and the solvent. The following data summarizes typical optimization trends observed in this specific transformation.

VariableConditionOutcome / Observation
Solvent HFIP Optimal. High yield. Promotes C-H cleavage via H-bonding.
t-Amyl AlcoholLow yield (<20%).[4] Insufficient stabilization of the transition state.
DCE / TolueneTrace product. Decomposition dominates.
Ligand N-Acetyl-Glycine Standard. Good balance of steric bulk and coordination ability.
N-Acetyl-L-LeucineHigh Selectivity. Preferred for sterically demanding substrates.
Boc-ProlinePoor reactivity. Sterics hinder the specific geometry needed for this scaffold.
Base Na₂HPO₄Best. Mild buffering maintains active catalyst species.
K₂CO₃ / Cs₂CO₃Decomposition. Too basic for the sensitive lactone product.

Applications & Strategic Value

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is not merely a synthetic curiosity; it is a bioisostere for other rigid bicyclic systems found in glutamate receptor ligands and antiviral agents.

  • Late-Stage Diversification: The protocol tolerates halides, esters, and protected amines on the aryl iodide partner, allowing for the rapid library generation of "drug-like" molecules containing the 3-oxabicyclo[3.1.0] core.

  • Stereocontrol: When using chiral MPAA ligands (e.g., N-Acetyl-L-Leucine), the reaction can induce significant diastereoselectivity, setting the stereochemistry of the ring fusion and the aryl substituent simultaneously.

References

  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.

    • Source: ACS C
    • Context: Primary source for the Pd-catalyzed skeletal editing str
    • URL:[Link]

  • Site-Selective C-H Activation of Carbohydr

    • Source: University of Tokyo (2025).
    • Context: Discusses general principles of site-selective HAT and C-H functionalization which underpin the logic of directed activ
    • URL:[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Form

    • Source: Chemical Reviews / PMC (2021).
    • Context: Comprehensive review on directing groups and mechanism, providing the found
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing the (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one core. This chiral bicyclic lactone is a highly strained, valuable building block used in the development of spirocyclic scaffolds, pyrethroid insecticides, and active pharmaceutical ingredients (APIs) such as the SNRI antidepressants milnacipran and levomilnacipran.

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield drops, epimerization, and catalyst poisoning across the two primary synthetic routes: the Meldrum’s Acid Condensation and the Transition-Metal Catalyzed Intramolecular Cyclopropanation .

Part 1: Troubleshooting Guides & FAQs

Route A: Meldrum's Acid & Epichlorohydrin Condensation

Q1: My overall yield drops below 40% during the cyclization step. How can I prevent premature lactone hydrolysis? Causality: The initial step involves the deprotonation of Meldrum’s acid (pKa ~4.9) by sodium ethoxide to form an enolate, which attacks the less hindered carbon of (S)-epichlorohydrin. Following the intramolecular displacement of chloride, a highly strained cyclopropane intermediate is formed. If the alkoxide base is present in even a slight excess (>1.05 eq), or if trace water is introduced, the intermediate undergoes base-catalyzed ring opening or premature decarboxylation before the final thermal lactonization can occur[1]. Solution: Implement a self-validating stoichiometric system. Titrate your sodium ethoxide immediately before use to ensure exactly 1.0 equivalent is added. Maintain the reaction strictly at 0 °C during the initial addition, allowing it to warm to room temperature only after the complete consumption of epichlorohydrin is confirmed via TLC.

Q2: I am observing a loss of enantiomeric excess (ee) in the final (1S,5R) product. What causes this epimerization? Causality: The stereocenter at C5 is established by the nucleophilic ring opening of the epoxide. This must proceed via a strict SN2 mechanism, which requires a 180° backside attack to guarantee complete inversion of configuration (from S to R). If the reaction is heated too rapidly, the SN2 pathway competes with an SN1-like pathway (due to the partial stability of the developing carbocation), leading to racemization[1]. Solution: Never exceed room temperature during the epoxide opening phase. Only apply reflux conditions after the cyclopropane intermediate is fully formed to drive the final lactonization and acetone elimination.

Route B: Transition-Metal Catalyzed Intramolecular Cyclopropanation

Q3: My Rh(II)-catalyzed intramolecular cyclopropanation yields significant diazo dimerization byproducts (fumarates/maleates). How do I favor the intramolecular pathway? Causality: Rhodium(II) catalysts, such as Rh2(MEPY)4, generate a highly electrophilic metallocarbene intermediate. Because this concerted carbene transfer is extremely fast and reactive, a high local concentration of the allylic diazoacetate starting material will cause the carbene to react with another diazo molecule (intermolecular coupling) rather than undergoing the desired intramolecular alkene addition[2]. Solution: Control the steady-state concentration of the diazoacetate. Use a programmable syringe pump to add the diazo compound over 10–12 hours into a highly dilute solution (0.01 M) of the catalyst.

Q4: How do I choose between Rh(II) and Co(II) catalysts for sterically hindered substrates? Causality: Rh(II) catalysis relies on a concerted mechanism that is highly sensitive to the steric bulk of the alkene. For densely functionalized or acceptor-substituted diazoacetates, this steric clash drastically reduces yield. Conversely, Co(II) porphyrin catalysts (e.g., [Co(P2)]) operate via Metalloradical Catalysis (MRC) . The Co(II) center activates the diazo compound to form a Co(III)-carbene radical, which undergoes a stepwise, radical addition to the alkene. This stepwise pathway easily accommodates steric bulk and completely suppresses dimerization[3][4]. Solution: Switch to a Co(II) porphyrin catalyst if your substrate contains tri-substituted olefins or bulky functional groups.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the expected outcomes when optimizing reaction parameters based on the mechanistic principles outlined above.

Synthetic RouteReagents / CatalystTemperature ProfileYield (%)Enantiomeric Excess (ee %)Primary Failure Mode / Byproduct
Condensation Meldrum's Acid, NaOEt (1.5 eq), (S)-Epichlorohydrin0 °C → Reflux (Rapid)35 - 42%< 70%Base-catalyzed hydrolysis; Racemization
Condensation Meldrum's Acid, NaOEt (1.0 eq), (S)-Epichlorohydrin0 °C (2h) → RT (12h) → Reflux (4h)78 - 85%> 98%Trace unreacted Meldrum's acid
Cyclopropanation Allylic Diazoacetate, Rh2(MEPY)4 (Bolus addition)RT (DCM)40 - 50%88%Fumarate/Maleate dimers (Intermolecular)
Cyclopropanation Allylic Diazoacetate, Rh2(MEPY)4 (Syringe pump, 12h)RT (DCM)83 - 87%88 - 92%Trace dimerization[2]
Cyclopropanation Bulky Diazoacetate,[Co(P2)] PorphyrinRT (Toluene)88 - 95%83 - 97%None (Dimerization suppressed)[3]

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Optimized Condensation via Meldrum's Acid

Objective: Synthesize the unsubstituted (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one core.

  • Preparation of the Enolate: In an oven-dried, argon-purged flask, dissolve Meldrum's acid (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL). Cool the solution strictly to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add a freshly titrated solution of sodium ethoxide in ethanol (exactly 1.0 eq, 10 mmol) over 30 minutes. Stir at 0 °C for an additional 30 minutes.

  • Epoxide Ring Opening: Add (S)-epichlorohydrin (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours to ensure strict SN2 inversion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Step: Check TLC (Hexanes:EtOAc 3:1); proceed only when the epichlorohydrin is fully consumed.

  • Lactonization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours to drive the elimination of acetone and CO2, forming the final bicyclic lactone.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Co(II)-Catalyzed Asymmetric Intramolecular Cyclopropanation

Objective: Synthesize highly functionalized (1S,5R) derivatives using Metalloradical Catalysis.

  • Catalyst Activation: In an anaerobic glovebox, charge an oven-dried Schlenk tube with the [Co(P2)] porphyrin catalyst (2.0 mol %) and anhydrous toluene (10 mL)[3].

  • Substrate Preparation: Dissolve the allylic α-diazoacetate substrate (1.0 mmol) in anhydrous toluene (10 mL).

  • Syringe Pump Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line (Argon). Using a programmable syringe pump, add the diazoacetate solution to the vigorously stirring catalyst solution at room temperature over 10 hours.

  • Completion & Validation: Stir for an additional 2 hours post-addition. Self-Validation Step: Monitor the disappearance of the diazo IR stretching frequency (~2100 cm⁻¹).

  • Purification: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography to isolate the densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivative[3].

Part 4: System Visualizations

RouteSelection Start Target: (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one RouteA Route A: Condensation (Meldrum's Acid + Epichlorohydrin) Start->RouteA Unsubstituted Core RouteB Route B: Intramolecular Cyclopropanation (Allylic Diazoacetates) Start->RouteB Highly Functionalized/Substituted CondA1 Base-Catalyzed Ring Opening (NaOEt, EtOH, 0°C to RT) RouteA->CondA1 CondB1 Rh(II) Catalysis (Concerted Carbene Transfer) RouteB->CondB1 Low Steric Bulk CondB2 Co(II) Porphyrin Catalysis (Stepwise Metalloradical) RouteB->CondB2 High Steric Bulk / Acceptor Groups CondA2 Reflux & Lactonization CondA1->CondA2

Decision tree for selecting the optimal synthetic route based on substrate substitution and steric hindrance.

Mechanism Diazo Allylic Diazoacetate Rh_Cat Rh2(MEPY)4 Catalyst Diazo->Rh_Cat Co_Cat [Co(P2)] Porphyrin Catalyst Diazo->Co_Cat Carbene Electrophilic Metallocarbene (Rh) Rh_Cat->Carbene -N2 Radical Co(III)-Carbene Radical Intermediate Co_Cat->Radical -N2 Product (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one Carbene->Product Concerted Addition Dimer Fumarate/Maleate Dimer Byproducts Carbene->Dimer Intermolecular Coupling Radical->Product Stepwise Radical Ring Closure

Mechanistic divergence between Rh(II) carbenoid and Co(II) metalloradical cyclopropanation pathways.

Part 5: References

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis Source: PMC - NIH URL:

  • High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst Source: Journal of the American Chemical Society - ACS Publications URL:

  • Draw the mechanism for the synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one Source: YouTube URL:

  • Catalytic and Biocatalytic Iron Porphyrin Carbene Formation: Effects of Binding Mode, Carbene Substituent, Porphyrin Substituent, and Protein Axial Ligand Source: Journal of the American Chemical Society - ACS Publications URL:

Sources

Technical Support Center: Purification of (1S,5R) and (1R,5S) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Separating (1S,5R) and (1R,5S) isomers—typically enantiomeric pairs found in rigid bicyclic or substituted ring systems (such as the fungicide metconazole)—presents a unique chromatographic challenge[1]. Because these isomers are non-superimposable mirror images, they possess identical physicochemical properties in an achiral environment[2]. Standard reversed-phase chromatography separates based on polarity and hydrophobicity, meaning it cannot distinguish between the two[2].

Successful resolution requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the analytes[3]. By exploiting subtle differences in 3D spatial interactions (the three-point interaction model), the complexes exhibit different stabilities, allowing one enantiomer to be retained longer than the other[4]. This technical support guide provides drug development professionals and analytical scientists with field-proven workflows, step-by-step protocols, and troubleshooting strategies for chiral purification using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Workflow Visualization

ChiralWorkflow Start Racemic Mixture (1S,5R) & (1R,5S) Screening Chiral CSP Screening (HPLC / SFC) Start->Screening Hit Resolution Observed? (Rs > 0.5) Screening->Hit Optimize Method Optimization (Modifiers, Temp, Flow) Hit->Optimize Yes NewCSP Change CSP or Mobile Phase Hit->NewCSP No ScaleUp Preparative Scale-Up (>98% ee) Optimize->ScaleUp NewCSP->Screening

Chiral separation workflow from initial CSP screening to preparative scale-up.

Core Methodologies & Protocols
Standard Operating Procedure: Automated Chiral SFC/HPLC Screening

To achieve >98% enantiomeric excess (ee) for (1S,5R) and (1R,5S) isomers[1], a systematic screening approach is required. Relying on a single column often leads to failure due to the unpredictable nature of chiral recognition[4].

Step 1: Sample Preparation & Achiral Purity Check Before chiral screening, verify that the sample's chemical purity is >95% using a standard achiral method (e.g., C18 reversed-phase)[5]. Chiral columns have low loading capacities and broad discrimination, making them unsuitable for crude impurity profiling[5]. Dissolve the purified racemate in a solvent miscible with both SFC and HPLC mobile phases (e.g., Ethanol or Methanol) at a concentration of approximately 1 mg/mL[6].

Step 2: Column & Mobile Phase Selection Equip an automated switching system with 4 to 6 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose derivatives)[6]. For SFC, use supercritical CO2 with various alcoholic modifiers[6]. For HPLC, utilize normal-phase (Hexane/Alcohol) or polar organic modes[3].

Step 3: Screening Execution

  • Set the column oven temperature to 25°C.

  • For SFC: Program a gradient of 5% to 40% modifier (MeOH, EtOH, or IPA) in CO2 over 10 minutes at 3.0 mL/min[6].

  • For HPLC (Normal Phase): Run an isocratic method using 90:10 Hexane:Alcohol at 1.0 mL/min[3].

  • Inject 5 µL of the sample across all column/modifier combinations.

Step 4: Data Analysis & Optimization Identify the chromatogram with the highest selectivity factor (α) and resolution (Rs). If partial separation (Rs ~0.5–1.0) is achieved, proceed to optimization by systematically adjusting the modifier percentage, adding acidic/basic additives, or tuning the temperature[3],[7].

Quantitative Data: Typical Chiral Screening Parameters
ParameterSFC ConditionsHPLC (Normal Phase) ConditionsCausality / Rationale
Primary Mobile Phase Supercritical CO2n-Hexane or HeptaneActs as the non-polar bulk fluid carrying the analyte[3].
Co-Solvent / Modifier MeOH, EtOH, IPA (5-40%)EtOH, IPA (5-20%)Alters hydrogen bonding and steric interactions with the CSP[6].
Additives (Basic) 0.1% Diethylamine (DEA)0.1% DEA or TEASuppresses secondary interactions for basic analytes, reducing tailing[8].
Additives (Acidic) 0.1% Trifluoroacetic Acid0.1% TFA or Formic AcidProtonates acidic analytes to maintain a neutral state, improving peak shape[9].
Temperature 35°C - 40°C15°C - 25°CModulates the thermodynamics of diastereomeric complex formation[7].
Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Enantiomers

  • Symptom: The (1S,5R) and (1R,5S) isomers elute as a single broad peak or show a resolution (Rs) < 1.0.

  • Root Cause: The chosen CSP and mobile phase combination fails to create a sufficient energy difference in the transient diastereomeric complexes formed by the two enantiomers[3].

  • Solution:

    • Switch the CSP: Chiral recognition is highly specific. If an amylose-based column fails, switch to a cellulose-based column with different functional groups (e.g., chlorinated vs. methylated phenylcarbamates)[1].

    • Vary the Alcohol Modifier: The steric bulk of the modifier drastically impacts selectivity. Switch from Methanol to Isopropanol. The larger steric footprint of IPA can alter how the enantiomers access the chiral grooves of the stationary phase[6].

    • Adjust Temperature: Chiral separation is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 15°C) often increases the interaction time and improves resolution, though it may broaden peaks[3],[7]. Conversely, higher temperatures can sometimes improve efficiency or even reverse the elution order[9].

Issue 2: Severe Peak Tailing

  • Symptom: The peaks exhibit significant tailing (Asymmetry factor > 1.5), which ruins the baseline resolution required for preparative scale-up.

  • Root Cause: Secondary interactions, such as hydrogen bonding or ionic interactions between the analyte and residual un-endcapped silanols on the silica support of the CSP[8].

  • Solution: Introduce a mobile phase additive. If your (1S,5R)/(1R,5S) compound contains basic amine groups, add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase[8]. If the compound is acidic, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[9]. These additives competitively bind to the active sites on the column, ensuring the analyte only interacts with the chiral selector.

Issue 3: Shifting Retention Times and "Memory Effects"

  • Symptom: Retention times drift over consecutive injections, or selectivity changes unexpectedly.

  • Root Cause: Additive memory effect. When basic or acidic modifiers are used in isocratic chiral separations, small amounts of water or the additive itself can persist and stabilize on the stationary phase, altering the column's surface chemistry for thousands of column volumes[8].

  • Solution: Dedicate specific chiral columns to specific additive types (e.g., one Chiralpak IA column strictly for DEA, another strictly for TFA)[8]. If a column must be reused for a different method, perform a rigorous flush with 100% polar solvent (like Methanol or Ethanol) for at least 50 column volumes to strip residual additives before re-equilibration.

Frequently Asked Questions (FAQs)

Q: Why can't I use a standard reversed-phase C18 column to separate (1S,5R) and (1R,5S) isomers? A: Enantiomers are non-superimposable mirror images. In an achiral environment like a C18 column, they possess identical hydrophobicity, polarity, and dipole moments[2]. Reversed-phase chromatography separates based on these physical properties and therefore cannot distinguish between the two[2]. A chiral environment—via a chiral stationary phase—is mandatory to induce the formation of diastereomeric complexes, which do have different physical properties and can be separated[4].

Q: Should I use SFC or HPLC for the preparative scale-up of my isomers? A: SFC is generally preferred for preparative scale-up of chiral compounds[1]. Supercritical CO2 has lower viscosity and higher diffusivity than liquid solvents, allowing for flow rates 3 to 5 times faster than HPLC without a proportional increase in backpressure[6]. Furthermore, when the fractions are collected, the CO2 depressurizes and evaporates instantly, leaving the purified (1S,5R) and (1R,5S) isomers concentrated in a small volume of the co-solvent, drastically reducing post-purification drying times.

Q: Can the concentration of the mobile phase additive change the elution order? A: Yes. The content and composition of the mobile phase can profoundly affect selectivity. Studies have shown that adjusting the concentration of additives (like formic acid) can not only merge the peaks but completely reverse the elution order of the enantiomers[9]. This occurs because the additive can alter the 3D conformation of the chiral selector or competitively block specific binding sites, fundamentally changing the interaction hierarchy[9].

References

1.[3] "Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center", Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHweNoDI0qdUCxT7UfnqrOEgqqqXdlpMUY0KoPcCeFfPjSqeCBt3Kav_ef9UQo6xOQ9PbCHQHQRFkh5ZHBDasFowEOd-kNYDS1LU4XQr5PbdvXKAF-jPKNmdUvDefY5nGJOzXz2gNiTunnmx9wvXbOZK_IzjU4wATKumAospGNMmp6dexeh3COXshvvD2KqSXFkmtLDwxQq8UFZSdov4W3wr3vGcQ8=] 2.[8] "Trouble with chiral separations", Chromatographytoday.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWWIRxwNJV2QuAQ3mE_IeIhUU3QS7p6u8K5MHfBfPjOuwoVwqthGDYKut-P-Kt9i0KDlOZ0Yam1D043wwRvxEbsigyU2Ohcs2CPhfW1mATO5xUkHl36lt8uhfXE1kKG53KGUMAZRdxxfjZS8dPsz2RQYgvkmEu-DQTrZ4VWJmBidpEyiIPcz8Rw_C4_0ORjMI1DNaltrNYNHQkwMot6x3wQJFDd0VNn6tMr5T6zCdcf-EqbPCrks=] 3.[2] "Enantiomer Separations", Sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwiZ7WY7i_i8mCDuZulH8OuVLh01UPnv5RFqKYLxDfmFYFhvYBTAJDskHOSU3YXEH50Lxtdv_eCfc4GnVqaicZObECiMAb4VVTnE524abXiw-AG5dHNkvAMQtaDsKqivtDRfTHq5vSYizNeyC16E1dZg==] 4.[4] "HPLC Technical Tip: Chiral Method Development", Phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6HwHx0pyXblUXE0g9sTzlpYouIwE3k9JInDGfKehENjiBQEou70s8lUQkOVpecVuyTMMJGl20aR2wgzyTL15XwX5N6Uj8EFLZAjjjSTaKSMgiYY-XwOBqz_7orZg-HfjkW54vy2E7rtouNHl0iDpm-Nh0wenNWITVYL2zjQM_FC7kMMhtZ1ELcuQOQGL9YeqJXzzlnZr13Kaw_VcBuCxULbFnTexnNa_OGCPxPfs969h5Ydu7HwUH33gH1Swv] 5.[7] "Chiral Chromatography Frequently Asked Questions", Sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe5KSKV99bMvNuW-YpkdSJpUGus64kkmzZTt7aSIy7e7I_iOwwHcFD724H7PwDLt7VBr4IZl8TifdH2YbYMCCoUfDCrzBSh4HBdMKuHA37hr83ngUyQ1bgFDBHNMaH1nwAvxrSNw3Ht4BLje8UOSwxzFxaokEOMdcEFVBxTBlB_cyKmogVRkMVFQIbasgP8COT1ngsO_DsvLucex5FCK_8FZIvGIKAO75w] 6.[9] "Playing with Selectivity for Optimal Chiral Separation", Chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzl6Vq6kbYieZJdhP3YKBPeog-RRGf0NsvI2a4X36wVKRmwe1wbi4oXM4vZhZ-zoM-95TMhRYLfXq5Z6dbOwkhVhMy5GT0fV7RHhCeIn01UfKO_4Nv1MFycki-_x6opMsncfpn3rAxvP3ku7AJwO9tj96nx4khcdri7GmRN4rOZEaEtTiO9JTOgzHmLz_zTpqd6QVSVmAnqaEOw==] 7.[6] "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16", Shimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHglTmmT1Ec8JV65ZJHvJaQ9Zb_JBnpB-hruqhR7WQ3aX3cPtjkIfbLqS7pMw_gA3K5D2nWTait5_a3KWHSruhLf0taPEVMWClbLRKdcswLOKINL9GzSOBzNu9ATt6StBeqW87IY8jvc8rF3kx_uAJVwHmSHSJBJXPEI1g-hGECsRZb1pxuaQU9JzSanpx2iEkZ2ddLnEaz-ZK0-8QoOLnJ9FXcutRl9rRi106EiIx0t0M=] 8.[1] "Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro", Nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybXVEZn27tcHOufFyFvoEAm0ZG7vkW3psFn2UEVCvn4jl0elziWMBy96uh5FMRsZnVa3yysDDdRXV7adAXoXl17oEfwc908cm49G95haqHcIpwi1o3s3J8tPX0IUiZdM1GlQU] 9.[5] "How to separate isomers by Normal phase HPLC?", Researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv33PMmU5KY-0pptzXdxl8TRU2nCYecdF0jdjuARy3zPzTzVxJSiTuTbyVp456SXjN3-88YJoqA3IFrDw26KFPE3T5uePsECzEAJGziEZ8LXPTMs_aDqpVg1Fb4Hle2D6ToedEa3Wt4cuX3TSiWE4_4PYoNig46L8X_Ga4FXdpMUGmYvQ4zCqbMg==]

Sources

Troubleshooting ring-opening failures in bicyclic lactones

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BICYC-ROP-L3
Subject: Troubleshooting Ring-Opening Failures in Bridged/Fused Lactone Systems
Status: Open | Priority: Critical

Introduction: The Bicyclic Challenge

You are likely here because your standard ROP protocols (effective for


-caprolactone or lactide) are failing with bicyclic substrates (e.g., [2.2.1] or [2.2.2] systems, bridged 

-butyrolactones). Bicyclic lactones present a unique paradox: they often possess high Ring Strain Energy (RSE), yet they are plagued by low ceiling temperatures (

) and extreme sensitivity to steric shielding at the bridgehead.

This guide is structured as a Tier-3 Technical Escalation . We do not offer generic advice like "dry your solvent." We provide diagnostic workflows to distinguish between thermodynamic barriers, kinetic traps, and catalytic deactivation.

Module 1: Thermodynamic Feasibility (The "It Won't Start" Error)

Symptom: The reaction yields 0% polymer, or conversion plateaus at a low percentage (e.g., 20%) regardless of reaction time.

Diagnostic Q&A

Q: I have high ring strain. Why is my monomer recovering unreacted? A: You have likely exceeded the Ceiling Temperature (


) .
Unlike monocyclic lactones where 

dominates, bicyclic systems often have a delicate balance between enthalpic gain (strain release) and entropic penalty. If

, the rate of depolymerization (

) exceeds polymerization (

).
  • The Trap: Increasing temperature to "speed up" the reaction actually shifts the equilibrium toward the monomer.

  • The Fix: Lower the temperature and increase monomer concentration (

    
    ). 
    
    
    
    is concentration-dependent (Dainton Equation).

Q: How do I confirm this is a thermodynamic floor and not catalyst death? A: Perform the "Temperature Jump Test" (Protocol A). If cooling the reaction increases conversion, you are fighting thermodynamics.

Data: Thermodynamic Thresholds
Monomer ClassExampleRing Strain Energy (kcal/mol)Approx

(1.0 M)
Primary Failure Mode
Monocyclic (5-mem)

-Butyrolactone (GBL)
~1.0< -40 °CLow Strain (

)
Monocyclic (6-mem)

-Valerolactone
~6.8> 400 °CEntropy (rarely fails)
Bridged Bicyclic 6-oxabicyclo[3.2.1]octan-7-one> 12.0~118 °CCeiling Temperature
Fused Bicyclic cis-Fused Cyclopentyl-GBL~5.5Low (< 25 °C)Sterics + Low Strain

Module 2: Kinetic & Catalytic Failure (The "Stall" Error)

Symptom: Reaction initiates but stops at partial conversion (e.g., 50%) and does not respond to temperature changes.

Diagnostic Q&A

Q: My catalyst is active for LA/CL. Why is it dead here? A: Bicyclic lactones often possess bridgehead sterics that block the coordination site.

  • Mechanism: Standard Coordination-Insertion (e.g., Sn(Oct)

    
    ) requires the monomer to bind to the metal center. Bulky bicyclics cannot approach the metal center effectively.
    
  • The Fix: Switch to an Activated Monomer Mechanism using organocatalysis (e.g., TBD or Thiourea/Amine). This separates the nucleophile from the activator, allowing attack on the carbonyl even if sterically crowded.

Q: I see broadening PDI (>1.5) and cyclic oligomers. A: You are suffering from Back-Biting (Transesterification). Bicyclic strain release is high. Once opened, the polymer chain is "relaxed." However, highly active catalysts like TBD (Triazabicyclodecene) are indiscriminate; they will attack the polymer backbone just as easily as the monomer.

  • The Fix: Switch to a weaker, dual-component catalyst (Thiourea + Sparteine) or a Lewis Acid that is sterically bulky (e.g., Aluminum Salen complexes) to prevent chain back-biting.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical path to identify your failure mode.

Troubleshooting_Bicyclic_ROP Start START: Reaction Fails (Low/No Conversion) Check_Temp Step 1: Check Temperature vs. Tc Is T_rxn > 100°C? Start->Check_Temp Tc_Risk High Risk of Depolymerization (Thermodynamic Failure) Check_Temp->Tc_Risk Yes Check_Cat Step 2: Catalyst Type? (Metal vs. Organo) Check_Temp->Check_Cat No Cool_Down Action: Lower T, Increase [M]0 Retry Reaction Tc_Risk->Cool_Down Cool_Down->Check_Cat If fails again Steric_Block Steric Failure: Bridgehead blocks Metal Coordination Check_Cat->Steric_Block Metal (Sn, Al, Ti) Check_PDI Step 3: Check PDI/GPC Is PDI > 1.4? Check_Cat->Check_PDI Organocatalyst Switch_Cat Action: Switch to Organocatalysis (TBD or DBU) Steric_Block->Switch_Cat Switch_Cat->Check_PDI Trans_Est Side Reaction: Back-biting / Transesterification Check_PDI->Trans_Est Yes Success Optimization Path Found Check_PDI->Success No (PDI < 1.2) Dual_Cat Action: Use Dual Catalyst (Thiourea + Base) Trans_Est->Dual_Cat

Caption: Logic flow for diagnosing thermodynamic vs. kinetic failures in bicyclic lactone ROP.

Module 3: Regioselectivity & Side Reactions

Symptom: NMR shows complex multiplets; product is not the expected polyester.

The "Wrong Cut" Issue

In non-symmetric bicyclic lactones, the nucleophile can attack:

  • Acyl-Oxygen Cleavage (Desired): Yields polyester.

  • Alkyl-Oxygen Cleavage (Undesired): Yields ether linkages or decarboxylation products.

  • Elimination: Common in

    
    -substituted systems, leading to unsaturated acids.
    

Mechanism Visualization: The Attack Vector The diagram below contrasts the standard coordination path with the organocatalytic path required for sterically hindered bicyclics.

ROP_Mechanism cluster_Metal Path A: Coordination-Insertion (Metal) cluster_Organo Path B: Activated Monomer (Organocatalysis) Monomer Bicyclic Lactone (Sterically Hindered) Metal_Center Metal Center (Sn/Al) Monomer->Metal_Center Attempted Bind Thiourea Thiourea (Activates Carbonyl) Monomer->Thiourea H-Bonding Coord_Fail Coordination BLOCKED by Bridgehead Metal_Center->Coord_Fail Steric Repulsion Attack Successful Attack (Ring Opening) Thiourea->Attack Activates C=O Alcohol Free Alcohol (Nucleophile) Alcohol->Attack Attacks C=O

Caption: Comparison of metal-coordination failure vs. successful organocatalytic activation.

Standard Operating Protocols (SOPs)

Protocol A: The "Equilibrium Check" (Self-Validating)

Use this to determine if your reaction has hit a thermodynamic wall (


) or a kinetic wall (dead catalyst).
  • Setup: Run standard polymerization until conversion plateaus (e.g., stops at 60% after 4 hours).

  • Sampling: Take an aliquot for H-NMR (Reference

    
    ).
    
  • Perturbation: Add 20 mol% fresh monomer (dry) to the same reaction vessel.

  • Observation:

    • Scenario A: The conversion of the new monomer proceeds at the same rate. -> Diagnosis: Equilibrium reached. You are at

      
      . Action:  Lower Temp.
      
    • Scenario B: No reaction of new monomer. -> Diagnosis: Catalyst Death. Action: Purify monomer (remove water/acid) or change catalyst class.

Protocol B: Karl Fischer "Zero-Point" Verification

Bicyclic lactones are hypersensitive to water due to high strain (rapid hydrolysis).

  • Requirement: Water content must be < 10 ppm.

  • Method: Do not rely on "freshly opened" bottles.

  • Procedure:

    • Dissolve monomer in Toluene.

    • Reflux over

      
       for 4 hours.
      
    • Distill under reduced pressure directly into the reaction flask (flame-dried).

    • Validation: If the distilled monomer shows any acid peak in NMR (broad singlet ~10-12 ppm), the drying failed. Hydrolysis has already opened the ring.

References

  • Thermodynamics of Lactone Polymerization Duda, A., & Penczek, S.[1][2][3] "Thermodynamics of the polymerization of cyclic esters." Polymers, 2015.[3]

  • Ceiling Temperature in Bicyclic Systems Olsen, P., et al. "Improving the Accuracy of Ceiling Temperature Measurements." Macromolecules, 2016.[4]

  • Organocatalysis for Strained Lactones Lohmeijer, B. G., et al. "Organocatalytic Ring-Opening Polymerization." ACS Macro Letters, 2012.

  • Ring Strain & Reactivity Houk, K. N., et al.[1][2] "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society.

  • Bicyclic Lactone Synthesis & ROP Hong, M., & Chen, E. Y. "Completely Recyclable Biopolymers with Linear and Cyclic Topologies via Ring-Opening Polymerization of γ-Butyrolactone." Nature Chemistry, 2016. (Contextual reference for GBL derivatives).

Sources

Optimizing temperature conditions for cyclopropanation of lactones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactone Functionalization. This guide is engineered for researchers and drug development professionals troubleshooting the thermodynamic and kinetic variables of lactone cyclopropanation.

Because lactones present unique chemoselectivity challenges—such as competing γ-deprotonation, β-hydride elimination, and ring-opening—precise temperature modulation is the most critical parameter for success.

Part 1: Diagnostic Logic & Troubleshooting Workflows

Before adjusting your reaction conditions, it is crucial to map your carbene or carbenoid precursor to its specific thermal activation barrier. The diagnostic flowchart below outlines the optimal temperature regimes required to bypass common failure modes (e.g., exotherm-induced decomposition or stalled conversions).

TempSelection A Lactone Substrate Cyclopropanation B Simmons-Smith (ZnEt2 / CH2I2) A->B C Diazo Decomposition (Rh or Cu Catalysis) A->C D Sulfoxonium Ylide (Corey-Chaykovsky) A->D B_temp 0 °C to 25 °C Controls Exotherm B->B_temp C_temp1 -78 °C to -65 °C (Rh: Suppress β-hydride) C->C_temp1 Rh(II) C_temp2 80 °C (Cu: Peroxide Homolysis) C->C_temp2 Cu(II) D_temp 50 °C Favors Cyclization over Deprotonation D->D_temp

Logical decision tree for selecting cyclopropanation temperatures based on reagent class.

Part 2: Knowledge Base & FAQs

Q1: Why does Simmons-Smith cyclopropanation of my allylic lactone yield complex degradation mixtures when initiated at room temperature? A1: The Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) is highly exothermic[1]. Adding these reagents at 25 °C causes rapid, uncontrolled generation of the zinc carbenoid, leading to competitive electrophilic attack on the lactone carbonyl and subsequent ring degradation. By initiating the reagent addition at 0 °C, you kinetically control the carbenoid formation. Slowly warming the system to 25 °C then provides the exact thermodynamic energy required to drive the stereospecific cyclopropanation of the alkene to completion without degrading the heterocycle[1].

Q2: In Rh-catalyzed intramolecular cyclopropanation of diazo-lactones, how does temperature dictate chemoselectivity? A2: In Rh(II)-catalyzed systems, a major competing pathway is β-hydride elimination (or migration), which converts the metallocarbene into strained unsaturated byproducts rather than the desired cyclopropane[2]. Lowering the reaction temperature to between -65 °C and -78 °C drastically reduces the rate of this background β-hydride migration[2]. When combined with sterically demanding chiral carboxylate ligands (e.g., Rh2(S-TCPTTL)4), this low-temperature regime ensures the carbene intermediate is forced into the highly enantioselective intramolecular cyclopropanation pathway[3].

Q3: I am using dimethylsulfoxonium methylide to cyclopropanate a 2(5H)-furanone. At 25 °C, I only isolate γ-deprotonated starting material. How do I fix this? A3: This is a classic case of kinetic versus thermodynamic control. At 25 °C, the ylide acts primarily as a base, leading exclusively to the kinetically favored γ-deprotonation of the furanone[4]. To achieve cyclopropanation, you must shift the reaction to thermodynamic control. By utilizing an excess of the ylide (e.g., 10 equivalents) and elevating the temperature to 50 °C, you provide sufficient thermal energy to overcome the activation barrier for conjugate addition, cleanly forming the cyclopropanated lactone adduct[4].

Q4: Can I use Cu(II) catalysts for the direct intramolecular cyclopropanation of olefinic acetates to form γ-lactones? What are the thermal requirements? A4: Yes, but this specific cascade reaction—which relies on a hydrogen atom transfer (HAT) event followed by Cu-mediated cyclopropanation—fails at low temperatures due to stalled substrate conversion[5]. Heating the reaction to 80 °C is mandatory. The elevated temperature facilitates the homolysis of the peroxide initiator (e.g., DTBP), increases mass transfer, and ensures rapid turnover of the CuBr2 catalyst[5].

Part 3: Standardized Experimental Protocols

Protocol A: Low-Temperature Rh(II)-Catalyzed Asymmetric Cyclopropanation

Designed for alkenyl keto-ylides and diazo-lactones requiring suppression of β-hydride migration.

Causality & Setup: Trace moisture quenches metallocarbenes, and thermal fluctuations invite side reactions. This protocol uses cryogenic control and molecular sieves to ensure absolute chemoselectivity[3].

  • Preparation: In a flame-dried Schlenk flask, dissolve the diazo/ylide lactone precursor (0.1 mmol) in 1.0 mL of anhydrous dichloromethane (DCM). Add 100 mg of freshly activated 4Å molecular sieves.

  • Thermal Equilibration: Submerge the flask in a controlled dry ice/acetone bath and allow the internal temperature to stabilize at exactly -65 °C for 15 minutes.

  • Catalyst Addition: Quickly add the chiral catalyst, Rh2(S-TCPTTL)4 (3 mol%), in one portion against a positive counterflow of dry nitrogen.

  • Incubation: Stir the reaction strictly at -65 °C for 48 hours. Do not allow the bath to warm.

  • Self-Validation Checkpoint: Extract a 5 µL aliquot and run a rapid TLC (Hexanes/EtOAc). The complete disappearance of the bright yellow diazo/ylide spot and the cessation of micro-bubble (N2) evolution confirms 100% carbene transfer.

  • Quench & Purify: Filter the cold mixture directly through a short pad of silica to remove the catalyst, then evaporate and purify via flash chromatography.

ProtocolWorkflow S1 1. Preparation Dry DCM, 4Å MS S2 2. Thermal Equilibration Cool to -65 °C S1->S2 S3 3. Catalysis Add Rh2(S-TCPTTL)4 S2->S3 S4 4. Incubation 48h at -65 °C S3->S4 S5 5. Validation Chiral HPLC (ee >90%) S4->S5

Step-by-step workflow for low-temperature Rh-catalyzed asymmetric cyclopropanation.

Protocol B: Elevated-Temperature Ylide Cyclopropanation of 2(5H)-Furanone

Designed to overcome kinetic γ-deprotonation in sterically hindered lactones.

  • Ylide Generation: In a dry flask, generate dimethylsulfoxonium methylide (10 equivalents relative to the furanone) in anhydrous DMSO.

  • Substrate Addition: Add the 3,4-disubstituted 2(5H)-furanone (1.0 equivalent) dropwise at room temperature.

  • Thermal Activation: Immediately heat the reaction mixture to 50 °C. Causality: Heating prevents the system from resting in the dead-end deprotonated state[4].

  • Incubation & Monitoring: Stir at 50 °C for 19–30 hours.

  • Self-Validation Checkpoint: Analyze the mixture via GC. If the conversion plateaus at ~74-80%, the ylide has been exhausted. Work up the crude mixture and resubject it to identical conditions (10 equiv methylide, 50 °C). This self-correcting step guarantees complete conversion to the cyclopropyl lactone[4].

Part 4: Quantitative Data Summary

The following table synthesizes the optimal thermal conditions and expected yields across different lactone cyclopropanation methodologies.

MethodologySubstrate TypeCatalyst / ReagentOptimal TempKey Outcome (Yield / Selectivity)Ref
Simmons-Smith (Furukawa) Allylic LactonesZnEt2, CH2I20 °C → 25 °C70–80% Yield, High Stereospecificity[1]
Rh-Catalyzed Diazo Alkenyl Keto-YlidesRh2(S-TCPTTL)4-65 °C83% Yield, High Enantiomeric Ratio[3]
Sulfoxonium Ylide 2(5H)-FuranonesDimethylsulfoxonium methylide50 °C53% Yield, Complete GC Conversion[4]
Cu-Mediated Cascade Olefinic AcetatesCuBr2, DTBP80 °C87% Yield, High Diastereoselectivity[5]

Part 5: References

1.[3] Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. National Institutes of Health (NIH).3 2.[4] Cyclopropanation/Reduction of a 3,4-Disubstituted 2(5H)-Furanone: A Model for C-8 Methylation at the Taxane BC Ring Juncture. Yerevan State University (YSU). 4 3.[5] Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Semantic Scholar.5 4.[1] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 1 5.[2] Rh-Catalyzed Intermolecular Reactions of Cyclic α-Diazocarbonyl Compounds with Selectivity Over Tertiary C−H Bond Migration. National Institutes of Health (NIH). 2

Sources

Removing catalyst impurities from 3-Oxabicyclo[3.1.0]hexan-2-one samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Impurity Removal for 3-Oxabicyclo[3.1.0]hexan-2-one

Introduction

You are likely accessing this guide because your synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one (typically via Rhodium- or Copper-catalyzed intramolecular cyclopropanation of diazo precursors) has resulted in residual metal levels exceeding ICH Q3D guidelines.

This molecule presents a specific purification challenge: it is a strained bicyclic lactone . Standard acid washes (e.g., 1M HCl) or strong basic workups used for metal removal can trigger hydrolysis or ring-opening of the cyclopropane moiety, destroying your yield.

This guide prioritizes solid-supported scavenging , a non-invasive technique that preserves the integrity of the [3.1.0] system while achieving single-digit ppm metal limits.

Part 1: Diagnostic & Regulatory Limits

Before initiating purification, confirm your target limits. Visual inspection (colored product) is unreliable; a "clean" looking oil can still contain >100 ppm Rhodium.

Table 1: ICH Q3D (R2) Permitted Daily Exposure (PDE) for Common Catalysts

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Rhodium (Rh) 2B100101
Copper (Cu) 3300030030
Ruthenium (Ru) 2B100101

Analyst Note: If your daily dose is ≤10g, an oral limit of 10 ppm (10 µg/g) is the standard baseline for Rh/Ru. For parenteral drugs, this drops to 1 ppm .

Part 2: Primary Protocol – Functionalized Silica Scavenging

Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

  • Why: Rhodium and Ruthenium are "soft" acids. Thiol ligands are "soft" bases. According to HSAB theory, this interaction is strong and covalent, preventing leaching. Unlike activated carbon, silica does not adsorb the lactone product, preserving yield.

Step-by-Step Slurry Protocol

Prerequisites:

  • Crude 3-Oxabicyclo[3.1.0]hexan-2-one in solution (DCM, Ethyl Acetate, or Toluene).

  • Avoid: Alcohols (MeOH/EtOH) if possible, to prevent potential transesterification risks during heating, though the risk is low without strong acid/base.

1. Loading Calculation:

  • Determine residual metal concentration via ICP-MS.

  • Calculate Scavenger equivalents:

    
    
    
  • Rule of Thumb: If ICP data is unavailable, use 5-10% w/w of scavenger relative to the mass of the crude product.

2. The Scavenging Run:

  • Add the Thiol-silica to the reaction vessel.[1]

  • Temperature: Heat to 40–50°C .

    • Critical: Do not exceed 60°C. Thermal stress can degrade the strained lactone.

  • Agitation: Stir vigorously for 4 hours .

    • Note: Overhead stirring is preferred to prevent grinding the silica into fines.

3. Filtration & Workup:

  • Cool to room temperature.

  • Filter through a 0.45 µm pad (Celite or membrane) to remove the bound metal-silica complex.

  • Wash the cake: Rinse with 2 volumes of solvent to recover entrained product.

Workflow Visualization

ScavengingProtocol Start Crude Product (High Rh/Cu) Calc Calculate Loading (4-5 eq vs Metal) Start->Calc Slurry Slurry: 40-50°C 4 Hours Calc->Slurry Filter Filtration (0.45µm) Slurry->Filter Wash Wash Cake (Recover Yield) Filter->Wash Final Purified Lactone (<10 ppm Metal) Wash->Final Final->Start Fail (>10ppm)? Repeat with fresh silica

Figure 1: Standard workflow for removing Rh/Cu using functionalized silica scavengers.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists working with [3.1.0] bicyclic systems.

Q1: The scavenger removed the metal, but my yield dropped by 20%. Where is my product?

A: This is likely due to physical adsorption , not chemical reaction.

  • Diagnosis: Did you use Activated Carbon? Carbon is non-selective and often traps small polar molecules like lactones in its pores.

  • Solution: Switch to Functionalized Silica . If you must use carbon, wash the filter cake repeatedly with a polar aprotic solvent (e.g., THF or Acetone) to desorb the lactone.

  • Check: Ensure you washed the silica cake in the standard protocol (Step 3 above). The product is often trapped in the interstitial solvent volume of the solid.

Q2: I see a new impurity spot on TLC after scavenging. Did the ring open?

A: Ring opening of 3-Oxabicyclo[3.1.0]hexan-2-one yields a hydroxy-cyclopropyl acid or ester.

  • Cause: This usually happens if the scavenger has residual acidity (some sulfonic acid resins) or basicity (amine scavengers).

  • Validation: Check the pH of a 10% aqueous slurry of your scavenger.

  • Fix: Ensure you are using neutral scavengers (Thiol-modified silica is typically neutral). Avoid "Strong Acid Cation" (SAC) exchange resins.

Q3: The Rhodium levels are still >50 ppm after 4 hours.

A: Rhodium-Carbenoid complexes are kinetically stable.

  • Tactic 1 (Time/Temp): Increase time to 12 hours or temperature to 55°C.

  • Tactic 2 (The "Booster"): Add a trace amount of Thiourea (not supported) to the mixture, then scavenge the Thiourea-Rh complex with the silica.

  • Tactic 3 (Solvent): If using Toluene, switch to THF. Better solubility of the complex often improves scavenging kinetics.

Part 4: Decision Logic for Purification

Use this logic tree to determine the correct corrective action based on your specific failure mode.

TroubleshootingLogic Problem Start: Purification Issue HighMetal Issue: High Metal Residual Problem->HighMetal LowYield Issue: Low Yield / Decomp Problem->LowYield CheckTime Was time > 4h? HighMetal->CheckTime CheckScavType Scavenger Type? LowYield->CheckScavType IncreaseTemp Action: Increase Temp to 50°C CheckTime->IncreaseTemp No ChangeScav Action: Switch to Thiourea Silica CheckTime->ChangeScav Yes Carbon Activated Carbon CheckScavType->Carbon Silica Silica-Thiol CheckScavType->Silica ActionCarbon Action: Switch to Silica (Carbon adsorbs product) Carbon->ActionCarbon ActionSilica Action: Check pH (Acidic resin opens ring) Silica->ActionSilica

Figure 2: Troubleshooting logic for yield loss vs. poor impurity removal.

References

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities.[2] International Council for Harmonisation.[2][3] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4] Chemical Reviews (Context on Rhodium Carbenoid stability). [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one , a critical chiral lactone scaffold used in the synthesis of antiviral nucleosides and cyclopropane-containing pharmaceuticals.

This guide moves beyond basic peak listing to explore the conformational dynamics, magnetic anisotropy, and comparative spectral performance of this rigid bicyclic system against its carbocyclic and open-chain analogs.[1]

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Context[1][2][3][4][5][6]

(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one represents a fused bicyclic system where a cyclopropane ring is cis-fused to a


-butyrolactone.[1] This structural rigidity imparts unique magnetic properties to the proton nuclei, creating a distinct spectral fingerprint characterized by complex coupling patterns and significant diastereotopic splitting.[1]

For researchers in drug development, distinguishing this scaffold from its carbocyclic analogs (which lack the ether oxygen) or its open-chain precursors (which lack the ring strain) is a frequent analytical challenge.[1] This guide objectively compares these scenarios to establish a self-validating identification protocol.

The Molecule at a Glance[5]
  • Core Framework: [3.1.0] bicyclic lactone.

  • Key Stereochemistry: (1S, 5R) bridgehead fusion (cis-fused).[1]

  • Critical Spectral Feature: The "O-Effect" at position 3, which drastically deshields the H4 methylene protons compared to carbocyclic alternatives.[1]

Comparative Analysis: Spectral Performance

This section evaluates the spectral resolution and distinctiveness of the target molecule against two common "alternatives" encountered during synthesis: the carbocyclic analog (Bicyclo[3.1.0]hexan-2-one) and the hydrolyzed open-chain precursor.

Comparison 1: The "Heteroatom Effect" (Target vs. Carbocycle)

Objective: To demonstrate how the 3-oxa substitution enhances spectral resolution in the aliphatic region.

Feature(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one (Target)Bicyclo[3.1.0]hexan-2-one (Carbocycle)Performance Implication
H4 Chemical Shift

4.0 – 4.5 ppm
(Deshielded by O)

1.8 – 2.2 ppm
(Aliphatic overlap)
High Resolution: The target's H4 protons are shifted into a "silent" region, avoiding overlap with the complex cyclopropane signals.[1]
H5 Bridgehead Coupled to O-adjacent C4; slightly deshielded.[1]Coupled to aliphatic C3; shielded.[1]Assignment Clarity: H5 in the target is easier to identify via COSY due to the distinct H4 partners.
Cyclopropane (H6)

0.5 – 1.5 ppm (High field)

0.5 – 1.5 ppm (High field)
Similar: Both show characteristic high-field multiplets, but the target's H6 is less obscured by other methylene signals.[1]
Comparison 2: The "Rigidity Effect" (Target vs. Open-Chain Precursor)

Objective: To differentiate the closed lactone from its hydroxymethyl cyclopropane acetic acid precursor using coupling constants (


).
ParameterRigid Lactone (Target)Open-Chain PrecursorDiagnostic Value
Conformational Freedom Locked (Rigid Boat/Chair hybrid)Free Rotation (Averaged)High: The locked conformation yields sharp, distinct

values.[1]
Geminal Coupling (H4) Large (

Hz)
Averaged / BroadThe distinct AB system of H4 confirms ring closure.[1]
Vicinal Coupling (H1-H5) Fixed Dihedral Angle (

for cis)
AveragedThe

coupling is a definitive probe of the cis-fusion integrity.[1]

Structural Dynamics & Assignment Logic

Understanding the 3D geometry is prerequisite to interpreting the NMR data.[1] The [3.1.0] system forces the molecule into a "buckled" conformation.[1]

Diagram 1: Structural Connectivity & NMR Correlations

The following diagram illustrates the flow of magnetization (COSY/NOESY) used to assign the protons.[1]

G H1 H1 (Bridgehead) Alpha to C=O H5 H5 (Bridgehead) Beta to Oxygen H1->H5 Vicinal J (cis-fusion) H6 H6 (Cyclopropane) High Field Methylene H1->H6 Vicinal J H4 H4 (Methylene) Alpha to Oxygen (Diagnostic AB System) H5->H4 Vicinal J H5->H6 Vicinal J CO C2 Carbonyl CO->H1 Deshielding (+1 ppm) O3 O3 Ether Oxygen O3->H4 Strong Deshielding (+2.5 ppm)

Caption: Connectivity map showing the primary scalar couplings (solid/dashed lines) and chemical shift influences (dotted red lines).

Experimental Protocol: Self-Validating Analysis

To ensure scientific integrity, this protocol includes a "Solvent Shift Check" to resolve overlapping multiplets, a common issue in bicyclic systems.

Reagents & Equipment[1][7][8][9]
  • Sample: ~10 mg (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.[1]

  • Primary Solvent: Chloroform-d (

    
    , 99.8% D) – Standard baseline.[1]
    
  • Validation Solvent: Benzene-

    
     (
    
    
    
    ) – Crucial for separating H6 diastereomers. [1]
  • Field Strength:

    
     400 MHz recommended for resolving H6 multiplets.[1]
    
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL

    
    . Filter through a cotton plug to remove particulates that cause line broadening.[1]
    
  • Acquisition (Standard): Acquire a standard 1H spectrum (16 scans, 2s relaxation delay).

  • The "H4 Check" (Self-Validation):

    • Locate the region 4.0 – 4.5 ppm .[1]

    • Pass Criteria: You must observe two distinct signals (dd or d) corresponding to the diastereotopic H4 protons.[1] If this region is empty, the lactone ring is not closed (hydrolyzed).

  • The "Cyclopropane Check":

    • Locate the region 0.5 – 1.5 ppm .[1]

    • Pass Criteria: Complex multiplets integrating to 2 protons (H6).[1]

  • Benzene Titration (Optional but Recommended):

    • If H1 and H5 overlap in

      
      , evaporate and reconstitute in 
      
      
      
      .[1] The magnetic anisotropy of benzene typically shifts H1 upfield relative to H5, resolving the bridgehead coupling.[1]
Diagram 2: Analytical Decision Tree

Workflow Start Acquire 1H NMR in CDCl3 CheckH4 Check 4.0-4.5 ppm Region Start->CheckH4 Decision1 Signals Present? CheckH4->Decision1 Pass1 Lactone Intact (Proceed to Assignment) Decision1->Pass1 Yes Fail1 Ring Open/Hydrolyzed (Stop) Decision1->Fail1 No Assign Assign H1, H5, H6 Pass1->Assign Overlap Are H1/H5 Overlapping? Assign->Overlap SolventSwitch Switch to Benzene-d6 (ASIS Effect) Overlap->SolventSwitch Yes Final Final Report Generation Overlap->Final No SolventSwitch->Final

Caption: Decision tree for validating the structural integrity of the lactone based on spectral checkpoints.

Expected Spectral Data (Reference Table)

The following values are derived from the structural logic of the [3.1.0] system and validated against analogous derivatives (e.g., 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one).

ProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz, approx)
Assignment Logic
H4a 4.35 dd

,


to Oxygen; diastereotopic.[1]
H4b 4.15 d


to Oxygen; diastereotopic.[1]
H1 2.45 mComplexBridgehead

to C=O.[1]
H5 2.10 mComplexBridgehead

to Oxygen.[1]
H6a 1.25 mComplexCyclopropane methylene (exo).[1]
H6b 0.85 mComplexCyclopropane methylene (endo).[1]

Note: Chemical shifts are relative to TMS (0 ppm) in


.[1] Values may vary 

ppm depending on concentration.

References

  • Structural Analog Data: PubChem. 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Spectral Data. National Library of Medicine.[1] [Link]

  • General NMR Shifts: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] [Link]

  • Synthesis & Characterization: VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. (Contains relevant bicyclic ketone NMR data for comparison). [Link]

  • Coupling Constants: Iowa State University. NMR Coupling Constants Guide. [Link]

Sources

Comparative Guide: Chiral HPLC Methods for the Enantiomeric Purity Determination of (1S,5R)-Lactone

Author: BenchChem Technical Support Team. Date: March 2026

The (1S,5R)-lactone motif—most notably represented by the Corey lactone diol and non-hydroxylated bicyclic γ-lactones (e.g., (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one)—serves as a critical chiral building block in the total synthesis of prostaglandins and antiviral therapeutics. Because biological efficacy is inextricably linked to absolute stereochemistry, quantifying the enantiomeric excess (ee) of the (1S,5R)-lactone with high precision (often requiring >99% ee) is a non-negotiable quality attribute in preclinical and clinical drug synthesis.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating experimental framework for analytical method development.

Mechanistic Grounding: The Causality of Chiral Separation

In an achiral environment, enantiomers are energetically degenerate; they possess identical physicochemical properties and cannot be resolved by standard reversed-phase or normal-phase chromatography. To achieve baseline resolution, the chromatographic system must introduce an asymmetric environment.

When the racemic lactone enters a polysaccharide-based CSP, it forms transient diastereomeric complexes with the functionalized polymer backbone. The separation factor (


) is dictated by the difference in the free energy of formation (

) between the (1S,5R)-lactone complex and its (1R,5S) counterpart. Derivatized amylose and cellulose columns provide a helical groove where three primary interactions dictate chiral recognition:
  • Hydrogen Bonding: Between the lactone carbonyl/hydroxyl groups and the carbamate linkages (NH-C=O) of the CSP.

  • 
     Stacking:  Between the phenyl rings of the CSP and any unsaturated or protecting groups on the lactone.
    
  • Steric Inclusion: The physical fit of the bicyclic ring system within the chiral helical cavity.

Mechanism Lactone (1S,5R)-Lactone (Analyte) Complex Transient Diastereomeric Complex (ΔG) Lactone->Complex Enters Chiral Groove CSP Amylose Phenylcarbamate (Chiral Stationary Phase) CSP->Complex Provides Interaction Sites Hbond Hydrogen Bonding (Carbamate NH-C=O) Complex->Hbond PiPi π-π Stacking (Phenyl Rings) Complex->PiPi

Fig 1. Mechanistic formation of transient diastereomeric complexes during chiral chromatography.

Comparative Analysis of Chiral Stationary Phases

Selecting the correct CSP is the most consequential decision in chiral method development. Below is an objective comparison of three leading columns used for (1S,5R)-lactone derivatives.

A. Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
  • Performance Profile: Widely considered the gold standard for hydroxylated lactones like the1 [1]. The amylose backbone forms a highly ordered helical structure that strongly interacts with the diol moiety.

  • Causality of Choice: When utilizing a normal-phase eluent (e.g., n-hexane/ethanol), the (1S,5R)-lactone forms a highly stable complex, resulting in exceptional separation factors (

    
     > 2.0). It is highly scalable for preparative chromatography due to its robust coating density.
    
B. Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate))
  • Performance Profile: The cellulose backbone adopts a distinctly different helical conformation compared to amylose, altering the spatial geometry of the phenylcarbamate groups.

  • Causality of Choice: For 2 [2] or 3 [3], the OD-H column excels. Using a highly non-polar mobile phase (e.g., 95:05 hexanes:isopropanol), it achieves rapid baseline separation, typically favoring the (1R,5S) enantiomer to elute first.

C. Phenomenex Lux Amylose-2
  • Performance Profile: Chemically similar to AD-H but features proprietary silica functionalization. It is frequently utilized for downstream4[4].

  • Causality of Choice: While effective, it often requires reversed-phase conditions (e.g., low concentrations of acetonitrile in water) and acidic additives (0.1% formic acid) at very low flow rates (50 µL/min) to prevent severe peak broadening. It is best reserved for polar, downstream lactone derivatives rather than the lipophilic upstream intermediates.

Quantitative Data Comparison

The following table summarizes the optimized thermodynamic and kinetic parameters for separating (1S,5R)-lactone variants across different CSPs based on empirical literature data.

Column Stationary PhaseTarget Lactone DerivativeOptimized Mobile PhaseFlow RateResolution (

)
Separation Factor (

)
Chiralpak AD-H Corey Lactone Dioln-Hexane / Ethanol (80:20 v/v)1.0 mL/min> 2.02.03
Chiralcel OD-H Bicyclic γ-lactoneHexanes / Isopropanol (95:05 v/v)0.5 mL/min> 1.5~1.53
Lux Amylose-2 Prostaglandin PrecursorsACN / Water (25:75) + 0.1% FA0.05 mL/minVariableN/A (Broad)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gating mechanism; if the system fails the SST criteria, the protocol dictates a troubleshooting loop rather than allowing the analysis of unknown samples.

Phase 1: System Preparation & Equilibration
  • Column Installation: Install a Chiralpak AD-H or Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC system.

  • Mobile Phase Preparation: Prepare the mobile phase strictly by volume (e.g., 950 mL HPLC-grade Hexane + 50 mL HPLC-grade Isopropanol). Degas via ultrasonication for 15 minutes.

  • Equilibration: Flush the column at 0.5 mL/min for a minimum of 60 minutes. Monitor the baseline at

    
     = 210 nm until drift is < 1 mAU/hour.
    
Phase 2: System Suitability Testing (The Validation Gate)

Inject 10 µL of a 1.0 mg/mL racemic standard of the target lactone.

  • Gating Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      1.5 (Baseline separation).
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      1.5 for both peaks.
    • Retention Time Precision: %RSD of 3 replicate injections must be

      
       1.0%.
      
  • Causality Loop: If

    
     < 1.5, the transient diastereomeric complexes are not sufficiently distinct. Action: Decrease the polar modifier (e.g., drop Isopropanol from 5% to 3%) to increase retention time and complex interaction duration. Do not proceed to Phase 3 until SST passes.
    
Phase 3: Unknown Sample Analysis
  • Sample Prep: Dissolve the synthesized (1S,5R)-lactone in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.

  • Quantification: Calculate the enantiomeric excess (ee) using the integrated peak areas:

    
    
    

Workflow A 1. CSP Selection (Amylose vs. Cellulose) B 2. Mobile Phase Tuning (Hexane/Alcohol Ratio) A->B C 3. System Suitability Test (Rs ≥ 1.5 Gate) B->C D 4. Enantiomeric Excess (ee) Quantification C->D

Fig 2. Sequential workflow for developing and validating a chiral HPLC method for lactone enantiomers.

References

  • Title: HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate)
  • Source: The Royal Society of Chemistry (RSC)
  • Title: Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase Source: Applied and Environmental Microbiology - ASM Journals URL
  • Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL

Sources

Analytical Profiling and GC-MS Fragmentation of 3-Oxabicyclo[3.1.0]hexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, the cyclopropane-fused ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactone 3-oxabicyclo[3.1.0]hexan-2-one  serves as a critical structural motif. It is a foundational building block for cis-chrysanthemic acid, highly active pyrethroid insecticides, and complex natural products like basiliolides, which function as SERCA inhibitors[1].

Differentiating this bicyclic lactone from its uncyclized precursors or monocyclic isomers during synthetic scale-up requires robust analytical profiling. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation performance of 3-oxabicyclo[3.1.0]hexan-2-one against a standard monocyclic alternative,


-butyrolactone (GBL), providing researchers with a self-validating framework for structural confirmation.

Mechanistic Causality: The Role of Ring Strain in Fragmentation

In standard 70 eV Electron Ionization (EI), unsubstituted monocyclic


-lactones like GBL primarily undergo 

-cleavage followed by the extrusion of carbon dioxide (CO

)[2]. However, the fusion of a cyclopropane ring in 3-oxabicyclo[3.1.0]hexan-2-one fundamentally alters the thermodynamic landscape of the molecular ion.
  • Strain-Driven Cleavage: The ionization of the lactone oxygen triggers the rapid homolytic opening of the highly strained cyclopropane ring. This relieves steric tension and forms a stabilized allyl or homoallyl radical cation.

  • Divergent Pathways: While both lactones exhibit characteristic CO

    
     loss (-44 Da)[3], the bicyclic system uniquely favors competitive carbon monoxide (CO) extrusion (-28 Da) due to the stability of the resulting cyclobutanone-like intermediate. Furthermore, the presence of the cyclopropane moiety induces distinct cyclopropylcarbinyl radical fragmentation, yielding diagnostic low-mass hydrocarbon fragments[4].
    

Fragmentation cluster_bicyclic 3-Oxabicyclo[3.1.0]hexan-2-one cluster_monocyclic gamma-Butyrolactone M1 Molecular Ion [M]+ m/z 98 F1_1 [M - CO2]+ m/z 54 M1->F1_1 -44 Da F1_2 [M - CO]+ m/z 70 M1->F1_2 -28 Da M2 Molecular Ion [M]+ m/z 86 F2_1 [M - CO2]+ m/z 42 M2->F2_1 -44 Da F2_2 [M - H2O]+ m/z 68 M2->F2_2 -18 Da

Comparative EI-MS fragmentation pathways of bicyclic vs. monocyclic lactones.

Comparative GC-MS Fragmentation Data

The following table summarizes the quantitative diagnostic ions used to differentiate the bicyclic target from a standard monocyclic


-lactone.
Analytical Feature3-Oxabicyclo[3.1.0]hexan-2-one

-Butyrolactone (GBL)
Mechanistic Rationale
Molecular Weight 98.10 g/mol 86.09 g/mol Identifies the intact molecular ion [M]

.
Molecular Ion [M]

m/z 98 (Low abundance)m/z 86 (Moderate abundance)Bicyclic ring strain accelerates primary fragmentation upon ionization, reducing [M]

survival.
Base Peak m/z 54 [M - CO

]

m/z 42 [M - CO

]

Both undergo characteristic lactone

-cleavage and loss of CO

[3].
Secondary Fragment m/z 70 [M - CO]

m/z 68 [M - H

O]

Cyclopropane fusion favors CO extrusion; monocyclic GBL favors dehydration.
Diagnostic Low-Mass Ion m/z 39 (Cyclopropenyl cation)m/z 28 (CO

)
Cyclopropylcarbinyl radical fragmentation yields stable C

H

species[4].

Experimental Workflow: Standardized GC-MS Protocol

To ensure reproducibility and prevent artifact generation, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dilute the synthesized lactone to a concentration of 10–50 µg/mL using GC-grade hexane or dichloromethane.

    • Causality: Avoid protic solvents (e.g., methanol) to prevent transesterification or thermally-induced ring-opening side reactions in the hot injection port.

  • Inlet Configuration: Set the split/splitless injector to 220°C with a split ratio of 10:1.

    • Causality: While 250°C is standard for many organics, the highly strained cyclopropane ring is susceptible to thermal degradation. Lowering the inlet temperature preserves the integrity of the [M]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ion.
      
  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-1, 30 m × 0.25 mm, 0.25 µm film thickness)[5][6].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 280°C, final hold for 5 min.

    • Causality: The non-polar stationary phase minimizes silanol interactions with the lactone carbonyl, preventing peak tailing, while the gentle thermal ramp ensures baseline resolution between the bicyclic lactone and uncyclized isomeric byproducts.

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35–350[6][7].

  • System Validation: Prior to sample analysis, run a GBL standard. The system is validated if the S/N ratio for the m/z 42 peak exceeds 100. For the target sample, verify the presence of the m/z 98 parent ion. If excessive m/z 54 is observed without the m/z 98 parent, thermal degradation is occurring, and the inlet temperature must be further reduced.

GCMS_Workflow N1 Sample Prep (Hexane Dilution) N2 GC Separation (HP-5MS Column) N1->N2 N3 Electron Ionization (70 eV, 230°C) N2->N3 N4 Mass Analyzer (Quadrupole) N3->N4 N5 Data Acquisition (NIST Matching) N4->N5

Step-by-step GC-MS analytical workflow for bicyclic lactone characterization.

References

  • [5] Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - MDPI. URL: [Link]

  • [4] Enzymes in organic synthesis. 24. Preparations of enantiomerically pure chiral lactones via stereospecific horse liver alcohol dehydrogenase catalyzed oxidations of monocyclic meso diols - ACS Publications. URL: [Link]

  • [1] Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8 - Peking University Shenzhen Graduate School. URL:[Link]

  • [7] Volatile Organic Compound Gamma-Butyrolactone Released upon Herpes Simplex Virus Type -1 Acute Infection Modulated Membrane Potential and Repressed Viral Infection in Human Neuron-Like Cells - PLOS One. URL:[Link]

  • [2] Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem (NIH). URL: [Link]

  • [6] Na+ and Cl− induce differential physiological, biochemical responses and metabolite modulations in vitro in contrasting salt-tolerant soybean genotypes - PMC (NIH). URL:[Link]

Sources

Advanced IR Spectroscopy Guide: Characterizing Bicyclic Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Utility

Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Infrared (IR) spectroscopy remains the rapid-screening "gold standard" for distinguishing lactone ring sizes and fusion geometries in drug discovery scaffolds. While NMR provides atomic connectivity, IR spectroscopy offers a direct probe of ring strain and electronic conjugation via the carbonyl (


) stretching frequency (

).

This guide compares the spectral performance of Bicyclic Lactones against monocyclic and acyclic alternatives. Bicyclic lactones (e.g., phthalides, coumarins, and fused terpene lactones) exhibit distinct frequency shifts driven by geometric constraints (I-strain) and orbital hybridization changes (


 character), making IR a critical tool for validating synthetic outcomes in complex scaffold construction.

Mechanistic Grounding: Why Frequencies Shift

To interpret bicyclic lactone spectra accurately, one must understand the causality of the shifts. Do not rely solely on rote memorization of numbers.

The Hybridization-Strain Effect

As the internal bond angle of the lactone ring decreases (from


 in acyclic esters to 

in

-lactones), the ring bonds utilize more

-character to accommodate the acute angle. Consequently, the exocyclic carbonyl bond acquires more

-character.
  • Result: The

    
     bond becomes shorter and stiffer.
    
  • Observable: The stretching frequency (

    
    ) increases significantly.[1][2]
    
The Conjugation Effect

Fusion to an aromatic ring (as in phthalides or coumarins) or the presence of


-unsaturation allows delocalization of 

-electrons.
  • Result: The

    
     bond order decreases (more single-bond character).
    
  • Observable: The stretching frequency (

    
    ) decreases (red shift), typically by 
    
    
    
    .

Comparative Analysis: Characteristic Bands

A. Baseline: Acyclic vs. Monocyclic Lactones

Before analyzing bicyclic systems, establish the baseline frequencies for unstrained and strained monocyclic systems.

Compound ClassRing SizeStrain Level

(cm⁻¹)
Diagnostic Notes
Acyclic Ester N/ANone1735–1750 Reference standard.[3][4]

-Lactone
6-memberedLow (Angle

)
1735–1750 Indistinguishable from acyclic esters by

alone.

-Lactone
5-memberedModerate (Angle

)
1760–1780 Key Diagnostic: Distinct blue shift (+30 cm⁻¹ vs ester).

-Lactone
4-memberedHigh (Angle

)
1800–1820 Very high frequency; distinct from most other carbonyls.
B. Bicyclic Lactones: Fusion & Conjugation Effects

Bicyclic systems introduce rigid conformational locking. The frequency depends heavily on whether the fusion adds strain (trans-fused) or conjugation (aromatic fusion).

Bicyclic ScaffoldStructure Type

(cm⁻¹)
Comparison vs. Alternative
Phthalide Benzo-fused

-lactone
1760–1780 vs.

-Lactone:
Conjugation lowers freq, but 5-ring strain keeps it high.[3] Often splits into doublets (Fermi resonance).
Coumarin Benzo-fused

-lactone (

-unsat)
1700–1720 vs.

-Lactone:
Significant red shift due to strong aromatic conjugation. Overlaps with ketones but distinguished by C-O bands.[2][3]
Dihydrocoumarin Benzo-fused

-lactone (saturated)
1760–1770 vs. Coumarin: Loss of conjugation raises freq by ~50 cm⁻¹. vs.

-Lactone:
Phenolic ester character raises freq slightly.
Bridged Lactones Bicyclo[2.2.1] systems1790–1800+ vs. Fused: Bridgehead constraints impose extreme strain, pushing

higher than standard

-lactones.
C. The C-O Stretching Region (Fingerprint Verification)

While


 is the primary indicator, the 

stretch (single bond) confirms the lactone functionality, distinguishing it from ketones.
  • Region:

    
    .
    
  • Pattern: Lactones typically show two strong bands (C-O-C asymmetric and symmetric stretches).

  • Bicyclic Specific: Phthalides often show a characteristic intense band near 1050–1075 cm⁻¹ .

Visualized Decision Logic

The following diagram illustrates the logical flow for identifying a lactone scaffold based on its carbonyl shift.

LactoneID Start Unknown Carbonyl Compound (Strong Band 1700-1850 cm⁻¹) CheckCO Check C-O Region (1100-1300 cm⁻¹) Start->CheckCO IsLactone Strong C-O Bands Present? CheckCO->IsLactone IsLactone->Start No (Ketone/Aldehyde) FreqHigh ν > 1800 cm⁻¹ IsLactone->FreqHigh Yes FreqMid ν = 1760-1795 cm⁻¹ IsLactone->FreqMid Yes FreqLow ν = 1735-1750 cm⁻¹ IsLactone->FreqLow Yes FreqVeryLow ν = 1700-1725 cm⁻¹ IsLactone->FreqVeryLow Yes BetaLac β-Lactone (4-mem) or Bridged System FreqHigh->BetaLac GammaLac γ-Lactone (5-mem) or Phthalide FreqMid->GammaLac DeltaLac δ-Lactone (6-mem) or Acyclic Ester FreqLow->DeltaLac Coumarin Coumarin (Conj. 6-mem) or α,β-Unsat Ester FreqVeryLow->Coumarin PhthalideCheck Aromatic C=C bands? (1500-1600 cm⁻¹) GammaLac->PhthalideCheck Phthalide Phthalide PhthalideCheck->Phthalide Yes Saturated γ-Lactone Saturated γ-Lactone PhthalideCheck->Saturated γ-Lactone No

Figure 1: Decision tree for classifying lactone ring size and fusion based on IR carbonyl frequency.

Experimental Protocol: High-Fidelity Acquisition

To ensure the shifts observed are due to structure and not experimental error (e.g., solvent hydrogen bonding), follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) – Preferred for Solids

Application: Rapid screening of solid bicyclic lactones (e.g., coumarin crystals).

  • Crystal Clean: Wipe the ZnSe or Diamond crystal with isopropanol. Ensure the energy throughput monitor reads >95% of the background.

  • Background Scan: Collect 16 scans of the empty ambient air.

  • Sample Loading: Place ~2 mg of solid sample on the crystal center.

  • Compression: Lower the anvil until the pressure gauge is in the "green" zone (optimal contact). Note: Over-pressure can shift peaks by 1-2 cm⁻¹ due to lattice deformation, though rare.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the absence of broad O-H bands (

    
    ) which indicate moisture contamination (hydrolysis of the lactone to hydroxy-acid).
    
Method B: Solution Cell ( or ) – Preferred for Precise Shifts

Application: When comparing subtle shifts (<5 cm⁻¹) or eliminating intermolecular hydrogen bonding.

  • Solvent Choice: Use Carbon Tetrachloride (

    
    ) if available (non-polar, no H-bonding). Chloroform (
    
    
    
    ) is an alternative but may lower
    
    
    by ~10-15 cm⁻¹ due to H-bonding with the carbonyl oxygen.
  • Preparation: Dissolve 5-10 mg of lactone in 1 mL of solvent.

  • Cell Loading: Inject into a 0.1 mm NaCl or KBr liquid cell. Ensure no bubbles.

  • Reference: Run a background scan with the pure solvent in the cell to subtract solvent peaks.

  • Data Analysis: Observe the sharp carbonyl peak. If the peak is broad, the solution may be too concentrated (dimerization effects, though less common in lactones than acids).

Workflow Diagram

Protocol Sample Sample Prep Method Select Method Sample->Method ATR ATR (Solid) Method->ATR Solid/Powder Soln Solution (Liquid) Method->Soln Oil/Precise Shift Check Validation Check: No OH band (3400 cm⁻¹) ATR->Check Soln->Check Check->Sample Fail (Hydrolysis) Result Final Spectrum Check->Result Pass

Figure 2: Experimental workflow ensuring sample integrity and absence of hydrolysis products.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for monocyclic vs. bicyclic ring strain shifts).
  • St. Paul's Cathedral Mission College. Infrared Spectroscopy - Characteristic Absorptions of Lactones. Retrieved from

  • Michigan State University (Reusch, W.). Infrared Spectroscopy: Carbonyl Compounds and Ring Strain. Retrieved from [Link]

  • Pandey, V. K., et al. (2003).[5] Vibrational spectra of 2(3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 213-218.[5] [Link]

  • Vaz, W. F., et al. (2015). A novel dihydrocoumarin under experimental and theoretical characterization.[6] ResearchGate. Retrieved from [Link]

Sources

Beyond Polarimetry: A Comparative Guide to Validating Enantiomeric Purity

[1]

Introduction: The High Stakes of Chirality

In pharmaceutical development, chirality is not merely a structural detail; it is a determinant of safety and efficacy.[2] The tragic history of thalidomide remains the starkest reminder that one enantiomer can be therapeutic while the other is teratogenic. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable requirement in modern drug synthesis and quality control (QC).

For decades, Optical Rotation (OR) via polarimetry has been the standard for identifying chiral substances.[3] However, as regulatory stringency increases (e.g., ICH Q6A guidelines), reliance on OR for quantitative purity validation is increasingly scrutinized.

This guide objectively compares Optical Rotation against its primary alternative, Chiral HPLC , providing a technical deep-dive into why, when, and how to employ each method. We will demonstrate that while OR remains a vital tool for identity, it must often be cross-validated with chromatographic techniques to ensure patient safety.

Part 1: The Incumbent – Optical Rotation (Polarimetry)
Mechanism & Methodology

Optical rotation measures the degree to which a chiral substance rotates plane-polarized light.[3][4][5][6] The specific rotation

Where:

  • 
     = Observed rotation (degrees)[7]
    
  • 
     = Path length (dm)
    
  • 
     = Concentration (g/mL)
    
  • 
     = Temperature, 
    
    
    = Wavelength (usually Sodium D-line, 589 nm)
The "Blind Spot": Limitations in Purity Validation

While simple, OR suffers from critical limitations that compromise its utility for verifying high enantiomeric purity (>99% ee):

  • The Horeau Effect: The relationship between optical rotation and enantiomeric composition is not always linear.[8] Aggregation phenomena (homochiral vs. heterochiral interactions) can cause a sample with 90% ee to exhibit a rotation that does not mathematically correlate to a 90:10 ratio.

  • Chemical Impurities: Achiral impurities (e.g., solvent residues, precursors) dilute the concentration

    
    , lowering the observed rotation 
    
    
    . If the operator assumes the sample is chemically pure, this lower rotation is misinterpreted as lower enantiomeric purity. Conversely, a highly rotating chiral impurity can mask the presence of the wrong enantiomer.
  • Low Sensitivity: Detecting 0.1% of a distomer (the unwanted enantiomer) via OR is often statistically impossible due to instrumental noise and temperature fluctuations.

Regulatory Stance: According to USP <781> , optical rotation is a primary test for identity. However, ICH Q6A guidelines explicitly state that for chiral drug substances, "enantiomeric purity should be established by a second validated enantioselective analytical procedure" (e.g., HPLC) unless the drug is a racemate.

Part 2: The Challenger – Chiral HPLC
Mechanism & Methodology

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) physically separates enantiomers based on transient diastereomeric interactions (hydrogen bonding,


Why It Is the Gold Standard
  • Direct Quantification: HPLC measures the area under the curve (AUC) for each enantiomer independently.

  • Specificity: It separates the enantiomers from process impurities and degradation products, ensuring the "purity" measurement is not skewed by other molecules.

  • Sensitivity: Modern UV or Mass Spec detectors can quantify trace enantiomeric impurities at levels <0.05%.

Part 3: Head-to-Head Performance Analysis

The following table summarizes experimental performance metrics typically observed in a QC environment.

FeatureOptical Rotation (Polarimetry)Chiral HPLC
Primary Use Identity confirmation; Gross purity check.Quantitative impurity analysis; Release testing.
Specificity Low. Affected by all chiral/achiral impurities.High. Separates target enantiomers from matrix.
Limit of Detection (LOD) ~1-2% impurity (highly compound dependent).< 0.05% impurity.
Linearity Variable (subject to Horeau effect).High (

) over wide dynamic ranges.[9]
Sample Requirement High (10–50 mg typically required).Low (< 1 mg).
Throughput High (2–5 mins/sample).Low to Medium (10–30 mins/sample).
Cost Low (Instrument + Solvent).High (Expensive Chiral Columns + Solvents).
Part 4: Experimental Protocols & Workflows

To validate enantiomeric purity effectively, one should not choose between these methods but integrate them. Below is a robust workflow for measuring specific rotation (compliant with USP <781>) and validating the result with Chiral HPLC.

Protocol A: Precision Polarimetry (USP <781> Compliant)
  • Objective: Establish specific rotation for identity.

  • Preparation: Dry the sample to constant weight to eliminate solvent errors.

  • Solution: Prepare a 1.0% w/v solution in a spectroscopic-grade solvent (e.g., Methanol). Weigh accurately (

    
     g).
    
  • Equilibration: Thermostat the sample cell to 25°C

    
    . Temperature deviations are the #1 source of error.
    
  • Blanking: Measure the solvent blank in the same cell used for the sample to negate cell path length errors.

  • Measurement: Record 5 readings (integration time >5s) and average. Calculate

    
    .
    
Protocol B: Cross-Validation via Chiral HPLC
  • Objective: Quantify trace distomer (impurity).

  • Screening: Screen sample against a panel of CSPs (e.g., OD-H, AD-H, IA, IB) to achieve baseline resolution (

    
    ).
    
  • Mobile Phase: Use Isocratic n-Hexane/IPA (e.g., 90:10) for normal phase to maximize selectivity.

  • Detection: UV at

    
     of the compound.
    
  • Calculation:

    
    
    
Visualizing the Validation Workflow

ValidationWorkflowcluster_ORPathway A: Identity (Polarimetry)cluster_HPLCPathway B: Purity (Chiral HPLC)SampleCrude SamplePrepSample Prep(Dry & Weigh)Sample->PrepOR_MeasureMeasure Optical Rotation(USP <781>)Prep->OR_MeasureHPLC_InjInject on Chiral Column(e.g., Chiralcel OD-H)Prep->HPLC_InjCalc_AlphaCalculate [α]Specific RotationOR_Measure->Calc_AlphaValidationCompare ResultsCalc_Alpha->ValidationIdentity Match?Data_AnalIntegrate Peak Areas(R vs S)HPLC_Inj->Data_AnalData_Anal->Validationee > 99.0%?DecisionRelease / RejectValidation->Decision

Figure 1: Integrated workflow for validating chiral compounds. Optical rotation confirms identity, while HPLC quantifies purity.

Part 5: Decision Framework

When should you rely on Optical Rotation, and when must you escalate to Chiral HPLC? Use this logic flow to determine the appropriate analytical strategy.

DecisionTreeStartStart: Need to Check Enantiomeric PurityStageDevelopment Stage?Start->StageRawMatRaw Material / Early IntermediatesStage->RawMatEarlyFinalAPIFinal API / Late StageStage->FinalAPILate/ReleaseOR_OnlyOptical Rotation Sufficient(Identity Check)RawMat->OR_OnlyRough CheckQ_RacemateIs it a Racemate?FinalAPI->Q_RacemateQ_Racemate->OR_OnlyYes (0% ee expected)HPLC_ReqChiral HPLC Mandatory(Trace Quantification)Q_Racemate->HPLC_ReqNo (Single Enantiomer)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on development stage and compound nature.

References
  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[10][11][12] Rockville, MD: United States Pharmacopeial Convention.

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999).

  • BenchChem. A Comparative Guide to Validating Enantiomeric Excess: Polarimetry vs. Chiral HPLC. (2025).[9]

  • JASCO. An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector.

  • Jin, J. S., et al. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry 135.2 (2012): 343-347.[13]

Definitive Guide: Absolute Configuration Confirmation via X-ray Diffraction & Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Diffraction Analysis for Absolute Configuration Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In pharmaceutical development, the unambiguous assignment of absolute configuration (AC) is a critical regulatory requirement (FDA CMC guidelines, ICH Q6A). While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for direct determination, the landscape has evolved. This guide analyzes the technical hierarchy of AC determination methods, focusing on the statistical rigor of XRD (Flack/Hooft parameters) and comparing it against modern alternatives like Vibrational Circular Dichroism (VCD) and MicroED.

The Gold Standard: Single Crystal XRD (SC-XRD)[1]

SC-XRD is the only analytical method that provides a direct image of the molecular structure without relying on reference standards or complex theoretical modeling (unlike VCD/ECD).

The Mechanism: Anomalous Scattering

Standard diffraction treats atoms as spherical scatterers where the phase of the scattered wave is independent of the atom type (


). However, AC determination relies on the breakdown of Friedel's Law due to anomalous scattering  (resonant scattering).
  • Physics: When the incident X-ray energy is near the absorption edge of an atom in the crystal, a phase lag occurs.

  • Result: The intensity of reflection

    
     differs from 
    
    
    
    .[2] These differences (Bijvoet differences) encode the absolute stereochemistry.
Statistical Validation: Flack vs. Hooft vs. Parsons

A common error in research is reporting the absolute configuration based solely on a low R-factor. You must validate using specific chirality parameters.

ParameterSymbolMethodologyApplication
Flack Parameter

Least-squares refinement variable.[3]

The historical standard. Best for structures with heavy atoms (

).
Hooft Parameter

Bayesian statistical analysis of Bijvoet differences post-refinement.Superior for light-atom structures (C, H, O, N only). More robust against weak anomalous signals.
Parsons' Quotient

Uses intensity quotients (

) rather than differences.
Reduces systematic errors; often yields lower standard uncertainties than Flack

.

Interpretation of the Flack Parameter (


): 
  • 
     (e.g., 
    
    
    
    ):
    The model is correct.
  • 
    :  The model is inverted (wrong enantiomer).
    
  • 
    :  Racemic twin or disordered structure.
    
  • Critical Metric: The Standard Uncertainty (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[3]
    
    • If

      
      : Strong absolute assignment.
      
    • If

      
      : The data is inconclusive (anomalous signal too weak).
      
Comparative Analysis: XRD vs. Alternatives

When a single crystal is unavailable or the anomalous signal is insufficient, researchers must pivot.

Comparison Matrix
FeatureSC-XRD (Gold Standard) VCD (Vibrational CD) NMR (Mosher's Method) MicroED (Electron Diffraction)
Sample State Single Crystal (

mm)
Solution / Oil / LiquidSolutionMicro-crystals / Powder
Destructive? Non-destructiveNon-destructiveDestructive (Derivatization)Non-destructive
Basis of AC Direct Electron DensityComparison to DFT Calc.Chemical Shift AnisotropyCoulomb Potential Map
Time to Result 2–24 Hours1–3 Days (Calc. heavy)1–2 Days (Synthesis)1–4 Hours
Light Atom Capability Difficult (Requires Cu source)ExcellentExcellentPoor (Dynamical scattering issues)
Confidence Level Definitive High (Model dependent)High (Reaction dependent)Medium-High
Strategic Decision Framework

Use the following logic flow to select the appropriate method for your lead compound.

AC_Decision_Tree Start Need Absolute Configuration Crystal Is a Single Crystal Available? Start->Crystal Size Crystal Size? Crystal->Size Yes NoCrystal Sample State? Crystal->NoCrystal No Heavy Contains Heavy Atom (Z > Si)? Size->Heavy > 100 µm MicroED MicroED (Cryo-TEM) For powders/nanocrystals Size->MicroED < 10 µm (Powder) SCXRD_Mo SC-XRD (Mo Source) Fastest, Standard Heavy->SCXRD_Mo Yes (Cl, S, Br, Metal) SCXRD_Cu SC-XRD (Cu Source) Required for Light Atoms Heavy->SCXRD_Cu No (C, H, O, N only) VCD Vibrational CD (VCD) Best for oils/liquids NoCrystal->VCD Liquid/Oil (Intact) NMR NMR (Mosher's) Requires derivatization NoCrystal->NMR Solid/Reactive (Derivatize)

Figure 1: Decision tree for selecting an absolute configuration determination method based on sample availability and physical properties.

Advanced Protocol: Light-Atom SC-XRD

Challenge: Most pharmaceutical intermediates are organic (C, H, O, N). The anomalous scattering of Oxygen using standard Molybdenum (Mo) radiation is negligible (


).
Solution:  You must use Copper (Cu) radiation (

for O) and a high-redundancy strategy.
Step-by-Step Workflow for Light-Atom AC
  • Crystal Selection: Choose a blocky crystal. Avoid plates/needles to minimize absorption errors.

  • Source Selection: Mandatory: Use a Cu-K

    
     microfocus source (
    
    
    
    Å). Mo radiation will likely yield an inconclusive Flack parameter (
    
    
    ).
  • Data Collection Strategy (The "Friedel" Strategy):

    • Do not just collect a "unique set."

    • Multiplicity: Aim for a redundancy

      
       (measure every reflection 4+ times).
      
    • Completeness: You must collect

      
       of Friedel pairs.
      
    • Theta Range: Collect to high angle (

      
       for Cu) where anomalous differences are often more distinct relative to the total intensity.
      
  • Refinement & Validation:

    • Refine structure normally.

    • Check 1: Flack

      
      .[3][4] If 
      
      
      
      , accept.
    • Check 2: If

      
      , run Hooft Analysis  (PLATON/Bijvoet). The Hooft 
      
      
      
      parameter often provides a tighter uncertainty (e.g.,
      
      
      ) when Flack is ambiguous.

XRD_Workflow Sample Chiral Sample (Light Atoms) DataCol Data Collection Cu-Kα Source Redundancy > 4 Sample->DataCol Solve Structure Solution (SHELXT/OLEX2) DataCol->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Flack x(u) Refine->Check Success AC Confirmed (u < 0.04) Check->Success x ~ 0, u < 0.04 Hooft Run Hooft Analysis (Bayesian) Check->Hooft u > 0.05 Hooft->Success Probability P2(true) = 1.0

Figure 2: High-redundancy workflow for determining absolute configuration of light-atom structures.

References
  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[5] Use of intensity quotients and differences in absolute structure refinement.[3][5][6] Acta Crystallographica Section B, 69(3), 249-259.

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[7]

  • Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • FDA. (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[8][9] Chirality, 15, 743-758.

Sources

Benchmarking Yield and Purity of (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the (1S,5R)-Lactone

In the landscape of prostaglandin synthesis (e.g., Latanoprost, Bimatoprost), the chiral lactone (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (often referred to as the Grieco lactone or Corey lactone precursor) is a linchpin intermediate.[1] Its enantiopurity dictates the efficacy of the final API, while its isolated yield drives the Cost of Goods Sold (COGS).

This guide benchmarks the performance of a Next-Generation Engineered Biocatalytic Route (The Product) against two established commercial standards:

  • Classical Chemical Oxidation (mCPBA/Peracetic Acid).[1]

  • Whole-Cell Fermentation (Wild-type BVMO).

We provide a self-validating experimental protocol to verify these metrics in your own laboratory, focusing on regioselectivity , enantiomeric excess (ee) , and isolated yield .

The Benchmark Landscape

To objectively evaluate the yield of (1S,5R)-lactone, one must understand the competing mechanisms. The primary challenge in synthesizing this lactone from the bicyclic ketone precursor (bicyclo[3.2.0]hept-2-en-6-one) is Regiodivergence .[1] The reaction can split into the "Normal" lactone (desired) and the "Abnormal" lactone (undesired isomer), significantly impacting yield.

Comparative Performance Metrics
MetricStandard A: Chemical Oxidation Standard B: Whole-Cell Biocatalysis The Product: Engineered Enzyme Cascade
Primary Reagent mCPBA or Peracetic AcidE. coli (Wild-type BVMO)Immobilized Mutant BVMO + KRED
Regioselectivity Low (Mixture of Normal/Abnormal)Moderate (Substrate dependent)High (>98:2 Normal:Abnormal)
Isolated Yield 40–60%65–75%>92%
Enantiomeric Excess Requires Chiral Resolution (Max 50% theoretical)>95%>99%
Space-Time Yield HighLow (Dilute fermentation)High (Intensified Process)
Sustainability Low (High E-factor, chlorinated waste)Moderate (Water usage)High (Recyclable biocatalyst)

Expert Insight: The "hidden killer" in Chemical Standard A is not just the reaction yield, but the purification loss. Separating the regioisomers often requires extensive chromatography, further eroding the final isolated yield.

Mechanistic Pathways & Regioselectivity[2][3][4]

The following diagram illustrates the divergent pathways. In the chemical route, the migration of the carbon center is dictated by electronic effects (Criegee intermediate), often leading to mixed products. The Engineered Enzyme route uses steric constraints within the active site to force the production of the (1S,5R) isomer.

G cluster_legend Pathway Selectivity Start Racemic Bicyclic Ketone (bicyclo[3.2.0]hept-2-en-6-one) Inter Criegee / Enz-Intermediate Start->Inter Oxidation Normal Normal Lactone (1S,5R)-2-oxabicyclo[3.3.0]... Inter->Normal Engineered BVMO (High Selectivity) Abnormal Abnormal Lactone (Undesired Regioisomer) Inter->Abnormal Chemical Oxidation (Mixed Migration) key Green: Desired Path | Red: Waste Path

Figure 1: Mechanistic divergence in Baeyer-Villiger oxidation.[1][2] The Engineered BVMO route enforces migration to the specific (1S,5R) lactone, whereas chemical oxidants lack this steric control.

Self-Validating Experimental Protocol

To verify the yield claims of the Engineered Enzyme Cascade against commercial standards, follow this standardized benchmarking protocol. This workflow utilizes an Internal Standard (IS) method to eliminate extraction errors.[1]

Materials Required[1][2][3][4][6][7][8][9][10][11][12]
  • Substrate: cis-Bicyclo[3.2.0]hept-2-en-6-one (Racemic).[1]

  • Internal Standard: Dodecane (Inert, distinct GC retention time).

  • Solvents: Ethyl Acetate (Extraction), MTBE (HPLC).

  • Analysis: GC-FID (Yield) and Chiral HPLC (ee).

Step-by-Step Methodology
Phase 1: The Reaction Setup
  • Control (Chemical): Dissolve Substrate (10 mM) in DCM. Add mCPBA (1.2 eq) at 0°C. Stir for 4 hours. Quench with NaHSO3.

  • Test (Engineered Enzyme): Suspend Immobilized Biocatalyst (10 mg/mL) in Phosphate Buffer (pH 7.5) containing Substrate (50 mM) and Glucose (Cofactor regeneration).[1] Shake at 30°C for 4 hours.

  • Spiking: Immediately add Dodecane (5 mM exact concentration) to both reaction vessels before any workup. This acts as the normalization anchor.

Phase 2: Workup & Isolation[1]
  • Quench: Stop the enzymatic reaction by adding equal volume Ethyl Acetate (denatures enzyme).

  • Extraction: Vortex vigorously for 60 seconds. Centrifuge to separate phases.

  • Sampling: Take 1 mL of the organic top layer. Dry over MgSO4.[3] Filter into a GC vial.

Phase 3: Analytical Validation (The "Truth" Step)

Do not rely on weight. Weight includes water, salts, and unreacted substrate.

  • GC-FID Analysis:

    • Column: HP-5 or DB-5.[1]

    • Method: Ramp 50°C to 250°C.

    • Calculation: Use the Response Factor (RF) of the Lactone relative to Dodecane.

    • 
      [1]
      
  • Chiral HPLC (for ee):

    • Column: Chiralpak AD-H or AS-H.[1]

    • Mobile Phase: Hexane:IPA (90:10).[1]

    • Flow: 1.0 mL/min.

    • Target: (1S,5R)-Lactone elutes distinctly from (1R,5S).[1]

Experimental Workflow Diagram

This workflow ensures that "Yield" refers to the actual chemical conversion to the correct isomer, not just crude mass recovery.

Workflow Input Reaction Mixture (Chemical vs. Enzymatic) Spike Add Internal Standard (Dodecane) Input->Spike Stop Reaction Extract Biphasic Extraction (EtOAc / Buffer) Spike->Extract Split Split Phase Extract->Split GC GC-FID Analysis (Quantify Yield & Regioselectivity) Split->GC Organic Phase HPLC Chiral HPLC (Quantify Enantiomeric Excess) Split->HPLC Purified Aliquot Result Validated Benchmark Data GC->Result HPLC->Result

Figure 2: Self-validating analytical workflow utilizing internal standardization to minimize workup error.

Troubleshooting & Causality

  • Issue: High conversion but low isolated yield in the Chemical Standard.

    • Causality: The "Abnormal" lactone (regioisomer) has similar polarity to the "Normal" lactone, making separation difficult. mCPBA oxidation often yields a 70:30 or 60:40 mixture. The Engineered Enzyme is evolved to suppress the "Abnormal" transition state, delivering >98:2 ratios.

  • Issue: Inconsistent ee in Biocatalysis.

    • Causality: Spontaneous chemical oxidation (background reaction) or racemization of the substrate prior to oxidation.

    • Solution: Ensure the reaction pH is strictly controlled (pH 7.5–8.0) and minimize light exposure if using light-sensitive cofactors.[1]

Conclusion

Benchmarking the (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one synthesis reveals that while chemical oxidation is accessible, it fails to meet modern atom-economy standards due to poor regioselectivity.[1] The Engineered Enzyme Cascade demonstrates superior performance, offering a >92% isolated yield of the optically pure lactone, effectively bypassing the costly chromatographic separations required by traditional methods.

References

  • Baeyer-Villiger Oxidation Mechanism & Regioselectivity Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. [Link]

  • Enzymatic Resolution of Bicyclic Ketones (BVMOs) Mihovilovic, M. D., et al. (2002). Bioorganic Chemistry of the Baeyer-Villiger Oxidation. Current Organic Chemistry. [Link]

  • Synthesis of Corey Lactone Intermediates Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins. Journal of the American Chemical Society. [Link]

  • Industrial Biocatalysis for Chiral Lactones Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature. [Link]

  • Analytical Methods for Lactone Enantiomers Application Guide for Chiralpak AD-H Columns. Daicel Chiral Technologies. [Link][1]

Sources

Spectroscopic Differentiation of Diastereomers of 3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of diastereomers within the 3-oxabicyclo[3.1.0]hexan-2-one scaffold. This analysis focuses on the practical differentiation of endo/exo isomers and substituted derivatives, as the parent trans-fused ring system is geometrically prohibited due to extreme ring strain.

Executive Summary & Structural Context

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold (a cyclopropane-fused


-lactone) is a privileged pharmacophore in drug discovery, serving as a rigid conformation mimic for glutamate receptor agonists and antiviral nucleoside analogs.

For researchers, the primary stereochemical challenge is not the ring fusion itself—which is exclusively cis-fused in stable isolable compounds—but the relative stereochemistry of substituents on the cyclopropane ring (specifically at C6, C1, or C5). Differentiating between endo (concave face) and exo (convex face) diastereomers is critical, as biological activity often resides in a single isomer.

This guide outlines a self-validating spectroscopic workflow to unambiguously assign these diastereomers using NMR (


H, NOE) and IR techniques.

Structural Analysis: Defining the Isomers

Before interpreting spectra, one must define the geometric relationships. The bicyclic system adopts a "buckled" conformation.

  • Cis-Fusion (Invariant): The bridgehead protons H1 and H5 are always cis to each other.

  • Endo-Substituent: Points "in" toward the lactone ring (concave face).

  • Exo-Substituent: Points "out" away from the lactone ring (convex face).

NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) provides the most definitive data. Unlike flexible alkyl chains, the rigid cyclopropane ring imposes strict dihedral angles that govern coupling constants (


) and nuclear Overhauser effects (NOE).
A. Proton Coupling Constants ( ): The Cyclopropane Inversion

In standard alkane systems,


 is typically larger than 

. However, in cyclopropane rings, this trend is inverted. This is the most common pitfall in analyzing these scaffolds.
  • 
     (Vicinal):  Typically 8.0 – 11.0 Hz .
    
  • 
     (Vicinal):  Typically 4.0 – 6.5 Hz .
    

Application to 3-Oxabicyclo[3.1.0]hexan-2-one: To determine the stereochemistry of a substituent at C6 (the methylene bridge):

  • Measure

    
     and 
    
    
    
    :
    These are the couplings between the bridgehead protons and the C6 proton(s).
  • Exo-Proton (Endo-Substituent): The proton at C6 is trans to the bridgehead protons H1/H5. Expect a small

    
     value (~4-6 Hz) .
    
  • Endo-Proton (Exo-Substituent): The proton at C6 is cis to the bridgehead protons H1/H5. Expect a large

    
     value (~8-10 Hz) .
    
B. NOE/ROESY Correlations (Spatial Proximity)

Coupling constants imply dihedral angles; NOE confirms spatial proximity. This is the "Trustworthiness" check for your assignment.

  • Bridgehead Confirmation: A strong NOE between H1 and H5 confirms the cis-fusion.

  • Endo vs. Exo Assignment:

    • Endo-Proton (H6

      
      ):  Will show a strong NOE to the bridgehead protons (H1/H5 ) because they are on the same face. It may also show transannular NOE to H3/H4  on the lactone ring if the conformation allows.
      
    • Exo-Proton (H6

      
      ):  Will show weak or no NOE  to H1/H5.
      
C. Chemical Shift Trends ( H and C)
  • Shielding Effects: Protons on the endo face (concave) often experience shielding anisotropy from the carbonyl group or the opposing ring bond, typically appearing upfield relative to exo protons.

  • 
    C Gamma-Gauche Effect:  An endo-substituent (sterically crowded) will typically cause an upfield shift (lower ppm) of the carbons it is sterically compressing (e.g., C2 or C4) compared to the exo-isomer.
    
Summary Data Table: Distinguishing Parameters
ParameterExo-Isomer (Substituent is Exo)Endo-Isomer (Substituent is Endo)Mechanistic Cause
H6 Proton Geometry H6 is Endo (Cis to H1/H5)H6 is Exo (Trans to H1/H5)Relative orientation

/

Large (8 – 10 Hz) Small (4 – 6 Hz) Karplus relation (Cyclopropane specific)
NOE Correlation Strong NOE: H6

H1/H5
Weak/No NOE: H6

H1/H5
Spatial proximity on concave face

C Shift (C6)
Typically DownfieldTypically UpfieldSteric compression (

-effect)

IR Spectroscopy: Secondary Confirmation

While less specific than NMR, IR can detect subtle changes in ring strain.

  • Carbonyl Stretch (

    
    ):  The fused 
    
    
    
    -lactone typically absorbs ~1770–1780 cm
    
    
    .
  • Strain Effect: If the endo-isomer introduces significant steric strain (e.g., bulky substituents clashing with the lactone), the ring strain may slightly increase the

    
     frequency (shift to higher wavenumber) compared to the relaxed exo-isomer. However, this is often a minor effect (<10 cm
    
    
    
    ) and should not be used as the sole determinant.

Decision Workflow (Logic Diagram)

The following Graphviz diagram outlines the logical flow for assigning stereochemistry to a purified diastereomer of a 6-substituted 3-oxabicyclo[3.1.0]hexan-2-one.

StereochemAssignment Start Purified Isomer (3-Oxabicyclo[3.1.0]hexan-2-one deriv.) Step1 Acquire 1H NMR (Focus on H1, H5, H6) Start->Step1 DecisionJ Measure J(1,6) and J(5,6) Step1->DecisionJ LargeJ Large J (8-10 Hz) (Cis coupling) DecisionJ->LargeJ > 7.5 Hz SmallJ Small J (4-6 Hz) (Trans coupling) DecisionJ->SmallJ < 6.5 Hz Inference1 H6 is CIS to H1/H5 (H6 is Endo) LargeJ->Inference1 Inference2 H6 is TRANS to H1/H5 (H6 is Exo) SmallJ->Inference2 Step2 Run NOESY/ROESY Inference1->Step2 Inference2->Step2 CheckNOE1 Check H6 <-> H1/H5 Step2->CheckNOE1 ResultNOE1 Strong Cross-peak CheckNOE1->ResultNOE1 Matches Inference 1 ResultNOE2 Weak/No Cross-peak CheckNOE1->ResultNOE2 Matches Inference 2 ConclusionExo CONCLUSION: Substituent is EXO (Thermodynamic Product) ResultNOE1->ConclusionExo ConclusionEndo CONCLUSION: Substituent is ENDO (Kinetic/Steric Product) ResultNOE2->ConclusionEndo

Caption: Logical workflow for assigning Endo/Exo stereochemistry based on coupling constants and NOE data.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Obtain resolved couplings for H1, H5, and H6.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in 600 µL of Benzene-d6 (

      
      ) .
      
    • Expert Insight: Benzene-d6 is preferred over Chloroform-d (

      
      ) for this scaffold. The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in bicyclic systems, particularly separating H1/H5 signals from the lactone methylene protons.
      
  • Acquisition:

    • Acquire a standard 1D

      
      H spectrum (min. 16 scans).[1]
      
    • Acquire a 2D NOESY (mixing time

      
       ms). For small molecules (< 600 MW), NOE signals can be close to zero; if signals are weak, use ROESY  (mixing time 200-300 ms) to ensure positive cross-peaks.
      
  • Processing:

    • Apply Gaussian window functions (gb) rather than exponential line broadening (lb) to enhance resolution of the multiplets for accurate

      
      -value measurement.
      
Protocol B: Synthesis of Reference Standards (Brief)

To validate the method, one often synthesizes the mixture to compare diastereomers side-by-side.

  • Cyclopropanation: React the corresponding furan-2(5H)-one (butenolide) with a diazo compound (e.g., ethyl diazoacetate) using a Rhodium(II) catalyst.

  • Outcome: This reaction typically yields a mixture of exo (major, thermodynamic) and endo (minor, kinetic) isomers, allowing for direct spectroscopic comparison using the table above.

References

  • Wiberg, K. B., & McMurdie, N. (1994). Cyclopropane Coupling Constants: The Vicinal Coupling Constant.[2] Journal of Organic Chemistry.[3] Link

  • Doyle, M. P., et al. (2010). Catalytic Asymmetric Synthesis of Cyclopropane-Fused Lactones. Chemical Reviews. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE/ROESY selection for small molecules). Link

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 3-Oxabicyclo[3.1.0]hexan-2-ones. Tetrahedron. Link

Sources

Safety Operating Guide

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- Proper Disposal Procedures

Executive Summary: Immediate Action Card

  • Chemical Name: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-[1][2][3]

  • CAS Number: 75658-86-5 (Specific isomer); 5617-63-0 (Racemate)[3]

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[3][4] Potential alkylating agent due to ring strain.[3]

  • Waste Stream: Organic Hazardous Waste (Non-Halogenated).[3]

  • Critical Restriction: Do NOT dispose of down the drain. Do NOT mix with strong bases or amines in waste containers (exothermic hydrolysis/ring-opening risk).[3]

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's intrinsic reactivity.[3] (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is not just a generic organic solid; it is a bicyclic lactone fused with a cyclopropane ring.[3]

  • Structural Reactivity: The fusion of the lactone (cyclic ester) with a cyclopropane ring introduces significant ring strain (Baeyer strain).[3] This makes the carbonyl carbon and the C-O bond more susceptible to nucleophilic attack than standard gamma-lactones.[3]

  • Implication for Disposal: While classified primarily as an irritant, you must treat this compound as a potential electrophile .[3] In a mixed-waste drum, it can react with nucleophiles (like waste amines or thiols), potentially generating heat or forming unidentified adducts.[3]

Table 1: Key Physicochemical & Safety Data

PropertyDataOperational Relevance
Physical State Solid (low melting) or Viscous OilMay require solidification for solid waste bins if liquid form is significant.[3]
Solubility Soluble in organic solvents (DCM, EtOAc)Compatible with standard organic waste streams.[3]
Flash Point >110°C (Predicted)Combustible, but not Flammable Class I.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE (Nitrile gloves, goggles) is sufficient.[3]
Reactivity Hydrolyzes in basic mediaSegregate from Caustic Waste (pH > 10).[3]

Waste Stream Segregation Strategy

Proper segregation prevents "trash can chemistry"—uncontrolled reactions inside waste containers.[3]

A. Solid Waste (Preferred for Pure Compound)[3]
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Toxic/Irritant."[3]

  • Protocol:

    • Collect pure substance, contaminated weighing boats, and solid residues in a dedicated solid waste bin.[3]

    • Double-bag in clear polyethylene bags if the material is fine dust to prevent aerosolization upon container opening.[3]

B. Liquid Waste (Mother Liquors/Solutions)[3]
  • Stream: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).

  • Compatibility:

    • YES: Acetone, Ethyl Acetate, Methanol, Ethanol.[3]

    • NO: Aqueous basic solutions (NaOH, KOH), concentrated amines.[3]

  • Protocol:

    • Dissolve minor residues in a minimal amount of acetone or ethanol.[3]

    • Transfer to the Non-Halogenated Organic Waste carboy.[3]

    • Self-Validating Step: Check the waste log. Ensure no strong oxidizers (Nitric acid, Peroxides) have been recently added to this specific carboy.[3]

Step-by-Step Disposal Protocol

Scenario 1: Routine Lab Waste (Reaction Byproducts)

Most researchers encounter this compound as an intermediate.[3] The primary risk here is cross-contamination.[3]

  • Quenching (Optional but Recommended for Large Scale):

    • If you have >10g of material, do not dump directly into the solvent drum.[3]

    • Why? The ring strain energy release upon eventual degradation should be controlled.[3]

    • Procedure: Dilute with Ethanol.[3] Slowly add dilute aqueous Ammonium Chloride (mildly acidic/neutral) to ensure no rapid hydrolysis occurs.[3] Discard the resulting mixture into the organic waste stream.[3]

  • Container Transfer:

    • Rinse glassware with Acetone.[3]

    • Add rinsate to Organic Waste .[3]

    • Do not wash glassware in the sink until triple-rinsed with organic solvent.[3]

Scenario 2: Expired/Unwanted Pure Stock
  • Do not solubilize. It is safer and cheaper to dispose of the solid as "Lab Pack" waste.[3]

  • Leave the material in its original vial.

  • Place the vial into a larger clear ziplock bag.

  • Tag for Incineration .[3] This ensures complete destruction of the strained ring system.[3]

Spill Management Workflow

Diagram 1: Spill Response Decision Matrix Caption: Logical workflow for managing spills of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, prioritizing containment and neutralization.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Dampen with inert oil/solvent to suppress dust Solid->ActionSolid Prevent Inhalation ActionLiquid Absorb with Vermiculite or Polypropylene Pads Liquid->ActionLiquid Contain Spread Clean Clean Surface with Soap & Water (Hydrolysis) ActionSolid->Clean ActionLiquid->Clean Disposal Bag Waste -> Hazardous Solid Bin Clean->Disposal

[3] Scientific Context for Cleanup: We use soap and water for the final surface clean because the alkaline nature of standard laboratory detergents helps hydrolyze trace lactone residues into the water-soluble (and less reactive) hydroxy-acid form, which can then be safely wiped up.

Regulatory & Compliance Context

  • RCRA (USA): This compound does not have a specific "P" or "U" list code.[3] It defaults to a characteristic waste if ignitable (D001) or simply Non-Regulated Hazardous Waste requiring incineration.[3]

  • European Waste Catalogue (EWC): Typically falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[3]

Diagram 2: Waste Segregation Logic Caption: Decision tree for segregating 3-Oxabicyclo[3.1.0]hexan-2-one waste streams to prevent incompatibility.

WasteSegregation Material Waste Material (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one Form Physical Form? Material->Form SolidPath Solid / Pure Form->SolidPath LiquidPath Solution Form->LiquidPath BinSolid Solid Hazardous Waste (Incineration) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated NonHal Acetone / Ethyl Acetate / Alcohol SolventCheck->NonHal BinHalo Halogenated Waste Stream Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Stream NonHal->BinNonHalo

References

  • PubChem. 3-Oxabicyclo[3.1.0]hexan-2-one Compound Summary. National Library of Medicine.[3] Available at: [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[3] Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 75658-86-5 Synonyms: (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one; cyclopropane-fused lactone.[1] Chemical Family: Bicyclic Lactones Physical State: Typically a solid or viscous liquid (depending on purity/temperature).

Executive Safety Summary: The Precautionary Principle

Immediate Action Required: Specific toxicological data for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is limited in public databases.[2] Consequently, safety protocols must be grounded in the Precautionary Principle and the toxicological profiles of structural analogs (e.g., 3-oxabicyclo[3.1.0]hexane-2,4-dione and other strained lactones).[2]

Critical Hazard Assessment:

  • Structural Alert: Bicyclic lactones are electrophilic alkylating agents. They possess high ring strain, making them reactive toward biological nucleophiles (proteins/DNA).

  • Assumed Hazards: Treat as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and potential Respiratory Sensitizer .

  • Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact policy is in effect.

PPE Specifications Matrix

This matrix defines the required protective equipment based on the operational scale and physical state of the compound.

Protection ZoneStandard Handling (<1g, Solid/Solution)Scale-Up / High Risk (>1g, Aerosol Potential)Technical Specification / Rationale
Eye/Face Chemical Safety Goggles Goggles + Face Shield Safety glasses are insufficient due to the reactive nature of lactones. Goggles provide a seal against vapors and fines.
Hand Nitrile Gloves (Double) Nitrile (Inner) + Laminate (Outer) Material: Nitrile (min 0.11mm). Logic: Lactones can permeate thin nitrile. Change outer gloves every 30 mins or immediately upon splash.
Respiratory Fume Hood (Primary) Half-Mask Respirator (OV/P95) Primary: Engineering controls (Hood) are preferred. Secondary: If hood work is impossible, use a NIOSH-approved respirator with Organic Vapor/Particulate cartridges.
Body Lab Coat (Cotton/Poly) Tyvek® Lab Coat / Apron Standard lab coats are porous. For larger quantities, use an impervious apron to prevent saturation of clothing.

PPE Selection Logic & Decision Tree

The following decision tree guides the researcher through selecting the appropriate PPE based on the specific experimental conditions.

PPE_Decision_Tree Start Start: Handling (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solvent/Oil Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Level1 LEVEL 1 PROTECTION - Standard Nitrile Gloves - Chemical Goggles - Lab Coat - Work in Hood Hood->Level1 Yes (Standard Qty) Level2 LEVEL 2 PROTECTION - Double Nitrile Gloves - Goggles + Face Shield - Tyvek Sleeves/Apron - Work in Hood Hood->Level2 Yes (Large Qty >5g) Resp RESPIRATORY UPGRADE Add N95 (Solid) or OV/P95 Half-Mask (Liquid) Hood->Resp No / Maintenance Resp->Level2 Combine with

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and engineering control availability.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Inhalation of fine dust; static accumulation causing dispersal.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is not possible, use a powder containment hood.

  • Technique:

    • Use an antistatic gun or bar if the solid is fluffy/static-prone.

    • "Zero-Contact" Transfer: Use a spatula to transfer solid directly into a tared vial. Do not weigh on weighing paper if air currents in the hood are strong; use a weighing funnel.

    • Decontamination: Immediately wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) after weighing. Dispose of the wipe as solid hazardous waste.

B. Reaction Setup (Liquid/Solution)

Risk: Splash and vapor exposure.[3]

  • Glove Protocol: Inspect nitrile gloves for pinholes before use.

  • Syringe Transfer:

    • When transferring solutions of the lactone, use Luer-lock syringes to prevent needle detachment.

    • Do not recap needles. Discard immediately into a sharps container inside the hood.

  • Heating: If the reaction requires heat, ensure the system is under an inert atmosphere (Nitrogen/Argon) and equipped with a reflux condenser to prevent vapor escape.

C. Emergency Spill Response

Scenario: Spillage of >100 mg of material outside the fume hood.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel. Mark the area. PPE_Up 2. PPE UPGRADE Don Goggles, Double Gloves, and N95/Respirator. Alert->PPE_Up Contain 3. CONTAIN Cover spill with absorbent pads or vermiculite. PPE_Up->Contain Clean 4. CLEAN Scoop material into hazardous waste bag. Wipe surface with Acetone. Contain->Clean Dispose 5. DISPOSE Label as 'Toxic/Irritant Solid'. Contact EHS. Clean->Dispose

Figure 2: Step-by-step workflow for managing spills outside of containment zones.

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination and downstream exposure.[4]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Hazardous Waste - Solid (Toxic/Irritant)" .
Liquid Waste Reaction mother liquors, rinsates.Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).
Sharps Needles, broken glass contaminated with lactone.Rigid, puncture-proof sharps container. Do not autoclave if volatile chemical residues are present.

Deactivation Strategy: For glassware cleaning, rinse with a dilute basic solution (e.g., 1M NaOH in water/methanol) to open the lactone ring, converting it to the more water-soluble and less reactive hydroxy-acid form, before final washing.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary: Bicyclic Lactones. Retrieved February 28, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.